1,1,1-Trimethoxy-2-methylpropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trimethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(2)7(8-3,9-4)10-5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLARIMANCDMQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967139 | |
| Record name | 1,1,1-Trimethoxy-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52698-46-1, 66226-66-2 | |
| Record name | 1,1,1-Trimethoxy-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52698-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trimethoxy-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052698461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethoxy-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066226662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethoxy-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trimethoxy-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-Trimethoxy-2-methylpropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E32PTH6Z4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 1,1,1-Trimethoxy-2-methylpropane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trimethoxy-2-methylpropane, also widely known by its common synonym Trimethyl orthoisobutyrate, is an orthoester of significant interest in synthetic organic chemistry.[1][2] As a versatile reagent and chemical intermediate, it serves as a protective group and a precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[3][4] Its unique structure, featuring a central carbon atom bonded to three methoxy groups and an isopropyl group, imparts a distinct set of physical properties that govern its behavior in chemical reactions, its applications as a solvent, and its handling and storage requirements.[2]
This technical guide provides an in-depth exploration of the core physical properties of this compound (CAS No: 52698-46-1).[1][2][5] By synthesizing data from established chemical databases and providing field-proven experimental context, this document aims to equip researchers and drug development professionals with the authoritative information necessary for its effective and safe utilization in a laboratory setting.
Core Physicochemical Properties
The macroscopic physical properties of a compound are a direct manifestation of its molecular structure, weight, and the intermolecular forces at play. For this compound, these properties define its state, volatility, and miscibility, which are critical parameters for reaction setup and product purification.
Quantitative Data Summary
The fundamental physical constants for this compound are summarized below. These values are essential for stoichiometric calculations, process design, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 52698-46-1 | [1][2][6] |
| Molecular Formula | C₇H₁₆O₃ | [1][2][7] |
| Molecular Weight | 148.20 g/mol | [2][5][6] |
| Appearance | Clear, colorless liquid | [1][4][8] |
| Boiling Point | 130-137 °C | [1][4] |
| Melting Point | -55 °C | [3] |
| Density | 0.93 g/cm³ at 20 °C | [1][6][8] |
| Refractive Index (n²⁰/D) | 1.400 - 1.404 | [1][8] |
| Vapor Pressure | 15.1 mmHg at 25 °C | [4] |
| Polar Surface Area | 27.7 Ų | [2] |
Discussion of Properties
-
Boiling Point: The relatively high boiling point of 130-137 °C is consistent with its molecular weight and the presence of polar C-O bonds, which lead to dipole-dipole interactions.[1][4] However, as an orthoester, it lacks hydroxyl groups and therefore cannot act as a hydrogen bond donor, resulting in a lower boiling point than an alcohol of similar molecular weight. This volatility is suitable for reactions requiring elevated temperatures and allows for removal under reduced pressure.
-
Density: With a density of approximately 0.93 g/cm³, it is slightly less dense than water.[1][6][8] This is a typical value for an oxygenated organic compound of its size.
-
Solubility: this compound has limited solubility in water but is miscible with common organic solvents.[3][4] This behavior is dictated by its molecular structure; the three methoxy groups provide some polarity, but the overall hydrocarbon character (from the isopropyl and methyl groups) is dominant, making it favorable for dissolving in non-polar to moderately polar organic media.
-
Refractive Index: The refractive index is a sensitive measure of a substance's purity. The narrow range of 1.400 to 1.404 at 20 °C serves as a reliable quality control parameter during synthesis and purification.[1][8]
Spectroscopic and Spectrometric Profile
While not classical physical properties, spectroscopic data are fundamental physical measurements that provide an unambiguous fingerprint of a molecule's structure. For a research and development audience, understanding the expected spectral characteristics is crucial for reaction monitoring and structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C-O single bond stretching vibrations, typically found in the 1150-1050 cm⁻¹ region. A key diagnostic feature is the conspicuous absence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region (indicating no O-H group) and the absence of a strong, sharp absorption in the 1750-1650 cm⁻¹ region (indicating no C=O group).[9]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The expected signals are:
-
A singlet integrating to 9 protons for the three equivalent methoxy groups (-OCH₃), expected around δ 3.2-3.4 ppm.
-
A septet integrating to 1 proton for the methine proton (-CH) of the isopropyl group.
-
A doublet integrating to 6 protons for the two equivalent methyl groups (-CH₃) of the isopropyl group. The chemical shifts for the isopropyl protons are typically further upfield.[10]
-
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 148. Key fragmentation patterns would likely involve the loss of a methoxy group (-•OCH₃, m/z 31) to give a stable oxonium ion at m/z 117, which is often a dominant peak for orthoesters.
Experimental Determination of Boiling Point: A Methodological Insight
The trustworthiness of physical data relies on robust experimental methodology. The determination of a boiling point by simple distillation is a fundamental technique that validates the identity and purity of a liquid sample.
Protocol: Boiling Point Determination by Simple Distillation
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way distillation head, a thermometer with an adapter, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Causality: The closed system is necessary to collect the vapor and re-condense it, while ensuring that the temperature measurement is of the vapor in equilibrium with the boiling liquid, which defines the boiling point.
-
-
Sample Preparation: Place approximately 15-20 mL of this compound and 2-3 boiling chips into the round-bottom flask.
-
Causality: Boiling chips are porous materials that trap air, creating nucleation sites for bubbles to form. This prevents "bumping," a phenomenon of violent boiling that can lead to inaccurate temperature readings and potential apparatus failure.
-
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.
-
Causality: This precise placement ensures that the thermometer is measuring the temperature of the vapor that is actively distilling into the condenser, which represents the true boiling point of the substance at the given atmospheric pressure.
-
-
Heating and Distillation: Gently heat the flask using a heating mantle. Increase the temperature until a steady boil is achieved and vapor begins to condense in the condenser. Record the temperature when the distillation rate is constant (approximately 1 drop per second) and the thermometer reading is stable. This stable temperature is the boiling point.
-
Causality: A stable temperature during distillation indicates that a pure substance is boiling. Mixtures will typically boil over a temperature range.
-
-
Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), the observed boiling point should be corrected.
Intermolecular Forces and Physical Properties: A Conceptual Model
The physical properties of this compound are governed by a combination of intermolecular forces. Understanding these forces provides a predictive framework for the compound's behavior. The primary forces at play are London Dispersion Forces and Dipole-Dipole Interactions. The absence of hydrogen bonding is a critical feature.
References
- 1. This compound CAS#: 52698-46-1 [amp.chemicalbook.com]
- 2. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jigspharma.com [jigspharma.com]
- 4. Page loading... [guidechem.com]
- 5. This compound [oakwoodchemical.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-Depth Technical Guide to Trimethyl Orthoisovalerate: Structure, Synthesis, and Applications in Advanced Organic Synthesis
This guide provides a comprehensive technical overview of trimethyl orthoisovalerate, a versatile orthoester of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Unique Utility of Orthoesters
Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. Their unique chemical reactivity makes them invaluable reagents in organic synthesis, serving as precursors to esters, protecting groups for carboxylic acids, and components in the formation of complex heterocyclic systems. Among these, trimethyl orthoisovalerate, also known as 1,1,1-trimethoxypentane, offers a distinct combination of steric and electronic properties derived from its isovalerate backbone, making it a reagent of choice in specialized applications.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of trimethyl orthoisovalerate features a central carbon atom bonded to three methoxy groups and a butyl group. This structure dictates its reactivity and physical properties.
Chemical Identifiers:
-
IUPAC Name: 1,1,1-Trimethoxypentane
-
CAS Number: 13820-09-2[2]
-
Molecular Formula: C₈H₁₈O₃
-
Molecular Weight: 162.23 g/mol
-
SMILES: CCCCC(OC)(OC)OC
-
InChI: 1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3
The following table summarizes the key physicochemical properties of trimethyl orthoisovalerate:
| Property | Value | Source |
| Boiling Point | 164-166 °C | Sigma-Aldrich |
| Density | 0.941 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.410 | Sigma-Aldrich |
Synthesis of Trimethyl Orthoisovalerate: The Pinner Reaction
The most common and efficient method for the synthesis of trimethyl orthoisovalerate is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3] This reaction proceeds in two main stages: the formation of an imidate salt, followed by alcoholysis to yield the orthoester.
Reaction Mechanism
The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically gaseous hydrogen chloride. The resulting nitrilium ion is then attacked by an alcohol (in this case, methanol) to form a protonated imidate. Subsequent deprotonation gives the imidate, which can then be protonated again and undergo further nucleophilic attack by methanol to form a tetrahedral intermediate. This intermediate then eliminates ammonia to form the stable orthoester.
Caption: Pinner reaction workflow for trimethyl orthoisovalerate synthesis.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the Pinner synthesis of trimethyl orthoesters.[1][3]
Materials:
-
Valeronitrile
-
Anhydrous methanol
-
Gaseous hydrogen chloride
-
Anhydrous diethyl ether
Procedure:
-
Imidate Salt Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve valeronitrile (1 molar equivalent) in anhydrous methanol (3 molar equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The imidate hydrochloride salt will precipitate as a white solid.
-
After the addition is complete, stir the reaction mixture for an additional 2-4 hours at 0-5 °C.
-
Isolate the imidate hydrochloride salt by filtration under a nitrogen atmosphere and wash with cold, anhydrous diethyl ether.
-
-
Alcoholysis to the Orthoester:
-
Suspend the isolated imidate hydrochloride salt in an excess of anhydrous methanol.
-
Stir the mixture at room temperature until the solid dissolves. The reaction is typically complete within 12-24 hours.
-
The progress of the reaction can be monitored by the disappearance of the solid imidate salt and the formation of ammonium chloride as a byproduct.
-
Remove the ammonium chloride by filtration.
-
The resulting solution contains trimethyl orthoisovalerate. The product can be purified by fractional distillation under reduced pressure.
-
Spectroscopic Characterization
Accurate characterization of trimethyl orthoisovalerate is crucial for its use in synthesis. The following data provides expected spectroscopic features.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the three equivalent methoxy groups (singlet, ~3.2 ppm), and signals for the butyl chain protons (triplet for the terminal methyl group, and multiplets for the methylene groups). |
| ¹³C NMR | A quaternary carbon signal for the orthoester carbon (~115-120 ppm), a signal for the methoxy carbons (~50 ppm), and signals for the butyl chain carbons.[4][5] |
| IR Spectroscopy | Strong C-O stretching bands in the region of 1000-1200 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹. Absence of a C=O stretch is indicative of a pure orthoester.[6][7][8] |
| Mass Spectrometry | The molecular ion peak may be weak. Common fragmentation patterns include the loss of a methoxy group (-31 Da) and subsequent fragmentation of the butyl chain.[9][10][11][12] |
Applications in Organic Synthesis
Trimethyl orthoisovalerate is a valuable reagent in several key synthetic transformations, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
Synthesis of Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities. Trimethyl orthoisovalerate can be used in their synthesis through the reaction with 2-aminobenzamides.
Caption: Synthesis of a quinazolinone derivative using trimethyl orthoisovalerate.
A plausible mechanism involves the initial reaction of the amino group of the 2-aminobenzamide with the orthoester to form an intermediate which then undergoes cyclization to the quinazolinone.
Regioselective Acylation of Carbohydrates
The selective protection and functionalization of hydroxyl groups in carbohydrates is a fundamental challenge in glycochemistry. Orthoesters, including trimethyl orthoisovalerate, are employed in the regioselective acylation of sugars. For instance, in the synthesis of derivatives of N-acetylneuraminic acid (sialic acid), orthoesters can be used to selectively introduce acyl groups at specific positions, which is crucial for the synthesis of biologically active sialosides.[13][14][15] The reaction proceeds through a cyclic orthoester intermediate, which then rearranges to give the acylated product.
Conclusion
Trimethyl orthoisovalerate is a versatile and valuable reagent in modern organic synthesis. Its unique structural features and reactivity enable its use in a variety of important transformations, including the synthesis of heterocyclic compounds and the regioselective modification of complex molecules like carbohydrates. A thorough understanding of its synthesis, properties, and reaction mechanisms, as provided in this guide, is essential for its effective application in research and development, particularly within the pharmaceutical and agrochemical industries.
References
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,1,1-Trimethoxy-2-methylpropane
Abstract
This technical guide provides a comprehensive overview of 1,1,1-trimethoxy-2-methylpropane (CAS No. 52698-46-1), also known as trimethyl orthoisobutyrate. This orthoester is a valuable reagent in organic synthesis, primarily utilized as a protective group for carboxylic acids and as a precursor for the formation of other functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It will delve into the compound's chemical and physical properties, detailed synthesis protocols, reaction mechanisms, and applications in complex molecule synthesis. Furthermore, this guide will cover essential safety and handling procedures, as well as the characterization of the compound through spectroscopic methods.
Introduction: The Utility of Orthoesters in Modern Synthesis
Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom.[1] Their unique chemical reactivity makes them indispensable tools in the synthetic chemist's arsenal. While the orthoester functional group is found in a number of naturally occurring compounds with significant biological activities, their primary utility in a laboratory setting is as versatile synthetic intermediates.[2] They are perhaps most renowned for their role as protecting groups for carboxylic acids, offering robust stability under basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions.[3]
This compound, the subject of this guide, is a sterically hindered orthoester that offers specific advantages in certain synthetic contexts. Its isobutyryl core can influence the steric environment of reactions and provide a stable protecting group that can be selectively removed. This guide will provide the necessary technical details for its effective synthesis and application.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. This compound is a colorless liquid with a characteristically pungent odor.[3] It is soluble in common organic solvents such as ethanol and ether, but is sensitive to hydrolysis in the presence of water, particularly under acidic conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 52698-46-1 | [5] |
| Molecular Formula | C₇H₁₆O₃ | |
| Molecular Weight | 148.20 g/mol | [5] |
| Boiling Point | 130-135 °C | [6] |
| Density | 0.93 g/mL | [6] |
| Flash Point | Flammable liquid and vapor | [5] |
| InChIKey | BGLARIMANCDMQX-UHFFFAOYSA-N | |
| SMILES | CC(C)C(OC)(OC)OC |
Synthesis of this compound: The Pinner Reaction
The most common and direct method for the synthesis of this compound is the Pinner reaction.[7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[8] In this specific case, isobutyronitrile reacts with methanol in the presence of anhydrous hydrogen chloride.[2][9]
Causality of Experimental Choices in the Pinner Reaction
-
Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[2] The intermediate Pinner salt, an imino ester hydrochloride, is highly susceptible to hydrolysis. Any water present will lead to the formation of the corresponding ester as a byproduct, significantly reducing the yield of the desired orthoester.[7]
-
Acid Catalyst (Anhydrous HCl): Anhydrous hydrogen chloride serves as the catalyst. It protonates the nitrile nitrogen, activating the carbon-nitrogen triple bond towards nucleophilic attack by methanol.[9] Gaseous HCl is typically bubbled through the reaction mixture to ensure anhydrous conditions are maintained.[2]
-
Excess Alcohol: An excess of the alcohol (methanol) is used to drive the reaction to completion, favoring the formation of the orthoester from the intermediate Pinner salt.[7]
-
Low Temperature: The initial formation of the Pinner salt is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to prevent the thermal decomposition of the thermodynamically unstable imidium chloride salt.[7]
Reaction Mechanism
The Pinner reaction proceeds through a two-step mechanism:
-
Formation of the Pinner Salt: The nitrile is activated by protonation with HCl. Methanol then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfer leads to the formation of the imino ester hydrochloride, also known as the Pinner salt.
-
Conversion to the Orthoester: The Pinner salt then reacts with two more equivalents of methanol to form the final orthoester product, with the elimination of ammonium chloride.
Caption: Pinner Reaction Mechanism for Trimethyl Orthoisobutyrate Synthesis.
Experimental Protocol
This is a representative protocol based on general Pinner reaction procedures. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials:
-
Isobutyronitrile
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether (or other suitable non-polar solvent)
-
Hydrogen Chloride (gas)
-
Sodium Methoxide solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube is assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Charging of Reactants: The flask is charged with isobutyronitrile and a 3 to 4-fold molar excess of anhydrous methanol. Anhydrous diethyl ether can be used as a co-solvent.
-
Pinner Salt Formation: The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution. The reaction is monitored for the precipitation of the Pinner salt (imino ester hydrochloride).
-
Alcoholysis to Orthoester: After the formation of the Pinner salt is complete, an additional portion of anhydrous methanol is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the alcoholysis of the Pinner salt to the orthoester.
-
Workup: The reaction mixture is carefully neutralized with a cooled solution of sodium methoxide in methanol to a slightly basic pH. The precipitated ammonium chloride is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to remove the bulk of the solvent. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Applications in Organic Synthesis
Protecting Group for Carboxylic Acids
One of the primary applications of this compound is as a protecting group for carboxylic acids. The orthoester is stable to a wide range of nucleophilic and basic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be modified while the carboxylic acid remains intact.
Protection Mechanism: The protection is typically achieved by reacting the carboxylic acid with this compound under acidic catalysis.
Deprotection Mechanism: The orthoester protecting group is readily removed by treatment with mild aqueous acid, which hydrolyzes it back to the carboxylic acid.[4]
Caption: Protection and Deprotection of a Carboxylic Acid.
Role in Drug Development and Heterocycle Synthesis
Orthoesters, including trimethyl orthobutyrate (a close analog), are utilized in the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.[10] For instance, they can be used in condensation reactions to form imidazole rings, a common motif in drug molecules.[10] The pH-sensitive nature of the orthoester linkage has also been explored in drug delivery systems, where the orthoester acts as a linker that is stable at physiological pH but hydrolyzes in the acidic environment of endosomes to release a therapeutic agent.[9]
Spectroscopic Characterization
Note: As experimental spectra for this compound are not publicly available, the following interpretations are based on the known structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly characteristic.
-
-OCH₃ protons: A sharp singlet corresponding to the nine equivalent protons of the three methoxy groups. The chemical shift would be expected in the range of δ 3.0-3.5 ppm.
-
-CH- proton: A septet (or multiplet) for the single proton on the carbon adjacent to the orthoester. This would be coupled to the six protons of the two methyl groups. The expected chemical shift is in the range of δ 1.8-2.5 ppm.
-
-CH(CH₃)₂ protons: A doublet for the six equivalent protons of the two methyl groups, coupled to the single adjacent methine proton. The expected chemical shift is in the range of δ 0.9-1.2 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum would provide further confirmation of the structure.
-
Orthoester Carbon (C(OCH₃)₃): This quaternary carbon would appear as a singlet at a downfield chemical shift, likely in the range of δ 110-120 ppm.
-
-OCH₃ Carbons: A single resonance for the three equivalent methoxy carbons, expected in the range of δ 48-55 ppm.
-
-CH- Carbon: The methine carbon would appear as a singlet in the range of δ 30-40 ppm.
-
-CH(CH₃)₂ Carbons: A single resonance for the two equivalent methyl carbons, expected in the upfield region of the spectrum, around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by C-H and C-O stretching frequencies.
-
C-H stretching: Strong absorptions in the 2950-2850 cm⁻¹ region due to the sp³ C-H bonds of the methyl and methine groups.
-
C-O stretching: Strong, characteristic absorptions in the 1150-1050 cm⁻¹ region, indicative of the C-O single bonds of the orthoester functionality.
-
Absence of C=O: A key feature would be the absence of a strong absorption in the 1750-1700 cm⁻¹ region, confirming the absence of any carbonyl-containing impurities (e.g., the corresponding ester).
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak (M⁺ at m/z 148) due to the facile fragmentation of the orthoester. Key fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a stable oxonium ion, which would be a prominent peak in the spectrum.
Safety and Handling
Hazard Summary:
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[12]
-
Ingestion: May be harmful if swallowed.[13]
Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The compound is moisture-sensitive.
-
Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile orthoester with important applications in modern organic synthesis, particularly as a robust protecting group for carboxylic acids. Its synthesis via the Pinner reaction is a well-established and reliable method. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development, including in the pursuit of new pharmaceutical agents. The principles and protocols described herein provide a solid foundation for chemists to incorporate this useful reagent into their synthetic strategies.
References
- 1. This compound [oakwoodchemical.com]
- 2. youtube.com [youtube.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Trimethyl orthobutyrate - Safety Data Sheet [chemicalbook.com]
- 13. This compound | CAS#:52698-46-1 | Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to the Synthesis of 1,1,1-Trimethoxy-2-methylpropane via the Pinner Reaction of Isobutyronitrile
Abstract This technical guide provides an in-depth, research-grade overview of the synthesis of 1,1,1-trimethoxy-2-methylpropane, an important orthoester, from isobutyronitrile. The core of this synthesis is the Pinner reaction, a classic yet powerful method for converting nitriles into valuable derivatives. This document elucidates the underlying reaction mechanism, presents a detailed, step-by-step experimental protocol, discusses critical process parameters, and outlines methods for product characterization and validation. Designed for researchers, chemists, and drug development professionals, this guide combines theoretical principles with practical, field-proven insights to ensure a robust and reproducible synthetic strategy.
Introduction and Strategic Overview
Orthoesters, formally esters of hypothetical orthocarboxylic acids (RC(OH)₃), are a unique class of organic compounds characterized by three alkoxy groups attached to a single carbon atom.[1] The target molecule of this guide, this compound (also known as trimethyl orthoisobutyrate), is a valuable intermediate in organic synthesis. Its utility stems from its stability towards nucleophiles and bases, making it an effective protecting group for carboxylic acids, and a versatile precursor in the synthesis of more complex molecules.[2]
The conversion of nitriles to orthoesters is most effectively achieved through the Pinner reaction.[2][3] Discovered by Adolf Pinner in 1877, this acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[4][5] The reaction proceeds through a stable, isolable intermediate known as a Pinner salt (an alkyl imidate hydrochloride), which subsequently undergoes alcoholysis to yield the desired orthoester.[6][7] This guide will focus on the application of the Pinner reaction to synthesize this compound from isobutyronitrile and methanol.
Reaction Mechanism: The Pinner Pathway
The transformation of isobutyronitrile into this compound is a two-stage process, both mechanistically and often practically. Understanding this pathway is critical for optimizing reaction conditions and minimizing side-product formation.
Stage 1: Formation of the Pinner Salt (Methyl isobutyrimidate hydrochloride) The reaction is initiated by the protonation of the nitrogen atom of isobutyronitrile by the strong acid (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon atom.[4][8] Subsequently, a molecule of methanol acts as a nucleophile, attacking the activated carbon to form a protonated imino ester. This intermediate is then deprotonated to yield the imino ester hydrochloride, or Pinner salt.[9][10]
Stage 2: Alcoholysis to the Orthoester In the presence of excess methanol, the Pinner salt undergoes further reaction. The imino ester is protonated, and subsequent nucleophilic attack by two more equivalents of methanol, followed by the elimination of an ammonium chloride (NH₄Cl) molecule, leads to the final orthoester product.[9][11] The removal of the insoluble NH₄Cl can help drive the reaction to completion.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Required Purity | Notes |
| Isobutyronitrile | C₄H₇N | 69.11 | ≥99% | - |
| Methanol | CH₃OH | 32.04 | Anhydrous (≤0.005% H₂O) | Critical for preventing hydrolysis. |
| Hydrogen Chloride | HCl | 36.46 | Anhydrous gas | Can be from a lecture bottle or cylinder. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For precipitation and washing. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | For neutralization. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | For drying the organic phase. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (ice-salt or cryocooler)
-
Gas dispersion tube (fritted)
-
Drying tube (filled with CaCl₂)
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Apparatus for filtration (Buchner funnel)
-
Rotary evaporator
-
Distillation apparatus (short path or fractional)
Step-by-Step Synthesis Workflow
Procedure:
-
Preparation of Anhydrous Methanolic HCl:
-
Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, a thermometer, and a drying tube outlet.
-
Charge the flask with 100 mL of anhydrous methanol and cool the flask to 0-5 °C using an ice bath.
-
Slowly bubble anhydrous HCl gas through the stirred methanol.[2] The process is exothermic; maintain the temperature below 10 °C.
-
Continue bubbling until the solution is saturated, determined by a significant weight gain (approx. 10-15 g of HCl). The resulting solution should be used immediately.
-
-
Formation of the Pinner Salt and Conversion to Orthoester:
-
While maintaining the temperature at 0-5 °C, slowly add 13.8 g (0.2 mol) of isobutyronitrile to the cold methanolic HCl solution dropwise over 30 minutes.
-
After the addition is complete, keep the reaction mixture stirring at 0-5 °C for 24 hours. A white precipitate of the Pinner salt may form.
-
Allow the mixture to slowly warm to room temperature and continue stirring for an additional 48 hours to ensure complete conversion of the Pinner salt to the orthoester.[11] During this time, a dense white precipitate of ammonium chloride will form.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly onto 200 g of crushed ice in a large beaker with stirring.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
Process Parameters and Validation
The success of the Pinner reaction is highly dependent on careful control of key parameters.
| Parameter | Recommended Condition | Rationale / Causality |
| Water Content | Strictly Anhydrous | Prevents hydrolysis of the nitrile, Pinner salt, and final orthoester back to the corresponding ester or carboxylic acid.[9][11][14] |
| Temperature | 0-5 °C initially | The formation of the Pinner salt is exothermic. Low temperatures prevent side reactions and decomposition of the thermodynamically unstable imidate hydrochloride intermediate.[5][15] |
| Stoichiometry | Excess Methanol & HCl | Excess alcohol is required to drive the second stage of the reaction (alcoholysis of the Pinner salt) to completion.[9][11] Excess acid ensures full protonation of the nitrile. |
| Reaction Time | 24h (cold) + 48h (RT) | A prolonged reaction time allows for the complete formation of the Pinner salt and its subsequent, slower conversion to the orthoester. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Method | Expected Results for C₇H₁₆O₃ |
| ¹H NMR (CDCl₃) | δ ~3.2 (s, 9H, -OCH₃), δ ~1.9 (septet, 1H, -CH), δ ~0.9 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~115 (C(OR)₃), δ ~50 (-OCH₃), δ ~35 (-CH), δ ~17 (-CH₃) |
| IR (Neat) | ~2950 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch), Absence of C≡N (~2250 cm⁻¹) and C=O (~1740 cm⁻¹) |
| Mass Spec (EI) | M⁺ not always observed. Key fragments from loss of -OCH₃ (m/z 117) and -C(OCH₃)₃ (m/z 43). |
| Physical Properties | Boiling Point: 130-135 °C; Density: ~0.93 g/mL.[12][13] |
Safety Considerations
-
Anhydrous Hydrogen Chloride: HCl is a highly corrosive and toxic gas. All operations involving its use must be performed in a certified fume hood. Ensure all glassware is dry to prevent the formation of corrosive hydrochloric acid. Have an appropriate neutralization agent (e.g., sodium bicarbonate) readily available.
-
Anhydrous Solvents: Methanol and diethyl ether are highly flammable. Work away from ignition sources and ensure proper grounding of equipment.
-
Exothermic Reaction: The initial reaction stages are exothermic. Proper cooling and slow addition of reagents are critical to maintain control of the reaction temperature.
-
Pressure: Do not perform the reaction in a sealed vessel, as pressure can build up from the HCl gas.
Conclusion
The Pinner reaction provides a reliable and direct pathway for the synthesis of this compound from isobutyronitrile. The key to a successful synthesis lies in the strict adherence to anhydrous conditions, careful temperature management, and sufficient reaction time to allow for the complete conversion of the intermediate Pinner salt. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to produce this valuable orthoester with high purity and yield, enabling its application in further synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. iris.unive.it [iris.unive.it]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Ortho ester - Wikipedia [en.wikipedia.org]
- 12. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 13. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
A Comprehensive Guide to the IUPAC Nomenclature of CH₃C(CH₃)₂C(OCH₃)₃
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Chemical Naming
In the realms of chemical research and drug development, the precise identification of a molecule is paramount. The IUPAC nomenclature provides a standardized, universal language that allows scientists to communicate complex chemical structures without ambiguity. The structure , CH₃C(CH₃)₂C(OCH₃)₃, presents an excellent case study for the application of these systematic naming conventions, particularly concerning substituted alkanes and ethers.
Deconstructing the Molecular Structure
To determine the correct IUPAC name, we must first dissect the molecule into its constituent parts: the parent alkane chain and its various substituents.
Identifying the Parent Chain
The foundation of any IUPAC name is the identification of the longest continuous chain of carbon atoms. In the structure CH₃C(CH₃)₂C(OCH₃)₃, the longest carbon chain consists of three carbon atoms. This makes the parent alkane propane .
Figure 1: Identification of the three-carbon parent chain (propane).
Identifying and Locating Substituents
Once the parent chain is established, all other groups attached to this chain are considered substituents. We must identify these groups and their positions on the propane chain. According to IUPAC rules, we number the parent chain from the end that gives the substituents the lowest possible locants (numbers).[1]
In this molecule, we have the following substituents:
-
Three methoxy groups (-OCH₃)
-
Two methyl groups (-CH₃)
To achieve the lowest numbering scheme, we number the propane chain starting from the carbon atom bonded to the three methoxy groups.
-
Carbon 1 (C1): Is attached to three methoxy groups.
-
Carbon 2 (C2): Is attached to two methyl groups.
-
Carbon 3 (C3): Is a terminal methyl group of the propane chain.
This numbering scheme gives the substituents the locants 1, 1, 1 for the methoxy groups and 2, 2 for the methyl groups.
Assembling the IUPAC Name: A Step-by-Step Protocol
With the parent chain and substituents identified and located, we can now construct the full IUPAC name.
Naming the Substituents
-
The -OCH₃ group is named methoxy . Since there are three of them, we use the prefix "tri-", resulting in trimethoxy .[2]
-
The -CH₃ group is named methyl . With two such groups, we use the prefix "di-", resulting in dimethyl .[1]
Alphabetizing the Substituents
The different substituent names are then arranged alphabetically. When alphabetizing, the prefixes "di-", "tri-", etc., are ignored.[1][3] Therefore, we compare "methoxy" and "methyl".
-
m ethoxy
-
m ethyl
Since both start with "m", we look at the next letter. "e" in methoxy comes before "y" in methyl, but in this specific case where the root names are identical, we list them in alphabetical order of the complete name. However, the more critical rule is to list the substituent names alphabetically.
A more detailed analysis of alphabetization rules indicates that "dimethyl" would be alphabetized under 'm' and "trimethoxy" would also be alphabetized under 'm'. In such cases of a tie, further IUPAC rules on ordering are consulted, but for clarity and common practice, we proceed with the alphabetical listing.
Final Assembly
Combining the locants, substituent names, and the parent chain name, we arrive at the final IUPAC name. The substituents are placed in alphabetical order, each preceded by its locant number.
-
Locate and name the methyl groups: 2,2-dimethyl
-
Locate and name the methoxy groups: 1,1,1-trimethoxy
-
Alphabetize: "dimethyl" comes before "trimethoxy".
-
Combine with the parent name: propane
This leads to the name: 2,2-dimethyl-1,1,1-trimethoxypropane .
However, it is crucial to re-evaluate the parent chain selection. The group C(OCH₃)₃ is an orthoester functional group. In IUPAC nomenclature for ethers and related compounds, the larger alkyl group is typically considered the parent chain.[4][5] In this case, the propane chain is the longest carbon chain.
Let's re-examine the structure:
The longest continuous carbon chain is indeed three carbons long. Let's re-verify the numbering to give the lowest locants.
-
Numbering from left to right:
-
C1: has two methyl groups.
-
C2: has three methoxy groups.
-
This would be 2,2-dimethyl and 1,1,1-trimethoxy. This seems incorrect as the numbering should start from one end.
-
Let's redraw and number correctly:
This is not the correct representation. The structure is CH₃—C(CH₃)₂—C(OCH₃)₃.
Let's find the longest carbon chain:
The longest chain is 3 carbons long. Let's number from the end that gives the principal functional group the lowest number. Ethers do not have high priority and are treated as substituents.[6]
Let's number from right to left:
-
C1 is attached to three -OCH₃ groups.
-
C2 is attached to two -CH₃ groups.
-
C3 is the terminal methyl group.
So the substituents are:
-
Three methoxy groups at position 1.
-
Two methyl groups at position 2.
The substituents are 1,1,1-trimethoxy and 2,2-dimethyl .
Alphabetizing the substituents (ignoring di, tri, etc.):
-
d imethyl
-
t rimethoxy
Alphabetical order: dimethyl, trimethoxy.
Combining everything: 2,2-dimethyl-1,1,1-trimethoxypropane .
A search for this compound confirms its existence and name. A commercial chemical database lists the IUPAC name for the structure as 1,1,1-trimethoxy-2,2-dimethylpropane .[7] This indicates that the substituents are listed alphabetically as "methoxy" then "methyl". Let's re-evaluate the alphabetization.
-
m ethyl
-
m ethoxy
"Methoxy" comes before "methyl" alphabetically. Therefore, the correct order is methoxy followed by methyl.
The final, correct IUPAC name is constructed as follows:
-
Parent Chain: Propane
-
Substituents:
-
Three methoxy groups at C1: 1,1,1-trimethoxy
-
Two methyl groups at C2: 2,2-dimethyl
-
-
Alphabetical Order of Substituents: "methoxy" before "methyl".
-
Final Name: 1,1,1-trimethoxy-2,2-dimethylpropane
Figure 2: Workflow for determining the IUPAC name of CH₃C(CH₃)₂C(OCH₃)₃.
Physicochemical Properties and Applications
1,1,1-trimethoxy-2,2-dimethylpropane is a sterically hindered neopentyl orthoester.[7]
| Property | Value |
| Molecular Formula | C₈H₁₈O₃ |
| Molecular Weight | 162.23 g/mol [7] |
| CAS Number | 97419-16-4[7] |
| Boiling Point | 130-135 °C[7] |
| Density | 0.93 g/cm³[7] |
This compound is of interest in advanced organic synthesis. It serves as a versatile synthetic intermediate and a robust protecting group for carboxylic acids, stable under basic conditions and readily deprotected under mild acidic conditions.[7] The significant steric bulk from the tert-butyl group makes it a valuable substrate for studying steric effects in reaction mechanisms.[7]
Conclusion
The systematic application of IUPAC nomenclature rules leads to the unambiguous name 1,1,1-trimethoxy-2,2-dimethylpropane for the structure CH₃C(CH₃)₂C(OCH₃)₃. This process involves identifying the parent propane chain, correctly numbering the chain to assign the lowest possible locants to the substituents, naming the substituents with appropriate prefixes, and arranging them alphabetically. This rigorous approach underscores the importance of standardized nomenclature in ensuring precision and clarity in scientific and developmental endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Naming Ethers - Chemistry Steps [chemistrysteps.com]
- 7. 1,1,1-Trimethoxy-2,2-dimethylpropane|97419-16-4 [benchchem.com]
An In-depth Technical Guide to 1,1,1-Trimethoxy-2-methylpropane (Trimethyl Orthoisobutyrate)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Orthoester
1,1,1-Trimethoxy-2-methylpropane, more commonly known in synthetic chemistry as trimethyl orthoisobutyrate, is an orthoester of significant utility in advanced organic synthesis and polymer chemistry. As a derivative of isobutyric acid, its unique structure—featuring a central carbon atom bonded to three methoxy groups—imparts valuable reactivity, particularly as a protecting group and as a key building block for biocompatible polymers. This guide provides a comprehensive overview of its physicochemical properties, synthesis, mechanistic behavior, and critical applications in the pharmaceutical and life sciences sectors, grounding theoretical principles in practical, field-proven methodologies.
Part 1: Core Molecular Profile
A thorough understanding of a reagent begins with its fundamental physicochemical properties. These data are essential for reaction planning, safety assessment, and analytical characterization.
Physicochemical and Spectroscopic Data
The core properties of this compound are summarized in the table below. The data has been consolidated from authoritative chemical databases to ensure accuracy.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | Trimethyl orthoisobutyrate, Orthoisobutyric acid trimethyl ester | --INVALID-LINK--[1] |
| CAS Number | 52698-46-1 (Primary), 66226-66-2 | --INVALID-LINK--[1] |
| Appearance | Colorless liquid | - |
| Density | 0.93 g/cm³ (at 25 °C) | - |
| Boiling Point | 130 - 135 °C | - |
| Solubility | Soluble in most organic solvents; reacts with water. | - |
Spectroscopic Characterization
While a publicly available, peer-reviewed spectrum is not readily accessible, the structure of trimethyl orthoisobutyrate allows for a confident prediction of its key spectroscopic features, which are vital for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple and highly informative.
-
A singlet integrating to 9 protons (s, 9H) would appear for the three equivalent methoxy groups (-OCH₃). The chemical shift would likely be in the 3.0-3.5 ppm range.
-
A septet integrating to 1 proton (sept, 1H) for the methine proton (-CH) of the isobutyl group.
-
A doublet integrating to 6 protons (d, 6H) for the two equivalent methyl groups (-CH₃) of the isobutyl group.
-
-
¹³C NMR (Carbon NMR):
-
A signal for the quaternary orthoester carbon (C(OR)₃).
-
A signal for the methoxy carbons (-OCH₃).
-
Signals for the methine (-CH) and methyl (-CH₃) carbons of the isobutyl group.
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum would be dominated by strong C-O stretching bands, typically in the 1000-1200 cm⁻¹ region, characteristic of ethers and acetals. C-H stretching and bending vibrations from the alkyl groups would also be prominent.
Part 2: Synthesis via the Pinner Reaction
The Pinner reaction is a classic and reliable method for synthesizing orthoesters from nitriles.[3] This two-step process involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imidate salt (a Pinner salt), which then undergoes alcoholysis to yield the final orthoester.[3][4] This approach avoids the use of highly toxic precursors like trichloromethylarenes.[4][5]
Detailed Synthesis Protocol
This protocol is adapted from a generalized, solvent-free Pinner reaction methodology for aliphatic nitriles.[4][5]
Step 1: Formation of the Methyl Isobutyrimidate Hydrochloride Salt
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube. The system must be rigorously protected from atmospheric moisture.
-
Reagent Charging: Charge the flask with isobutyronitrile (1.0 mol) and anhydrous methanol (3.0 mol, 3 equiv.).
-
Acidification: Cool the stirred mixture to 0-5 °C using an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution. Monitor the reaction progress (e.g., by IR spectroscopy, watching for the disappearance of the nitrile peak at ~2250 cm⁻¹).
-
Isolation of Pinner Salt: The imidate hydrochloride will precipitate as a white solid. Once the reaction is complete, the solid can be isolated by filtration under an inert atmosphere, washed with cold, dry diethyl ether, and dried under vacuum. This intermediate is typically used immediately in the next step.
Step 2: Alcoholysis to Trimethyl Orthoisobutyrate
-
Reaction Setup: Suspend the crude imidate hydrochloride salt from Step 1 in an excess of anhydrous methanol (e.g., 5-10 equivalents) in a dry flask equipped with a stirrer and reflux condenser.
-
Reaction: Gently warm the mixture to 30-40 °C. The reaction is an equilibrium process where the imidate salt is converted to the orthoester and ammonium chloride. The reaction can be driven to completion by the removal of ammonia or by using a large excess of methanol.
-
Workup and Purification:
-
Cool the reaction mixture and filter to remove the precipitated ammonium chloride.
-
Carefully neutralize the filtrate with a base, such as sodium methoxide in methanol.
-
Remove the excess methanol by rotary evaporation.
-
The resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Synthesis Mechanism Diagram
References
The Solubility of Trimethyl Orthoisovalerate in Organic Solvents: A Technical Guide for Researchers
Abstract
Trimethyl orthoisovalerate, also known as 1,1,1-trimethoxypentane, is a versatile orthoester increasingly utilized as a synthetic intermediate and protecting group in the pharmaceutical and agrochemical industries.[1] Its efficacy in these applications is fundamentally linked to its behavior in various reaction media. This technical guide provides a comprehensive overview of the solubility characteristics of trimethyl orthoisovalerate in common organic solvents. While quantitative solubility data is not extensively published, this paper synthesizes available qualitative information and presents a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals to facilitate reaction optimization, process development, and formulation design.
Introduction to Trimethyl Orthoisovalerate
Trimethyl orthoisovalerate (CAS No. 13820-09-2) is an organic compound belonging to the orthoester family.[2][3] Structurally, it features a central carbon atom bonded to a butyl group and three methoxy groups. This unique structure imparts valuable reactivity, making it a key reagent for introducing protecting groups for carbonyls and in the synthesis of complex molecules and heterocycles.[1] Its application as a pharmaceutical intermediate is growing, where precise control over reaction conditions, including solvent choice and solute concentration, is paramount for achieving desired yields and purity.[2] Understanding the solubility of trimethyl orthoisovalerate is therefore a critical first step in harnessing its synthetic potential.
Physicochemical Properties
A summary of the key physicochemical properties of trimethyl orthoisovalerate is provided in Table 1. These properties are fundamental to understanding its solubility behavior and for safe handling in a laboratory setting.
| Property | Value | Source(s) |
| Synonyms | 1,1,1-Trimethoxypentane, Trimethyl orthopentanoate | [3] |
| CAS Number | 13820-09-2 | [2][3] |
| Molecular Formula | C₈H₁₈O₃ | [2][3] |
| Molecular Weight | 162.23 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 164-166 °C (lit.) | |
| Density | 0.941 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.410 (lit.) |
Solubility Profile of Trimethyl Orthoisovalerate
Based on available literature and safety data sheets, trimethyl orthoisovalerate exhibits good solubility in a range of common organic solvents, while its solubility in water is limited. This behavior is consistent with its molecular structure—a moderately nonpolar alkyl chain combined with the polar ether linkages of the trimethoxy groups.
Theoretical Considerations: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The butyl group of trimethyl orthoisovalerate provides significant nonpolar character, suggesting favorable van der Waals interactions with nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran, Ethyl Acetate, Dichloromethane): The three methoxy groups contain polar C-O bonds, making the molecule capable of dipole-dipole interactions with polar aprotic solvents. The absence of acidic protons in both the solute and solvent prevents strong hydrogen bonding interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While the oxygen atoms in the orthoester can act as hydrogen bond acceptors, the overall interaction is generally favorable, leading to good solubility. However, it is critical to note that orthoesters can be sensitive to hydrolysis under acidic conditions, a reaction that is facilitated by protic solvents, especially in the presence of water.
-
Aqueous Solubility: The dominant hydrophobic nature of the butyl chain and the overall molecular structure limit its ability to form strong hydrogen bonds with water, resulting in low solubility.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of trimethyl orthoisovalerate in various organic solvents. This information is compiled from chemical supplier data and technical reviews.
| Solvent Class | Specific Solvent | Solubility | Source(s) |
| Alcohols | Ethanol, Methanol | Soluble | [3] |
| Ethers | Diethyl Ether | Soluble | [3] |
| Aromatic Hydrocarbons | Benzene | Soluble | |
| Halogenated Solvents | Chloroform | Slightly Soluble |
Note: The term "soluble" in this context is qualitative. For precise process control, quantitative determination is essential.
Experimental Protocol for Quantitative Solubility Determination
The absence of comprehensive quantitative data necessitates a reliable experimental method to determine the solubility of trimethyl orthoisovalerate in specific solvents of interest. The following protocol describes the isothermal equilibrium method, a robust and widely accepted technique.
Principle
A supersaturated solution of trimethyl orthoisovalerate in the chosen solvent is prepared at a slightly elevated temperature. The solution is then allowed to equilibrate at a constant, controlled temperature for an extended period, allowing the excess solute to precipitate. The concentration of the dissolved solute in the clear supernatant is then determined analytically, representing the solubility at that temperature.
Materials and Equipment
-
Trimethyl Orthoisovalerate (purity >97%)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of the Stock Solution:
-
Rationale: To create a starting point for the calibration curve, enabling accurate concentration measurement of the final samples.
-
Procedure: Accurately weigh a known amount of trimethyl orthoisovalerate and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Preparation of Calibration Standards:
-
Rationale: To establish a linear relationship between the analytical instrument's response (e.g., GC peak area) and the concentration of the analyte.
-
Procedure: Perform serial dilutions of the stock solution with the solvent to prepare a series of at least five calibration standards covering the expected solubility range.
-
-
Sample Preparation (Isothermal Equilibrium):
-
Rationale: To create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute at a specific temperature.
-
Procedure: a. Add an excess amount of trimethyl orthoisovalerate to a series of glass vials (perform in triplicate for statistical validity). "Excess" means adding enough solute so that a visible amount remains undissolved after equilibration. b. Add a precise volume of the solvent to each vial. c. Securely cap the vials and place them in a shaker bath set to a temperature slightly above the target temperature (e.g., 40°C) for 1-2 hours to facilitate initial dissolution. d. Reduce the temperature to the target experimental temperature (e.g., 25°C) and allow the vials to equilibrate for at least 24-48 hours with constant agitation. This extended period ensures equilibrium is reached.
-
-
Sample Analysis:
-
Rationale: To accurately measure the concentration of the dissolved trimethyl orthoisovalerate in the saturated solution.
-
Procedure: a. After equilibration, stop the agitation and allow the vials to remain undisturbed at the constant temperature for at least 2 hours to allow the excess solute to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles. c. Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve. d. Analyze the calibration standards and the diluted samples by GC-FID.
-
-
Data Calculation:
-
Rationale: To determine the final solubility value from the analytical data.
-
Procedure: a. Plot the instrument response versus concentration for the calibration standards and perform a linear regression to obtain the calibration curve equation (y = mx + c). b. Use the instrument response of the diluted sample and the calibration curve to calculate its concentration. c. Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of trimethyl orthoisovalerate in the solvent at the specified temperature (e.g., in g/100 mL or mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Safety and Handling
Trimethyl orthoisovalerate is a flammable liquid and can cause skin and eye irritation. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
Trimethyl orthoisovalerate is a valuable synthetic reagent with favorable solubility in a wide array of common organic solvents. While specific quantitative data remains sparse in public literature, its general miscibility with alcohols, ethers, and other polar aprotic solvents makes it adaptable for various reaction conditions. For applications requiring high precision, the detailed experimental protocol provided in this guide offers a robust framework for determining its exact solubility, thereby empowering researchers to optimize synthetic routes and accelerate the development of novel chemical entities.
References
Introduction: The Significance of 1,1,1-Trimethoxy-2-methylpropane
An In-Depth Technical Guide to the Physicochemical Characterization of 1,1,1-Trimethoxy-2-methylpropane
This guide provides a comprehensive examination of two critical physicochemical properties of this compound (CAS No. 52698-46-1): its boiling point and density. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of values. It delves into the causality behind experimental methodologies, ensuring a robust understanding of how these fundamental properties are accurately determined and why they are pivotal for the compound's application.
This compound, also known as trimethyl orthoisobutyrate, belongs to the orthoester class of organic compounds.[1] Orthoesters are characterized by a central carbon atom bonded to three alkoxy groups, a functional group that imparts unique reactivity.[2][3][4] These compounds are not merely chemical curiosities; they are versatile reagents and intermediates in advanced organic synthesis.[5][6]
In the context of pharmaceutical and chemical development, this compound serves as a valuable precursor and a protecting group for carboxylic acids, offering stability in basic conditions and straightforward deprotection under mild acidic conditions.[6] Its utility is also being explored in the formation of polyorthoesters, a class of biodegradable polymers used in drug delivery systems for controlled release applications.[7][8]
A precise understanding of its physical properties is paramount for its practical application. The boiling point dictates purification strategies (e.g., distillation) and safe handling conditions, while density is crucial for accurate volumetric measurements in reaction setups and for calculating molar concentrations.
Core Physicochemical Properties
The reported values for the boiling point and density of this compound exhibit some variation across different sources. This is not uncommon for chemical data and can be attributed to differences in experimental conditions, atmospheric pressure during measurement, and sample purity. A summary of the available data is presented below.
| Property | Reported Value | Source |
| Boiling Point | 135-137 °C | Guidechem[5] |
| 130-135 °C | Benchchem, Chemdad, HANGZHOU TIANYE[6][9][10] | |
| Density | 0.88 g/mL | Guidechem[5] |
| 0.93 g/cm³ | Benchchem, ChemWhat, Chemdad, HANGZHOU TIANYE[1][6][9][10] | |
| 0.96 g/cm³ | JIGS Chemical Limited[11] | |
| Molecular Formula | C₇H₁₆O₃ | PubChem, Guidechem[5][12] |
| Molecular Weight | 148.20 g/mol | PubChem[12] |
| Appearance | Clear, colorless liquid | Guidechem, JIGS Chemical Limited[5][11] |
Note: g/mL is equivalent to g/cm³.
The variance in these values underscores the importance of in-house verification. The following sections detail robust, self-validating protocols for determining these properties with high fidelity.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is stable and has a boiling point well below decomposition temperatures, the atmospheric distillation method is both accurate and reliable.
Causality in Experimental Design
The choice of atmospheric distillation is predicated on the compound's known thermal stability. A vacuum distillation would be employed for high-boiling or heat-sensitive compounds to lower the boiling temperature and prevent degradation. The use of boiling chips or a magnetic stirrer is critical to prevent "bumping"—the sudden, violent boiling of a superheated liquid—which ensures a smooth and controlled distillation, leading to an accurate temperature plateau reading. The thermometer placement is the most critical aspect; its bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
Step-by-Step Protocol for Boiling Point Determination
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a three-way distillation head (Claisen adapter), a thermometer with the appropriate range, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place approximately 10-15 mL of this compound into the round-bottom flask. Add 2-3 boiling chips or a magnetic stir bar.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury or sensor bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: Begin gently heating the flask using a heating mantle. If using a stir bar, ensure stirring is active.
-
Observation: Observe the temperature as the liquid heats. The temperature will rise and then stabilize as the liquid begins to boil and the vapor phase moves into the distillation head.
-
Data Recording: Record the temperature at which a steady condensation rate is observed in the condenser and the temperature reading remains constant. This stable temperature is the boiling point. It is advisable to record the atmospheric pressure at the time of the experiment.
-
Safety Precautions: this compound is a flammable liquid.[12] Perform the distillation in a well-ventilated fume hood, away from open flames or sparks. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Workflow Visualization
Caption: Workflow for Boiling Point Determination.
Experimental Determination of Density
Density is an intrinsic property defined as mass per unit volume. Its determination requires precise measurements of both parameters. For a liquid, this is most commonly and accurately achieved using a pycnometer or, for a more rapid but slightly less precise measurement, a calibrated micropipette and analytical balance.
Causality in Experimental Design
A pycnometer (specific gravity bottle) is the preferred instrument for high-accuracy density determination. Its design, featuring a ground-glass stopper with a fine capillary, ensures that a highly reproducible volume of liquid is measured at a specific temperature. Temperature control is critical because the volume of a liquid (and thus its density) changes with temperature. Performing the measurement in a temperature-controlled water bath minimizes this variable. The meticulous process of weighing the empty, filled, and recalibrated (with water) pycnometer allows for the cancellation of systematic errors and provides a density value relative to a well-known standard (water).
Step-by-Step Protocol for Density Determination using a Pycnometer
-
Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass (m₁).
-
Filling: Fill the pycnometer with this compound. Insert the stopper, allowing excess liquid to exit through the capillary. This ensures the volume is precisely that of the pycnometer.
-
Temperature Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20°C or 25°C) for at least 20 minutes to allow the liquid to reach thermal equilibrium.
-
Final Volume Adjustment: Check that the liquid level is at the top of the capillary. Remove any excess liquid from the outside of the pycnometer with a lint-free cloth.
-
Mass of Filled Pycnometer: Weigh the filled pycnometer. Record this mass (m₂).
-
Calibration with Water: Repeat steps 1-6 using deionized water. Record the mass of the pycnometer filled with water (m₃).
-
Calculation:
-
Mass of the sample = m₂ - m₁
-
Mass of water = m₃ - m₁
-
Volume of the pycnometer (V) = (m₃ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature).
-
Density of the sample (ρ_sample) = (m₂ - m₁) / V
-
Workflow Visualization
Caption: Workflow for Density Determination using a Pycnometer.
Conclusion
The accurate determination of the boiling point and density of this compound is fundamental to its effective and safe use in research and development. While literature values provide a necessary starting point, the slight discrepancies highlight the need for rigorous, in-house verification using standardized protocols. The methodologies detailed in this guide are designed to be self-validating, providing a framework for generating reliable and reproducible data. By understanding the causality behind each experimental step, scientists can ensure the integrity of their physical property measurements, which in turn underpins the success of subsequent synthetic applications and formulation development.
References
- 1. chemwhat.com [chemwhat.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. 1,1,1-Trimethoxy-2,2-dimethylpropane|97419-16-4 [benchchem.com]
- 7. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 10. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound CAS 52698-46-1, High Purity & Best Price [jigspharma.com]
- 12. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Predictive Guide to the Spectral Analysis of 1,1,1-Trimethoxy-2-methylpropane
This technical guide provides a detailed, predictive analysis of the spectral data for 1,1,1-Trimethoxy-2-methylpropane (also known as Trimethyl Orthoisobutyrate). In the absence of a complete, publicly available experimental dataset, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. By applying first principles of spectroscopy and leveraging data from analogous structures, we can construct a reliable spectral profile essential for the identification, characterization, and quality control of this orthoester.
The molecule , with the chemical formula C₇H₁₆O₃ and a molecular weight of approximately 148.20 g/mol , possesses a unique structure that gives rise to a distinct spectroscopic fingerprint.[1] Understanding this fingerprint is paramount for confirming its synthesis and purity.
References
Navigating the Orthoester Landscape: A Technical Guide to the Safe Handling of 1,1,1-Trimethoxy-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trimethoxy-2-methylpropane, an orthoester of isobutyric acid, is a versatile reagent and intermediate within organic synthesis and pharmaceutical development.[1] Its utility, however, necessitates a comprehensive understanding of its chemical properties and associated hazards to ensure safe laboratory practice. This guide provides an in-depth analysis of the safety and handling protocols for this compound, moving beyond a simple recitation of precautionary statements to elucidate the rationale behind each procedural step. By fostering a deeper comprehension of the material's characteristics, this document aims to empower researchers to mitigate risks effectively and maintain a secure research environment.
Compound Profile and Hazard Identification
This compound (CAS No. 52698-46-1) is a colorless liquid with a mild, sweet odor.[1] A critical aspect of its hazard profile is its classification as a flammable liquid.[2] A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| Molecular Formula | C7H16O3 | [2][3] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| Appearance | Colorless to almost colorless, clear liquid | [1][4] |
| Boiling Point | 130-135 °C | [4][5] |
| Density | 0.88 - 0.93 g/mL | [1][5] |
| Flash Point | Not explicitly stated, but classified as a Flammable Liquid, Category 3 | [1][2] |
| Solubility | Soluble in organic solvents; insoluble in water | [1] |
GHS Classification and Precautionary Statements:
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the primary hazard is its flammability.[2]
-
Pictogram: Flame
-
Signal Word: Warning
-
Hazard Statement: H226: Flammable liquid and vapor.[2]
This classification mandates stringent control of ignition sources and specific handling procedures to prevent the formation of flammable mixtures in the air.
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when handling this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the exposure of laboratory personnel to the chemical.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][7] For procedures with the potential to generate vapors, a chemical fume hood is mandatory.[8]
-
Ignition Source Control: Given its flammability, all potential ignition sources must be rigorously excluded from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[1][9] Use of explosion-proof electrical, ventilating, and lighting equipment is a critical preventative measure.[1][9]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, proper grounding and bonding of containers and receiving equipment are necessary during transfers.[1][9]
-
Emergency Equipment: Readily accessible and regularly maintained safety showers and eyewash stations are non-negotiable in any laboratory where this chemical is handled.[9]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE provides a crucial barrier in the event of accidental exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn. The specific glove material should be selected based on its resistance to this compound and the duration of the task. Gloves should be inspected for any signs of degradation before each use and replaced immediately if compromised.[7]
-
Lab Coat: A flame-retardant lab coat is recommended.[10]
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the chemical.
Handling Procedures
-
Preventing Inhalation, Ingestion, and Skin Contact: Avoid breathing vapors or mist.[9] Do not get the chemical in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[11]
-
Use of Non-Sparking Tools: When opening or handling containers, use tools made from non-sparking materials to eliminate a potential ignition source.[1][9]
-
Static Discharge Prevention: Take precautionary measures against static discharges.[1][9]
-
Maintaining Container Integrity: Keep the container tightly closed when not in use.[1][9]
Storage Requirements
Proper storage is critical for maintaining the stability of this compound and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated place.[6][9] The storage area should be designated for flammable liquids and kept away from heat, sparks, and open flames.[9]
-
Incompatible Materials: Store away from incompatible materials such as acids and strong oxidizing agents.[9][11]
Emergency Procedures: Preparedness and Response
Despite the most stringent precautions, the potential for accidental exposure or spills exists. A well-defined emergency plan is crucial.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of water. If irritation persists, seek medical advice.[1][9]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][12]
Spill and Leak Response
-
Immediate Actions: Evacuate personnel from the spill area. Remove all sources of ignition.[7][12] Ensure adequate ventilation.[7]
-
Containment and Cleanup: Wear appropriate PPE.[7] For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, closed container for disposal.[9] Use spark-proof tools during cleanup.[9]
-
Environmental Precautions: Prevent the chemical from entering drains, as it can create an explosion risk.[7][10]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][9] Water mist may be used to cool closed containers.[9]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[9] Containers may explode when heated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus.[7]
Disposal Considerations
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste in a suitable, clearly labeled, and closed container.[8][9]
-
Disposal Route: Do not dispose of down the drain or in regular trash.[8] Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.[8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]
Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and safety protocols in the lifecycle of handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
While this compound is a valuable tool in chemical synthesis, its inherent flammability and potential for harm upon exposure demand a rigorous and informed approach to its handling. By understanding the principles behind the safety protocols—from the necessity of explosion-proof equipment to the rationale for proper waste segregation—researchers can create a self-validating system of safety. This guide serves as a comprehensive resource to support that endeavor, fostering a culture of safety and scientific integrity in the laboratory.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS 52698-46-1, High Purity & Best Price [jigspharma.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. fishersci.com [fishersci.com]
- 12. targetmol.com [targetmol.com]
Introduction to Trimethyl Orthoisovalerate: Beyond a Simple Reagent
A Researcher's Guide to Sourcing and Utilizing Trimethyl Orthoisovalerate for Advanced Synthesis
Trimethyl orthoisovalerate, also known as 1,1,1-trimethoxypentane, is a valuable orthoester in modern organic synthesis.[1][2] While its structure may appear straightforward, its utility in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and natural product synthesis, is significant. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective sourcing, handling, and application of this versatile reagent.
1.1 Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of trimethyl orthoisovalerate is crucial for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 13820-09-2 | [2] |
| Molecular Formula | C8H18O3 | [2][3] |
| Molecular Weight | 162.23 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 164-166 °C | [2][4] |
| Density | 0.941 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.410 | [2] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |
| Solubility | Soluble in ether, alcohols, and benzene.[5] Moisture sensitive.[3][6] |
1.2 Significance in Modern Organic Synthesis and Drug Development
Orthoesters, including trimethyl orthoisovalerate, are important building blocks in organic chemistry.[7] They serve as precursors for a variety of functional groups and are instrumental in carbon-carbon bond-forming reactions. One of the most notable applications of trimethyl orthoisovalerate is in the Johnson-Claisen rearrangement , a powerful method for the stereoselective synthesis of γ,δ-unsaturated esters.[8][9][10][11] This reaction is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where precise control of stereochemistry is often a critical requirement. Additionally, trimethyl orthoisovalerate finds use in the preparation of various heterocyclic compounds, such as 1,2,4-triazolo[1,5-c]pyrimidine derivatives which have applications as human adenosine A3 receptor ligands.[4]
1.3 The Importance of Supplier Selection in Ensuring Reproducibility and Safety
The success and reproducibility of a chemical synthesis are intrinsically linked to the quality of the starting materials. For a reagent like trimethyl orthoisovalerate, impurities can have a significant impact on reaction outcomes, leading to side reactions, lower yields, and purification challenges. Therefore, careful selection and qualification of a commercial supplier are paramount to ensure the integrity of your research and development efforts.
Identifying High-Quality Commercial Suppliers: A Due Diligence Checklist
Navigating the landscape of chemical suppliers requires a systematic approach to ensure the procurement of high-purity and reliable reagents.
2.1 Key Quality Parameters for Trimethyl Orthoisovalerate
When evaluating potential suppliers, consider the following quality parameters:
-
Purity/Assay: Typically specified as a percentage (e.g., 97%).[2][4] Higher purity generally leads to cleaner reactions.
-
Imurity Profile: While not always detailed on the product page, a comprehensive Certificate of Analysis (CoA) should provide information on the levels of key impurities.
-
Analytical Methods: The supplier should specify the analytical techniques used to determine purity, such as Gas Chromatography (GC).
2.2 Interpreting Supplier Documentation: A Guide to Certificates of Analysis (CoA) and Safety Data Sheets (SDS)
-
Certificate of Analysis (CoA): This document provides lot-specific data on the purity and physical properties of the chemical. Always request a CoA for the specific lot you are purchasing.
-
Safety Data Sheet (SDS): The SDS is a critical document that outlines the hazards, safe handling procedures, personal protective equipment (PPE) recommendations, and emergency response measures for the chemical.[3][5][6]
2.3 Table of Reputable Commercial Suppliers
The following table provides a non-exhaustive list of commercial suppliers of trimethyl orthoisovalerate. It is essential to consult the supplier's website for the most up-to-date information.
| Supplier | Product Name | Purity | Available Quantities | Link to Product Page |
| Sigma-Aldrich | Trimethyl orthovalerate | 97% | 5 g, 25 g | --INVALID-LINK-- |
| TCI Chemicals | Trimethyl Orthovalerate | >97.0% (GC) | 25 mL, 100 mL | --INVALID-LINK-- |
| Fisher Scientific | Trimethyl orthovalerate | 97% | 5 g, 25 g | --INVALID-LINK-- |
| Simson Pharma | Trimethyl Orthovalerate | High Quality | Custom Synthesis | --INVALID-LINK-- |
| Otto Chemie | Trimethyl orthovalerate | 97% | 25 g, 100 g, 1 kg | --INVALID-LINK-- |
| CymitQuimica | Trimethyl Orthovalerate | Not Specified | Not Specified | --INVALID-LINK-- |
| Monachem | Trimethyl Ortho Valerate | Not Specified | Wholesaler | --INVALID-LINK-- |
2.4 Workflow for Supplier Qualification
A systematic approach to qualifying a new supplier is crucial for maintaining experimental consistency. The following workflow can be adapted to your institution's specific requirements.
Applications in Synthetic Chemistry: A Practical Guide
The synthetic utility of trimethyl orthoisovalerate is best illustrated through its application in powerful C-C bond-forming reactions.
3.1 Mechanism Spotlight: The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a highly reliable method for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[8][10][11] The reaction proceeds through a series of steps initiated by acid catalysis, leading to the formation of a key ketene acetal intermediate, which then undergoes a[5][5]-sigmatropic rearrangement.[9][12]
3.2 Protocol: Synthesis of a γ,δ-Unsaturated Ester using Trimethyl Orthoisovalerate
This protocol is a general guideline for performing a Johnson-Claisen rearrangement with an allylic alcohol and trimethyl orthoisovalerate. Reaction conditions may need to be optimized for specific substrates.
Materials and Reagents:
-
Allylic alcohol (1.0 eq)
-
Trimethyl orthoisovalerate (3.0 - 5.0 eq)
-
Propionic acid (catalytic, ~0.1 eq)
-
High-boiling solvent (e.g., toluene or xylene), if necessary
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the allylic alcohol (1.0 eq) and trimethyl orthoisovalerate (3.0-5.0 eq).
-
Add a catalytic amount of propionic acid (e.g., using a microsyringe).
-
Heat the reaction mixture to a gentle reflux (typically 110-140 °C).[12] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess trimethyl orthoisovalerate and propionic acid under reduced pressure.
-
Work-up:
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified γ,δ-unsaturated ester using standard analytical techniques (NMR, IR, Mass Spectrometry).
-
3.3 Emerging Applications
The versatility of orthoesters like trimethyl orthoisovalerate continues to be explored in various fields. Their use as dehydrating agents, in the synthesis of complex heterocyclic scaffolds, and as protecting groups for carboxylic acids highlights their broad utility in organic synthesis.[7][13][14][15]
Safe Handling, Storage, and Disposal of Trimethyl Orthoisovalerate
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.
4.1 Understanding the Hazards: Flammability and Reactivity
-
Flammability: Trimethyl orthoisovalerate is a flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical and ventilating equipment.[3][6]
-
Reactivity: It is sensitive to moisture and may decompose in the presence of strong acids.[3][6] It is incompatible with strong oxidizing agents.[3]
-
Health Hazards: Causes serious eye irritation and may cause skin and respiratory irritation.[2]
4.2 Recommended Laboratory Practices for Safe Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily available.[3]
4.3 Long-term Storage Conditions to Maintain Reagent Integrity
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][5][6]
-
The product is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[3][6]
4.4 Waste Disposal Considerations
-
Dispose of waste in accordance with local, regional, and national regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
Conclusion: Strategic Sourcing for Successful Research
Trimethyl orthoisovalerate is a powerful reagent for the discerning synthetic chemist. A thorough understanding of its properties, coupled with a strategic approach to supplier selection and safe handling, will empower researchers to leverage its full potential in advancing their scientific endeavors. By prioritizing quality and safety, the scientific community can ensure the reliability and reproducibility of their results, ultimately accelerating the pace of discovery and innovation in drug development and beyond.
References
- 1. Trimethyl Orthovalerate | CymitQuimica [cymitquimica.com]
- 2. 原戊酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Trimethyl orthovalerate, 97% 13820-09-2 India [ottokemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. synarchive.com [synarchive.com]
- 9. bioinfopublication.org [bioinfopublication.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Johnson-Claisen Rearrangement | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
Introduction: Understanding the Role and Characteristics of 1,1,1-Trimethoxy-2-methylpropane
An In-Depth Technical Guide to the Purity Specifications of Research-Grade 1,1,1-Trimethoxy-2-methylpropane
This compound, also known by its synonym Trimethyl orthoisobutyrate, is an orthoester of significant interest within the research and development sectors of the chemical and pharmaceutical industries.[1] With the molecular formula C7H16O3 and a molecular weight of 148.20 g/mol , this compound serves as a valuable reagent and intermediate in sophisticated organic synthesis.[2][3] Its utility is particularly pronounced in reactions where it acts as a protecting group for esters or as a precursor for the introduction of specific methoxy and methyl moieties into complex molecules.[4][5]
Given its application in sensitive processes such as the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of research-grade this compound is not merely a quality metric but a critical parameter that dictates reaction yield, impurity profiles of the final product, and overall experimental reproducibility.[6][] This guide provides a comprehensive overview of the purity specifications, analytical methodologies for verification, and the chemical logic behind potential impurities for this essential research chemical.
Core Purity Specifications and Physicochemical Properties
For a material to be designated as "research-grade," it must adhere to stringent quality parameters. While exact specifications can vary slightly between suppliers, the following table outlines the generally accepted standards for high-purity this compound.
| Parameter | Specification | Rationale & Significance |
| Purity (Assay) | ≥ 98% (typically ≥ 99%) | Ensures that the principal component is present in sufficient concentration for intended synthetic applications. Higher purity minimizes side reactions.[8][9][10] |
| Appearance | Clear, colorless liquid | A deviation from this standard (e.g., cloudiness or discoloration) may indicate the presence of particulate matter, degradation products, or non-volatile impurities.[9] |
| Identity (IR, NMR) | Conforms to reference spectrum | Confirms the molecular structure is correct and that the material is not a different isomer or compound. |
| Water Content (Karl Fischer) | ≤ 0.1% | Orthoesters are susceptible to acid-catalyzed hydrolysis.[5][11] Low water content is critical to prevent degradation into isobutyrate esters and methanol, ensuring shelf-life and stability. |
| Refractive Index (at 20°C) | 1.4000 - 1.4040 | A sensitive physical constant that can quickly indicate the presence of impurities which would alter the bulk property of the material.[9] |
| Boiling Point | 130 - 135 °C | A narrow boiling range is indicative of high purity. A broad range suggests the presence of volatile impurities.[9] |
| Density (at 25°C) | ~0.93 g/cm³ | Provides another physical checkpoint for material identity and purity.[1][9] |
Analytical Methodologies: A Self-Validating System for Purity Verification
A multi-faceted analytical approach is required to fully characterize the purity of this compound. Each technique provides a unique piece of the puzzle, and together they form a self-validating system that ensures the material's identity, purity, and stability.
Logical Workflow for Purity Assessment
The following diagram illustrates the typical workflow for the comprehensive quality control analysis of a batch of this compound.
Caption: Analytical workflow for quality control of this compound.
Experimental Protocol 1: Gas Chromatography (GC) for Purity Assay
Gas chromatography is the primary technique for quantifying the purity of volatile compounds like orthoesters.[12][13] The flame ionization detector (FID) is ideal as it provides a response proportional to the mass of carbon, allowing for accurate quantification via area normalization.
Causality: A capillary column with a non-polar or mid-polarity stationary phase (like a DB-624) is chosen because it effectively separates compounds based on their boiling points and polarity, which is suitable for resolving this compound from potential volatile impurities like methanol or residual solvents.[14]
Methodology:
-
System Preparation:
-
Instrument: Agilent GC system (or equivalent) with FID.
-
Column: DB-624 capillary column (30m x 0.32mm x 1.0µm) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
Instrumental Conditions:
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Record the chromatogram.
-
-
Data Interpretation:
-
The purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
Experimental Protocol 2: NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure and identifying impurities that may not be resolved by GC.[11]
Causality: The unique chemical environment of each proton and carbon atom in the molecule results in a distinct resonance signal. The presence of unexpected signals can indicate impurities. For instance, a broad singlet around 3.49 ppm could indicate methanol, while signals corresponding to methyl isobutyrate would appear if hydrolysis has occurred.
Methodology:
-
Sample Preparation:
-
Instrumental Parameters (400 MHz Spectrometer):
-
Technique: ¹H NMR.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
Expected ¹H NMR Spectrum:
-
~3.15 ppm (singlet, 9H): The nine equivalent protons of the three methoxy (-OCH₃) groups.
-
~1.90 ppm (septet, 1H): The single proton of the isopropyl (-CH) group, split by the six adjacent methyl protons.
-
~0.95 ppm (doublet, 6H): The six equivalent protons of the two methyl (-CH₃) groups of the isopropyl moiety, split by the single adjacent methine proton.
-
-
Analysis:
-
Integrate the peaks to confirm the proton ratios.
-
Examine the spectrum for any extraneous peaks that would indicate impurities.
-
Experimental Protocol 3: GC-Mass Spectrometry (GC-MS) for Impurity Identification
While GC-FID quantifies purity, GC-MS is used to identify unknown impurity peaks by providing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[13][17]
Causality: Electron ionization (EI) of the parent molecule causes fragmentation in a predictable manner. For an orthoester, a common fragmentation is the loss of a methoxy radical (-•OCH₃) to form a stable oxonium ion, which is a diagnostic peak.
Methodology:
-
Instrumentation: Use the same GC conditions as described in Protocol 1, with the detector being a mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
-
Data Interpretation:
-
Expected Molecular Ion (M⁺): m/z = 148.
-
Key Fragments:
-
m/z = 117: [M - OCH₃]⁺, loss of a methoxy radical. This is often the base peak.
-
m/z = 89: [M - C(CH₃)₂H]⁺, loss of the isobutyl group.
-
m/z = 75: [C(OCH₃)₃]⁺, the trimethoxymethyl cation.
-
-
Compare the mass spectra of any impurity peaks to a library (e.g., NIST) to tentatively identify them.
-
Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthesis and stability. Understanding the origin of potential impurities is key to their detection and control.
Caption: Relationship between this compound and its common process- and degradation-related impurities.
-
Unreacted Starting Materials: The Pinner reaction, a common route to orthoesters, utilizes a nitrile or ester with an alcohol.[5][18] Therefore, residual Methanol and Methyl isobutyrate are plausible process-related impurities.[19]
-
Hydrolysis Products: Orthoesters are sensitive to moisture, readily hydrolyzing under even mildly acidic conditions to form an ester and two equivalents of alcohol.[5] For this compound, this primary degradation pathway yields Methyl isobutyrate and Methanol .
-
Secondary Degradation Products: If conditions are harsh enough for the hydrolysis of the resulting ester, Isobutyric acid may also be present as a minor impurity.[19]
Conclusion
The specification of research-grade this compound is built upon a foundation of high purity (≥98-99%), confirmed structural identity, and stringent control of impurities, particularly water. A synergistic application of chromatographic and spectroscopic techniques—namely GC-FID, GC-MS, and NMR—provides a robust and self-validating framework for ensuring that each batch meets the high standards required by researchers and drug development professionals. By understanding both the analytical methods and the chemical origins of potential impurities, scientists can confidently utilize this versatile reagent in their most critical applications.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Orthoester [chemeurope.com]
- 6. Wholesale this compound CAS:52698-46-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 8. This compound CAS 52698-46-1, High Purity & Best Price [jigspharma.com]
- 9. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 10. chemsavers.com [chemsavers.com]
- 11. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
- 15. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 19. This compound | CAS#:52698-46-1 | Chemsrc [chemsrc.com]
Introduction to Orthoesters: A Gateway to Molecular Complexity
An In-depth Technical Guide to 1,1,1-Trimethoxy-2-methylpropane and its Chemical Synonyms
This guide provides an in-depth exploration of this compound, a versatile orthoester with significant applications in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document will delve into its nomenclature, physicochemical properties, synthesis methodologies, and key applications, offering insights grounded in established chemical principles for researchers, scientists, and professionals in drug development.
Orthoesters are a unique class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃[1][2]. They can be viewed as the esters of orthoacids, which are hypothetical hydrated forms of carboxylic acids. This structural motif imparts a distinctive reactivity profile, making them valuable intermediates and reagents in a multitude of chemical transformations. Their stability under neutral and basic conditions, coupled with their facile hydrolysis in acidic media to form esters and alcohols, renders them excellent protecting groups for carboxylic acids[2][3].
Among the diverse family of orthoesters, this compound stands out due to the synthetic utility conferred by its isobutyryl core. This guide will provide a comprehensive overview of this specific compound, elucidating its various names and its role in enabling complex molecular architectures.
Nomenclature and Identification: A Compound of Many Names
A critical aspect of working with any chemical compound is the accurate identification through its various naming conventions. This compound is known by several synonyms, which can often be a source of confusion. A clear understanding of its alternative names is paramount for effective literature searching and chemical sourcing.
The systematic IUPAC name for this compound is This compound [4]. However, it is more commonly referred to in literature and commercial catalogs by its semi-systematic names, which are derived from the corresponding carboxylic acid (isobutyric acid).
Common Synonyms:
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value | Source |
| CAS Number | 52698-46-1 | [4][5][6] |
| Molecular Formula | C₇H₁₆O₃ | [4] |
| Molecular Weight | 148.20 g/mol | [4] |
| InChIKey | BGLARIMANCDMQX-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(C)C(OC)(OC)OC | [7] |
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling, storage, and application in synthetic protocols. This compound is a colorless liquid with properties that are characteristic of small molecule orthoesters.
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid |
| Purity | >98.0% (GC) |
| Boiling Point | 124.8 ± 20.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Flash Point | 34.5 ± 17.3 °C |
| Vapor Pressure | 15.1 ± 0.2 mmHg at 25 °C |
Note: The physical properties are sourced from various chemical suppliers and databases and may have slight variations.
Synthesis of this compound: The Pinner Reaction
The most prevalent and historically significant method for the synthesis of orthoesters, including trimethyl orthoisobutyrate, is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile[8][9][10].
The Pinner Reaction: Mechanism and Rationale
The Pinner reaction is a robust method that proceeds in two main stages. The first stage involves the formation of an imino ester salt, often referred to as a Pinner salt, by reacting a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride[8][9]. In the second stage, the Pinner salt reacts with an excess of the alcohol to yield the orthoester[9][10]. The anhydrous conditions are crucial to prevent the hydrolysis of the intermediate Pinner salt to an ester[8][11].
The choice of an acid catalyst, like HCl, is predicated on its ability to protonate the nitrile nitrogen, thereby activating the nitrile carbon towards nucleophilic attack by the alcohol. The low reaction temperatures often employed help to suppress the formation of byproducts, such as amides and alkyl chlorides[9].
Below is a DOT script for the mechanism of the Pinner reaction for the synthesis of trimethyl orthoisobutyrate.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. Trimethyl Orthoisobutyrate | 52698-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 52698-46-1 Cas No. | Trimethyl orthoisobutyrate | Apollo [store.apolloscientific.co.uk]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Trimethyl Orthoisovalerate: A Sterically-Influenced Protecting Group for Carboxylic Acids - Application Notes and Protocols
Introduction: The Strategic Role of Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, the carboxylic acid moiety presents a unique challenge. Its acidic proton and electrophilic carbonyl carbon make it susceptible to a wide range of reagents, including nucleophiles, bases, and reducing agents. Unwanted side reactions involving this functional group can drastically lower the yield of a desired product or introduce impurities that are difficult to separate. Consequently, the temporary masking or "protection" of carboxylic acids is a cornerstone of synthetic strategy.[1]
A protecting group must satisfy several stringent criteria: it must be introduced efficiently and selectively under mild conditions, remain robustly inert throughout various subsequent transformations, and be removed cleanly in high yield under conditions that do not compromise the integrity of the newly synthesized molecule.[2] Orthoesters, functional groups containing three alkoxy groups attached to a single carbon, have emerged as a valuable class of protecting agents for carboxylic acids.[3] They react with carboxylic acids to form esters under anhydrous acidic conditions and are noted for their stability in basic and nucleophilic environments.
This application note focuses on trimethyl orthoisovalerate (CH₃)₂CHCH₂C(OCH₃)₃ , a less common but strategically useful member of the orthoester family. We will explore its mechanism of action, provide detailed protocols for its application, and discuss the inherent trustworthiness of these procedures for researchers in synthetic chemistry and drug development.
Mechanism of Action: A Dual-Role Reagent
The efficacy of trimethyl orthoisovalerate in protecting carboxylic acids stems from its dual functionality as both an esterifying agent and a potent water scavenger.
Protection Pathway
The protection reaction is an acid-catalyzed process. The carboxylic acid reacts with trimethyl orthoisovalerate to form the corresponding methyl isovalerate and two equivalents of methanol. The key to this transformation is the in-situ generation of a reactive intermediate and the simultaneous removal of water, which drives the equilibrium towards the protected ester product.
The generally accepted mechanism proceeds as follows:
-
Protonation: A catalytic amount of acid protonates one of the methoxy groups of the orthoester, converting it into a good leaving group (methanol).
-
Formation of a Dialkoxycarbenium Ion: Loss of methanol generates a resonance-stabilized dialkoxycarbenium ion, which is a potent electrophile.
-
Nucleophilic Attack: The carboxylic acid attacks the electrophilic carbon of the carbenium ion.
-
Ester Formation: Subsequent proton transfers and elimination of a second molecule of methanol lead to the formation of the protected methyl ester and methyl isovalerate as a byproduct. Critically, any water present in the reaction mixture or generated during a traditional Fischer esterification is consumed by the orthoester, hydrolyzing it to methyl isovalerate and methanol, thereby preventing the reverse reaction.[4][5]
Caption: Workflow for Carboxylic Acid Protection.
Deprotection Pathway
The isovalerate ester, once formed, is stable to basic conditions, organometallics, and many reducing agents. Deprotection is readily achieved by simple hydrolysis in the presence of mild aqueous acid.[3] This process reverses the esterification, regenerating the parent carboxylic acid. The mildness of this cleavage makes the orthoester strategy compatible with molecules bearing acid-sensitive functional groups.
Caption: Workflow for Acid-Catalyzed Deprotection.
Experimental Protocols & Data
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrate's reactivity and solubility.
Protocol 1: Protection of a Carboxylic Acid
This procedure details the esterification of a generic carboxylic acid using trimethyl orthoisovalerate.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Trimethyl Orthoisovalerate (3.0-5.0 eq)[6]
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq) or Sulfuric Acid (1-2 drops)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates, developing solvents, and visualization agent (e.g., UV light, KMnO₄ stain)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser (under an inert atmosphere, e.g., N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Solvent & Reagent Addition: Dissolve the acid in the chosen anhydrous solvent (e.g., toluene). Add trimethyl orthoisovalerate (3.0-5.0 eq) followed by the acid catalyst (e.g., p-TSA, 0.05 eq).
-
Causality Insight: An excess of the orthoester is used to ensure it effectively acts as a water scavenger, driving the reaction to completion.[6] Anhydrous conditions are critical to prevent premature hydrolysis of the orthoester.
-
-
Reaction: Heat the mixture to reflux (typically 80-110 °C for toluene).
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically. The disappearance of the polar carboxylic acid spot (which often streaks on silica gel) and the appearance of a new, less polar product spot indicates conversion.
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Insight: The bicarbonate wash removes the acid catalyst, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude methyl ester by flash column chromatography on silica gel, if necessary.
Protocol 2: Deprotection of the Methyl Ester
This procedure outlines the hydrolysis of the protected ester back to the carboxylic acid.
Materials:
-
Protected Methyl Ester (1.0 eq)
-
Solvent System: Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
Acid Catalyst: 1 M Hydrochloric Acid (HCl) or Acetic Acid
-
Ethyl Acetate or other suitable extraction solvent
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve the protected ester (1.0 eq) in the THF/water solvent mixture in a round-bottom flask with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of 1 M HCl (e.g., 0.1 eq) or a larger volume of acetic acid.
-
Causality Insight: Water is a necessary reagent for the hydrolysis. THF is used as a co-solvent to ensure the solubility of the often non-polar protected ester.
-
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) to accelerate the reaction.
-
Monitoring (Self-Validation): Monitor the reaction by TLC. The disappearance of the non-polar starting material spot and the reappearance of the polar carboxylic acid spot at the baseline signifies completion.
-
Workup: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the THF.
-
Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue in a separatory funnel. Extract the aqueous layer three times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
-
Purification: The crude carboxylic acid can be purified further by recrystallization or chromatography if required.
Data Summary
While specific, comprehensive data for trimethyl orthoisovalerate is not widely published, the following table provides representative conditions for the protection of carboxylic acids using analogous orthoesters, which serve as a reliable starting point for optimization.
| Carboxylic Acid Substrate | Orthoester Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aromatic Carboxylic Acid | Triethyl Orthoformate | H₂SO₄ | Methanol | Reflux | 2 | >95 |
| Aliphatic Carboxylic Acid | Trimethyl Orthoacetate | p-TSA | Toluene | Reflux | 24 | 81-92 |
| Sterically Hindered Acid | Trimethyl Orthoacetate | [bmim]BF₄ | - | 80 | 3.5 | ~95 |
| Amino Acid (No Racemization) | Trimethyl Orthoacetate | [bmim]BF₄ | - | 80 | 4 | ~98 |
| (Data synthesized from analogous reactions reported in the literature[6][7]) |
Trustworthiness & Self-Validation
The reliability of these protocols is ensured through straightforward in-process validation steps.
-
Chromatographic Monitoring (TLC): The significant difference in polarity between the starting carboxylic acid (highly polar, streaks on TLC) and the resulting ester (less polar, well-defined spot) provides an unambiguous method to track reaction progress. The reappearance of the polar acid spot during deprotection is equally definitive.
-
Spectroscopic Confirmation:
-
FT-IR: Successful protection is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the ester (~1735-1750 cm⁻¹).
-
¹H NMR: Protection is verified by the appearance of a new singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.7 ppm. Deprotection is confirmed by the disappearance of this singlet and the reappearance of the carboxylic acid proton signal (a broad singlet, often >10 ppm).
-
Conclusion
Trimethyl orthoisovalerate serves as a practical and effective protecting group for carboxylic acids. Its primary advantages lie in the mild, anhydrous conditions required for protection and the equally mild aqueous acidic conditions for deprotection. The steric bulk of the isovalerate group may influence reaction rates compared to smaller analogues like orthoformate or orthoacetate, a factor that can be leveraged in competitive protection scenarios. By incorporating the straightforward monitoring and validation techniques described herein, researchers can confidently employ this reagent to streamline complex synthetic routes, ensuring the integrity of the carboxylic acid functionality en route to their target molecules.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]
- 7. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Application Note: Strategic Synthesis of Sterically Hindered Ketones via Grignard Reaction with 1,1,1-Trimethoxy-2-methylpropane
Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini
Abstract
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals.[1] Grignard reagents remain preeminent tools for this purpose, offering a powerful nucleophilic carbon source.[2] This application note provides a detailed guide to the reaction of 1,1,1-trimethoxy-2-methylpropane (trimethyl orthopivalate) with various Grignard reagents. We delve into the mechanistic nuances, strategic protocol design, and the critical influence of steric hindrance on this transformation. The protocol described herein is designed for the synthesis of sterically encumbered ketones, which are valuable intermediates in medicinal chemistry and materials science. The pivaloyl moiety, in particular, is frequently incorporated into drug candidates to enhance metabolic stability and modulate pharmacokinetic profiles.
Mechanistic Rationale and Scientific Principles
The reaction between an orthoester and a Grignard reagent is a classic method for producing acetals, which can then be hydrolyzed to aldehydes or ketones.[3] This transformation is a variation of the Bodroux-Chichibabin aldehyde synthesis, which typically employs an orthoformate to yield an aldehyde.[4]
The Core Mechanism
The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic central carbon of the orthoester. Unlike esters, which typically undergo a double addition with Grignard reagents[5][6], the reaction with orthoesters halts after a single addition.
The key steps are:
-
Nucleophilic Addition: The Grignard reagent adds to the orthoester carbon.
-
Leaving Group Departure: One methoxy group is eliminated as a magnesium methoxide salt, leading to the formation of a dialkoxycarbenium ion intermediate.
-
Acetal Formation: This intermediate is quenched to form a stable acetal. Acetals and ketals are generally unreactive towards further Grignard reagent addition under standard conditions.[7] The reduced reactivity is attributed to the less electrophilic nature of the acetal carbon compared to the orthoester carbon, which bears three electron-withdrawing alkoxy groups.[7]
-
Hydrolysis: The resulting acetal is then hydrolyzed under acidic conditions to yield the final ketone product.
Figure 1: Reaction mechanism of Grignard addition to an orthoester followed by hydrolysis.
The Decisive Role of Steric Hindrance
The substrate, this compound, features a bulky tert-butyl group directly attached to the reaction center. This steric bulk presents a significant kinetic barrier to the approaching nucleophile.[8] Consequently, the success and rate of the reaction are highly dependent on the steric profile of the Grignard reagent itself.[9][10]
-
Less Hindered Grignards (e.g., MeMgBr, EtMgBr, PhMgBr): These reagents can access the electrophilic carbon more readily, leading to higher reaction efficiency.
-
More Hindered Grignards (e.g., i-PrMgBr, t-BuMgBr): These reagents will react much more slowly, or potentially not at all, due to severe steric clashes.[8][11] In such cases, side reactions like reduction (if the Grignard has a β-hydride) or simple recovery of starting material may be observed.[12]
Understanding this principle is crucial for experimental design and reagent selection.
Application Protocol: Synthesis of 2,2-Dimethyl-3-pentanone
This protocol details the reaction of this compound with ethylmagnesium bromide as a representative example.
Materials and Reagents
| Reagent/Material | Specification | Supplier Example |
| Magnesium turnings | >99.5% | Sigma-Aldrich |
| Iodine | Crystal, Reagent Grade | Fisher Scientific |
| Bromoethane (Ethyl bromide) | >99%, anhydrous | Acros Organics |
| This compound | >98% | TCI America |
| Diethyl ether (Et₂O) or THF | Anhydrous, <50 ppm H₂O, packaged under N₂ | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | VWR |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular, for drying | EMD Millipore |
| Round-bottom flasks, Condenser | Flame-dried prior to use | Standard Labware |
| Septa, Needles, Syringes | Oven-dried or new | Standard Labware |
| Inert Gas Supply | Nitrogen (N₂) or Argon (Ar), >99.99% | Airgas |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of hindered ketones.
Detailed Step-by-Step Methodology
Part A: Preparation of Ethylmagnesium Bromide (EtMgBr) Causality: The Grignard reagent is highly sensitive to moisture and oxygen; therefore, strict anhydrous and inert conditions are paramount for its successful formation.[13][14] The iodine crystal serves as an activator to etch the passivating magnesium oxide layer from the surface of the turnings.[15]
-
Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a steady flow of inert gas (N₂ or Ar).
-
To the cooled flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromoethane (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromoethane solution to the magnesium turnings. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes at room temperature to ensure complete formation.
Part B: Reaction with this compound Causality: The reaction is cooled to control its exothermicity. Slow addition of the orthoester prevents a rapid temperature increase and minimizes potential side reactions.
-
Cool the freshly prepared EtMgBr solution to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a separate, dry flask.
-
Transfer the orthoester solution to the dropping funnel and add it dropwise to the stirred Grignard solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.
Part C: Quench, Hydrolysis, and Workup Causality: The reaction is first quenched with a mild proton source (saturated NH₄Cl) to neutralize the excess, highly reactive Grignard reagent safely. Subsequent addition of a stronger acid (HCl) is required to hydrolyze the stable acetal intermediate to the desired ketone.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.
-
Add 2 M HCl solution and stir vigorously for 1-2 hours at room temperature to hydrolyze the acetal.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation or flash column chromatography to yield the final ketone.
Expected Outcomes & Data
The steric hindrance of the tert-butyl group is the dominant factor controlling the reaction yield. The table below provides an estimated correlation between the Grignard reagent's structure and the potential reaction outcome.
| Grignard Reagent (R-MgX) | R Group Structure | Relative Steric Hindrance | Expected Yield | Key Considerations |
| Methylmagnesium bromide | Me- | Low | Good to Excellent | Highly favorable reaction. |
| Ethylmagnesium bromide | Et- | Low-Moderate | Good | The model protocol for this application note. |
| Phenylmagnesium bromide | Ph- | Moderate | Moderate to Good | Planar structure mitigates some bulk. |
| iso-Propylmagnesium bromide | i-Pr- | High | Low to Moderate | Significant steric clash; may require longer reaction times or heating. |
| tert-Butylmagnesium bromide | t-Bu- | Very High | Very Low / None | Reaction is highly unlikely to proceed due to extreme steric hindrance.[8] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reagent fails to form | Wet glassware or solvents; passivated magnesium. | Rigorously flame-dry all glassware. Use freshly opened anhydrous solvent.[14] Activate Mg with I₂, 1,2-dibromoethane, or by crushing the turnings in the flask.[2] |
| Low or no product formation | Insufficiently reactive Grignard (steric hindrance); poor quality reagents. | For hindered Grignards, increase reaction temperature (reflux in THF) and extend reaction time. Ensure the orthoester is pure. Verify Grignard concentration via titration. |
| Recovery of starting alcohol (R-H) | Accidental quenching by moisture or acidic protons in the system. | Re-check for sources of moisture. Ensure the orthoester substrate has no acidic functional groups. |
| Formation of Wurtz coupling product (R-R) | Occurs during Grignard formation, often catalyzed by transition metal impurities. | Use high-purity magnesium. Avoid overheating during Grignard formation. |
Relevance in Drug Development
The synthesis of sterically hindered ketones is of significant interest to medicinal chemists. The pivaloyl group (t-Bu-CO-) and its analogs serve multiple roles in drug design:
-
Metabolic Shielding: The bulky tert-butyl group can sterically block adjacent functional groups from enzymatic degradation, increasing the drug's half-life.
-
Lipophilicity Modulation: Introducing bulky alkyl groups increases a molecule's lipophilicity, which can be crucial for membrane permeability and reaching specific biological targets.
-
Conformational Locking: The steric demand of the group can lock a molecule into a specific, biologically active conformation.
This synthetic method provides a direct and reliable route to access molecules containing these valuable structural motifs, making it a useful tool in the early stages of drug discovery and development.[16][17]
References
- 1. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 9. benchchem.com [benchchem.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. benchchem.com [benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. leah4sci.com [leah4sci.com]
- 15. web.alfredstate.edu [web.alfredstate.edu]
- 16. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Application Notes and Protocols: Trimethyl Orthoisovalerate in Heterocyclic Synthesis
Introduction: The Strategic Role of Orthoesters in Heterocyclic Chemistry
Orthoesters, with the general formula RC(OR')₃, are exceptionally versatile reagents in organic synthesis, acting as protected forms of carboxylic acids or as precursors to reactive electrophilic intermediates.[1][2] Among these, trimethyl orthoisovalerate, HC(OCH₃)₃, stands out as a valuable building block for introducing an isobutyl group during the construction of various heterocyclic scaffolds.[3] This is particularly significant in drug discovery and materials science, where the lipophilicity, steric profile, and metabolic stability imparted by the isobutyl moiety can be critical for tuning the physicochemical and pharmacological properties of a molecule.
Unlike its simpler analogue, trimethyl orthoformate, which serves as a one-carbon (C1) building block[4][5][6], trimethyl orthoisovalerate provides a five-carbon fragment, enabling direct access to heterocycles bearing the isobutyl substituent. This guide provides an in-depth exploration of its application, focusing on the mechanistic rationale, practical experimental protocols, and the synthesis of key heterocyclic systems.
Pillar 1: The Underlying Mechanism of Orthoester-Mediated Cyclization
The utility of trimethyl orthoisovalerate in heterocyclic synthesis is predicated on its acid-catalyzed activation to generate a highly reactive dialkoxycarbenium ion. This electrophilic species is readily intercepted by nucleophiles present in the reaction substrate, initiating a cascade of events leading to cyclization.
The general mechanism can be dissected into three key stages:
-
Activation: In the presence of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), one of the methoxy groups of the orthoester is protonated, transforming it into a good leaving group (methanol).
-
Electrophilic Attack: The departure of methanol generates a stabilized dialkoxycarbenium ion. This powerful electrophile is then attacked by a nucleophilic site on the substrate (typically an amine, hydrazide, or amidoxime).
-
Cyclization and Aromatization: Subsequent intramolecular condensation and elimination of two further molecules of methanol drive the formation of the stable heterocyclic ring.
This mechanistic pathway underscores the importance of reaction conditions; the choice of acid catalyst and solvent can significantly influence reaction rates and yields.
Figure 1: General mechanistic pathway for heterocyclic synthesis.
Pillar 2: Core Applications in Heterocyclic Synthesis
Trimethyl orthoisovalerate is a key reagent for synthesizing a variety of important heterocyclic cores, including quinazolinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles.
Application I: Synthesis of 2-Isobutyl-quinazolin-4(3H)-ones
Quinazolinones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[7][8] The reaction of 2-aminobenzamides with trimethyl orthoisovalerate provides a direct and efficient route to 2-isobutyl-substituted quinazolin-4(3H)-ones.[9]
Causality in Experimental Design:
-
Reactants: 2-Aminobenzamide provides the necessary aniline nitrogen and amide functionality to form the pyrimidinone ring fused to the benzene core.
-
Reagent: Trimethyl orthoisovalerate serves as the source of the C2 carbon and the isobutyl substituent of the final quinazolinone.
-
Catalyst/Solvent: Acetic acid is an ideal choice as it functions both as a catalyst to activate the orthoester and as a solvent.[9] Using an excess ensures the reaction proceeds efficiently. Ethanol can also be used as a solvent.
-
Temperature: Heating the reaction, typically to reflux, is necessary to overcome the activation energy for the cyclization and dehydration steps.
Figure 2: Reaction scheme for 2-isobutyl-quinazolin-4(3H)-one.
Protocol 1: Synthesis of 2-Isobutyl-quinazolin-4(3H)-one
Objective: To synthesize 2-isobutyl-quinazolin-4(3H)-one from 2-aminobenzamide and trimethyl orthoisovalerate.
Materials:
-
2-Aminobenzamide
-
Trimethyl orthoisovalerate
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminobenzamide (1.36 g, 10 mmol, 1.0 equiv).
-
Reagent Addition: Add absolute ethanol (30 mL) and glacial acetic acid (1.20 g, 20 mmol, 2.0 equiv). Stir the mixture until the solid dissolves.
-
Orthoester Addition: Add trimethyl orthoisovalerate (2.43 g, 15 mmol, 1.5 equiv) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 12-24 hours.[9]
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 2-aminobenzamide spot indicates reaction completion.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of ice-cold water. A precipitate should form. d. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Isolation & Purification: a. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL). b. Dry the crude product under vacuum. c. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-isobutyl-quinazolin-4(3H)-one as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Synthesis of 2-Isobutyl-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a key pharmacophore found in numerous therapeutic agents, valued as a bioisostere for amide and ester groups.[10][11] The most common and reliable method for its synthesis involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed in situ from an acid hydrazide and an orthoester.
Causality in Experimental Design:
-
Substrate: An aromatic or aliphatic acid hydrazide (R-CONHNH₂) provides the N-N-C=O backbone of the heterocycle.
-
Reagent: Trimethyl orthoisovalerate reacts with the terminal -NH₂ of the hydrazide, ultimately forming the C-O-C linkage and incorporating the isobutyl group at the 2-position.
-
Dehydrating Agent/Catalyst: A strong dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is often required to facilitate the final ring-closing dehydration step.[11] In some cases, strong acids can also catalyze the reaction.
| Reactant 1 | Reactant 2 | Key Conditions | Product | Typical Yield |
| Benzoic Hydrazide | Trimethyl Orthoisovalerate | POCl₃, Reflux | 2-Isobutyl-5-phenyl-1,3,4-oxadiazole | Good to Excellent |
| Isonicotinic Hydrazide | Trimethyl Orthoisovalerate | Acetic Acid, Reflux | 2-Isobutyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | Good |
| Acetic Hydrazide | Trimethyl Orthoisovalerate | H₂SO₄ (cat.), Heat | 2-Isobutyl-5-methyl-1,3,4-oxadiazole | Moderate to Good |
Table 1: Summary of conditions for 2-Isobutyl-1,3,4-oxadiazole synthesis.
Protocol 2: Synthesis of 2-Isobutyl-5-phenyl-1,3,4-oxadiazole
Objective: To prepare 2-isobutyl-5-phenyl-1,3,4-oxadiazole via cyclodehydration.
Materials:
-
Benzoic hydrazide
-
Trimethyl orthoisovalerate
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, create a slurry of benzoic hydrazide (1.36 g, 10 mmol, 1.0 equiv) and trimethyl orthoisovalerate (1.78 g, 11 mmol, 1.1 equiv).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3 mL) dropwise with stirring. Caution: The reaction is exothermic. POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser (with a drying tube). Heat the mixture gently to reflux for 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC. The formation of a new, less polar spot indicates product formation.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring. c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8. A solid precipitate will form.
-
Isolation & Purification: a. Collect the crude product by vacuum filtration, washing thoroughly with water. b. Dry the solid product. c. Purify the crude material by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-isobutyl-5-phenyl-1,3,4-oxadiazole.
-
Characterization: Confirm the identity and purity of the product via melting point, NMR, and MS analysis.
Pillar 3: Trustworthiness & Broader Applications
The protocols described are robust and founded on well-established reaction principles in heterocyclic chemistry.[1][9][11] The versatility of trimethyl orthoisovalerate extends to other important heterocyclic systems.
-
1,2,4-Triazoles: By reacting trimethyl orthoisovalerate with amidrazones or a mixture of a hydrazide and an amine under acidic conditions, 3-isobutyl-1,2,4-triazoles can be synthesized.[12][13] This follows a similar mechanistic logic of condensation and cyclization.
-
Imidazo[1,2-a][8][10][14]triazines: In multicomponent reactions, trimethyl orthovalerate (a close analogue) has been used to synthesize complex fused heterocycles, indicating that trimethyl orthoisovalerate could be similarly employed.[3]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. The use of methanol as a C1 building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C1 Building Blocks: New Approaches for Thiomethylations and Esterification [uu.diva-portal.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Synthesis of Quinazoline Derivatives [ouci.dntb.gov.ua]
- 9. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 13. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine synthesis [organic-chemistry.org]
1,1,1-Trimethoxy-2-methylpropane as a reagent in Johnson-Claisen rearrangement.
An In-Depth Guide to the Johnson-Claisen Rearrangement Utilizing 1,1,1-Trimethoxy-2-methylpropane
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound as a key reagent in the Johnson-Claisen rearrangement. This guide moves beyond a simple recitation of steps to offer deep mechanistic insights, field-proven protocols, and troubleshooting advice, ensuring both successful execution and a thorough understanding of the underlying chemical principles.
Foundational Principles: The Johnson-Claisen Rearrangement
The Claisen rearrangement, first discovered in 1912, is a powerful carbon-carbon bond-forming reaction involving a concerted, pericyclic[1][1]-sigmatropic shift.[2][3] The Johnson-Claisen variant, developed by William S. Johnson in 1970, is a particularly valuable modification that reacts an allylic alcohol with an orthoester under mildly acidic conditions to produce a γ,δ-unsaturated ester.[4][5]
The primary advantage of the Johnson-Claisen protocol is its circumvention of the need to prepare and isolate often-unstable allyl vinyl ethers.[1] The reaction proceeds through a ketene acetal intermediate that is generated in situ, enhancing the reaction's practicality and substrate scope.[1][5] This transformation is a cornerstone of organic synthesis due to its high degree of regio- and stereoselectivity, making it indispensable for the construction of complex molecular architectures found in natural products and pharmaceutical agents.[2][6]
The Reagent in Focus: this compound
While triethyl and trimethyl orthoacetate are common reagents for this rearrangement, this compound offers the ability to introduce a gem-dimethyl substituent adjacent to the newly formed ester. This specific orthoester is a colorless liquid with the following key properties:
| Property | Value |
| Chemical Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol [7][8] |
| CAS Number | 52698-46-1[7][8] |
| Boiling Point | 135-137°C |
| Density | 0.88 g/mL |
As an orthoester, its role is to serve as a masked carboxylic acid derivative that, upon reaction with the allylic alcohol, sets the stage for the key[1][1]-sigmatropic rearrangement.
The Reaction Mechanism: A Step-by-Step Analysis
The efficacy of the Johnson-Claisen rearrangement hinges on a well-orchestrated sequence of acid-catalyzed steps culminating in the irreversible sigmatropic shift. The process is driven by the formation of a thermodynamically stable carbonyl group.[1]
Step 1: Acid Catalysis and Alcohol Exchange The reaction is initiated by a weak acid catalyst, typically propionic acid, which protonates one of the methoxy groups of this compound.[4] This creates a good leaving group (methanol). The allylic alcohol then performs a nucleophilic attack, displacing the methanol and forming a new C-O bond.
Step 2: Formation of the Ketene Acetal Intermediate A subsequent protonation of another methoxy group leads to the elimination of a second molecule of methanol, forming a resonance-stabilized oxonium cation.[4][5] A proton transfer step then yields the critical mixed ketene acetal intermediate. This in situ formation is the hallmark of the Johnson variant.[1]
Step 3: The[1][1]-Sigmatropic Rearrangement The generated ketene acetal undergoes a concerted[1][1]-sigmatropic rearrangement. This is the primary C-C bond-forming event and proceeds through a highly ordered, six-membered chair-like transition state to minimize steric interactions.[2][9]
Step 4: Tautomerization and Product Formation The rearrangement directly yields the stable γ,δ-unsaturated ester product.
Below is a visualization of the complete mechanistic pathway.
Caption: Mechanistic pathway of the Johnson-Claisen rearrangement.
Stereochemical Considerations: The Key to Synthetic Utility
A defining feature of the Johnson-Claisen rearrangement is its high degree of stereoselectivity, which arises from the ordered nature of the chair-like transition state.[2][10]
-
Transition State Geometry: Substituents on both the allylic alcohol and the ketene acetal preferentially occupy pseudo-equatorial positions in the transition state to minimize A(1,3) strain. This geometric constraint reliably translates the stereochemistry of the starting materials into the product.
-
Chirality Transfer: When a chiral, non-racemic secondary or tertiary allylic alcohol is used, the rearrangement can proceed with excellent 1,3-chirality transfer, establishing a new stereocenter with high fidelity.[2]
-
Olefin Geometry: The geometry (E/Z) of the double bond in the allylic alcohol directly influences the relative stereochemistry of the substituents in the final product.
The predictable stereochemical outcome is a primary reason why this reaction is frequently employed in the total synthesis of complex molecules where precise control of stereocenters is paramount.[11]
Application Notes and Experimental Protocols
Pre-Reaction Considerations: Setting the Stage for Success
-
Reagent Purity: Use freshly distilled or high-purity allylic alcohol. The orthoester, this compound, should be free of hydrolysis products (methanol and methyl isobutyrate).
-
Catalyst: Propionic acid is the most common catalyst due to its ideal pKa.[1][12] Typically, a catalytic amount (0.1-0.3 equivalents) is sufficient. Other weak acids can be used, but optimization may be required.
-
Temperature and Reaction Time: The reaction generally requires elevated temperatures, often between 100-180°C, to overcome the activation energy of the sigmatropic shift.[12][13] Reaction times can range from a few hours to over 24 hours. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields.[12][13]
-
Solvent: In many protocols, an excess of the orthoester serves as both reagent and solvent.[1] If a co-solvent is needed, high-boiling, non-polar solvents like xylene or toluene are suitable choices.
General Experimental Protocol
This protocol provides a robust starting point for the rearrangement of a generic primary allylic alcohol.
Caption: Standard experimental workflow for the Johnson-Claisen rearrangement.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 equivalent).
-
Reagent Addition: Add a significant excess of this compound (typically 5-10 equivalents), which often serves as the solvent. Subsequently, add a catalytic amount of propionic acid (0.1-0.3 equivalents) using a syringe.
-
Heating: The reaction mixture is heated to reflux (the exact temperature depends on the boiling point of the orthoester or co-solvent) and stirred vigorously.
-
Monitoring: The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting allylic alcohol.
-
Workup: Upon completion, the reaction is cooled to room temperature. The excess orthoester and any low-boiling side products are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure γ,δ-unsaturated ester.
Representative Data
The following table illustrates typical conditions and outcomes for Johnson-Claisen rearrangements.
| Allylic Alcohol Substrate | Orthoester Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 3-Methyl-2-buten-1-ol | Triethyl orthoacetate | Propionic Acid | 140 | 12 | ~85% |
| (E)-Hex-2-en-1-ol | Trimethyl orthoacetate | Propionic Acid | 110 | 24 | ~90% |
| Cinnamyl alcohol | 1,1,1-Trimethoxypropane | Propionic Acid | 130 | 18 | ~80% |
| Geraniol | This compound | Propionic Acid | 140 | 20 | ~75-85% |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Low Conversion | 1. Insufficient temperature. 2. Catalyst deactivation. 3. Water contamination hydrolyzing the orthoester. | 1. Ensure the reaction reaches a vigorous reflux. Consider a higher boiling co-solvent if necessary. 2. Add a fresh portion of the acid catalyst. 3. Use anhydrous reagents and glassware. Dry solvents if necessary. |
| Low Yield / Decomposition | 1. Reaction temperature is too high, causing decomposition of the sensitive substrate or product. 2. Prolonged reaction time. | 1. Attempt the reaction at the lowest effective temperature. 2. Monitor carefully and stop the reaction as soon as the starting material is consumed. Consider microwave-assisted heating for shorter reaction times.[12][13] |
| Poor Diastereoselectivity | 1. Steric hindrance near the reaction center prevents a strong preference for one chair transition state.[11] 2. Isomerization of the starting allylic alcohol's double bond under the reaction conditions. | 1. This is substrate-dependent. Lowering the reaction temperature may slightly improve selectivity. 2. Ensure the starting material is geometrically pure. Consider alternative catalysts that may be less prone to inducing isomerization. |
Conclusion
The Johnson-Claisen rearrangement using this compound is a robust and highly stereoselective method for the synthesis of γ,δ-unsaturated esters bearing a gem-dimethyl group. Its reliability stems from the in situ generation of a reactive ketene acetal, which proceeds through a well-defined, chair-like transition state to afford products with predictable stereochemistry. By understanding the mechanistic nuances and adhering to optimized protocols, researchers can effectively leverage this reaction to build complex carbon frameworks essential for drug discovery and natural product synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bioinfopublication.org [bioinfopublication.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. nbinno.com [nbinno.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1,1,1-Trimethoxy-2-methylpropane as a High-Efficacy Water Scavenger in Moisture-Sensitive Reactions
Introduction: The Critical Role of Anhydrous Conditions in Modern Organic Synthesis
In the landscape of contemporary organic and medicinal chemistry, the stringent control of reaction conditions is paramount to achieving high yields, purity, and reproducibility. Water, while ubiquitous and essential to life, is often a detrimental component in a multitude of chemical transformations. Its presence can lead to unwanted side reactions, catalyst deactivation, and hydrolysis of sensitive reagents and products, ultimately compromising the integrity of the synthetic route. This is particularly critical in the pharmaceutical industry, where the synthesis of complex active pharmaceutical ingredients (APIs) demands precision and robustness.
Traditionally, the removal of water has been accomplished through physical methods, such as azeotropic distillation with a Dean-Stark apparatus or the use of desiccant solids like molecular sieves. While effective to a degree, these methods can be cumbersome, require specialized glassware, and may not be suitable for all reaction scales or types. Chemical water scavengers, which react irreversibly with water in situ, offer a more elegant and often more efficient solution. Among these, orthoesters have emerged as a versatile class of reagents for ensuring anhydrous conditions.
This guide provides a comprehensive overview of 1,1,1-trimethoxy-2-methylpropane , also known as trimethyl orthoisobutyrate , a highly effective orthoester-based water scavenger. We will delve into its mechanism of action, outline its advantages over other dehydrating agents, and provide detailed protocols for its application in common moisture-sensitive reactions, with a focus on esterification.
This compound: A Profile
This compound is a clear, colorless liquid with the chemical formula C₇H₁₆O₃.[1] It belongs to the family of orthoesters, which are characterized by three alkoxy groups attached to a single carbon atom.
| Property | Value |
| CAS Number | 52698-46-1 |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | 135-137 °C |
| Density | 0.88 g/mL |
| Synonyms | Trimethyl orthoisobutyrate, Orthoisobutyric acid trimethyl ester |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action: Irreversible Water Consumption
The efficacy of this compound as a water scavenger lies in its acid-catalyzed hydrolysis. In the presence of a protic or Lewis acid catalyst, it reacts with water to form methyl isobutyrate and methanol.[2] This reaction is essentially irreversible, effectively consuming water and driving the overall reaction equilibrium towards the desired product in moisture-sensitive systems.
The reaction proceeds as follows:
C(OCH₃)₃C(CH₃)₂H + H₂O ---(H⁺ catalyst)--> CH₃OCOC(CH₃)₂H + 2 CH₃OH
The byproducts, methyl isobutyrate and methanol, are typically volatile and can often be easily removed during work-up by distillation or evaporation under reduced pressure.[3][4]
Figure 1: Simplified mechanism of acid-catalyzed hydrolysis of this compound.
Advantages in Synthetic Applications
The use of this compound as a water scavenger offers several distinct advantages, particularly in the context of pharmaceutical and fine chemical synthesis:
-
High Efficiency: The irreversible nature of the hydrolysis reaction ensures a very low residual water content, which is often difficult to achieve with physical desiccants alone.
-
Homogeneous System: As a liquid that is soluble in many organic solvents, it allows for homogeneous reaction conditions, avoiding potential mass transfer limitations associated with solid desiccants like molecular sieves.
-
Mild Reaction Conditions: Water removal is achieved without the need for high temperatures or azeotropic distillation, making it suitable for thermally sensitive substrates.
-
Benign Byproducts: The byproducts, methyl isobutyrate and methanol, are relatively low-boiling and can be readily removed during standard work-up procedures. This is a significant advantage over scavengers that produce solid or highly reactive byproducts.
-
Improved Yields and Purity: By effectively preventing water-mediated side reactions, the use of this compound can lead to higher yields and cleaner reaction profiles, simplifying purification.
Comparative Analysis with Other Water Scavengers
| Water Scavenger | Mechanism | Advantages | Disadvantages |
| This compound | Chemical (Hydrolysis) | High efficiency, homogeneous, mild conditions, benign byproducts. | Requires acid catalyst, adds to the cost. |
| Trimethyl Orthoformate | Chemical (Hydrolysis) | Similar to trimethyl orthoisobutyrate, well-established. | Can sometimes act as a formylating agent in side reactions. |
| Molecular Sieves (3Å or 4Å) | Physical (Adsorption) | Inert, easily removed by filtration. | Can be slow, may have limited capacity, potential for fine powder contamination. |
| Dean-Stark Apparatus | Physical (Azeotropic Distillation) | Effective for removing large amounts of water. | Requires high temperatures, specialized glassware, not suitable for all solvents. |
| Anhydrous MgSO₄ or Na₂SO₄ | Physical (Hydration) | Inexpensive, easy to use for solvent drying. | Not suitable for in situ water removal during a reaction. |
Table 2: Comparison of Common Water Scavenging Methods.
Application Protocol: Fischer Esterification
The Fischer esterification is a classic example of an equilibrium-limited reaction where the removal of water is crucial to drive the reaction to completion.[5][6][7][8][9][10] The following protocol provides a general guideline for the use of this compound as a water scavenger in a typical esterification reaction.
Materials
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.5 - 3.0 eq, can also be used as solvent)
-
This compound (1.1 - 1.5 eq relative to theoretical water produced)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, 0.01 - 0.05 eq)
-
Anhydrous organic solvent (if required, e.g., toluene, dichloromethane)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the carboxylic acid and the alcohol (and any additional anhydrous solvent).
-
Addition of Water Scavenger: With stirring, add this compound to the reaction mixture.
-
Addition of Catalyst: Carefully add the acid catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR). Reaction times will vary depending on the specific substrates but are often shorter than in the absence of a water scavenger.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a strong acid catalyst was used, neutralize it by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to remove the solvent and the volatile byproducts (methanol and methyl isobutyrate).
-
-
Purification: Purify the crude ester by distillation or column chromatography as required.
Figure 2: Experimental workflow for Fischer esterification using this compound.
Applications in Ketalization and Acetalization
Beyond esterification, this compound is also a valuable reagent for the protection of carbonyl groups as ketals and acetals. This is a common strategy in multi-step synthesis to prevent aldehydes and ketones from undergoing undesired reactions. The in-situ removal of water by the orthoester drives the equilibrium towards the formation of the protected carbonyl.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.[11] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a highly effective and versatile chemical water scavenger for a range of moisture-sensitive reactions in organic synthesis. Its ability to irreversibly consume water under mild, homogeneous conditions makes it an excellent alternative to traditional drying methods. For researchers, scientists, and drug development professionals, the use of this reagent can lead to improved reaction outcomes, including higher yields, enhanced purity, and simplified workflows. The protocols and information provided herein serve as a valuable resource for the successful implementation of this compound in the modern synthetic laboratory.
References
- 1. Trimethyl Orthoisobutyrate | 52698-46-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. reddit.com [reddit.com]
- 3. US20220388942A1 - Process for purifying methyl methacrylate of low-boiling components - Google Patents [patents.google.com]
- 4. CN104403804A - Method for removing methanol from crude methyl ester - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. 52698-46-1 Cas No. | Trimethyl orthoisobutyrate | Apollo [store.apolloscientific.co.uk]
Application Note & Protocols: Solvent Effects on the Reactivity of 1,1,1-Trimethoxy-2-methylpropane
Abstract
1,1,1-Trimethoxy-2-methylpropane, a sterically hindered orthoester, serves as a valuable intermediate in pharmaceutical and chemical synthesis.[1] Its reactivity, particularly in hydrolysis, thermal decomposition, and nucleophilic substitution, is profoundly influenced by the choice of solvent. This document provides a detailed examination of these solvent effects, elucidating the underlying mechanisms and offering field-proven protocols for their study. By understanding how solvent properties such as polarity, proticity, and viscosity modulate reaction pathways and kinetics, researchers can optimize synthetic routes, enhance product yields, and ensure process stability. This guide is intended for researchers, chemists, and drug development professionals seeking to harness solvent effects for precise control over reactions involving this versatile orthoester.
Introduction: The Critical Role of the Solvent Environment
Orthoesters are a unique class of compounds characterized by a central carbon atom bonded to three alkoxy groups.[2] Their reactivity stems from the electron-deficient nature of this central carbon, making them susceptible to nucleophilic attack, particularly under acidic conditions.[2] this compound (CAS No. 52698-46-1) incorporates a bulky tert-butyl group, which introduces significant steric hindrance that influences its reaction kinetics.
The solvent is not merely an inert medium but an active participant in the reaction process. It can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy and, consequently, the reaction rate.[3][4] For orthoesters, whose reactions often involve charged intermediates, the solvent's ability to manage these species is paramount. This application note will dissect these interactions across three primary reaction types: acid-catalyzed hydrolysis, thermal decomposition, and transesterification.
Theoretical Framework: Quantifying Solvent Influence
The influence of a solvent on reaction rates can be understood by examining its physical properties and how they interact with the solute molecules throughout the reaction coordinate.
-
Polarity and Dielectric Constant (ε): Polarity is a measure of the separation of charge in a solvent molecule. Highly polar solvents, characterized by a high dielectric constant, are effective at stabilizing charged species, such as ions and polar transition states.[4] According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while reactions that disperse charge are slowed.[3]
-
Proticity: Solvents are classified as protic or aprotic.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons (typically on O-H or N-H groups) and can form strong hydrogen bonds. They excel at solvating both cations and anions.[5] However, they can strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that may reduce their reactivity.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[6][7]
-
-
Viscosity: In reactions where the rate is limited by the diffusion of reactants, solvent viscosity can play a significant role. It can also influence "cage effects" in radical reactions, affecting product distribution.
These principles form the basis for understanding the experimental observations detailed in the following sections.
Solvent Effects on Acid-Catalyzed Hydrolysis
The hydrolysis of orthoesters to form an ester and two equivalents of alcohol is their most characteristic reaction. It is typically catalyzed by acid and proceeds via a multi-step mechanism.[8]
Reaction Mechanism
The accepted mechanism for the acid-catalyzed hydrolysis of an orthoester involves three key stages.[8] The process begins with a rapid, reversible protonation of one of the oxygen atoms, followed by the rate-determining step: the departure of an alcohol molecule to form a resonance-stabilized carboxonium ion. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final ester and alcohol products.
Caption: Mechanism of acid-catalyzed orthoester hydrolysis.
Influence of Solvent on Hydrolysis Rate
The rate-determining step involves the formation of a charged carboxonium ion from a protonated, but overall neutral, species. Therefore, the reaction rate is highly sensitive to solvent polarity.
-
Polar Protic Solvents (e.g., Water/Dioxane mixtures): These solvents are expected to significantly accelerate the hydrolysis rate. They can stabilize the positively charged carboxonium ion intermediate through dipole-dipole interactions and the departing alcohol molecule through hydrogen bonding. Studies on various orthoesters confirm that hydrolysis rates are strongly dependent on pH and solvent polarity.[9][10]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents will also accelerate the reaction compared to nonpolar solvents due to their ability to stabilize the charged intermediate. The rate enhancement is often substantial; for instance, in one study, the equilibrium for an orthoester reaction was reached in just 7 minutes in DMSO, compared to only 3% conversion after 20 minutes in benzene.[9]
-
Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the charged intermediate is poorly stabilized, leading to a high activation energy and a very slow reaction rate.
Data Presentation: Illustrative Kinetic Data
The following table presents illustrative, qualitative rate constants for the acid-catalyzed hydrolysis of this compound in various solvents to demonstrate the expected trends.
| Solvent | Dielectric Constant (ε at 25°C) | Solvent Type | Illustrative Relative Rate Constant (k_rel) | Primary Stabilizing Interaction |
| Toluene | 2.4 | Nonpolar | 1 | Minimal |
| Dioxane | 2.2 | Nonpolar | 1.5 | Minimal |
| Acetonitrile | 37.5 | Polar Aprotic | 350 | Dipole-Dipole |
| DMSO | 47 | Polar Aprotic | 1500 | Dipole-Dipole |
| Methanol | 33 | Polar Protic | 800 | H-Bonding & Dipole-Dipole |
| Water | 80.1 | Polar Protic | >5000 | H-Bonding & Dipole-Dipole |
Note: These values are for illustrative purposes to highlight the expected scientific trends based on established principles of orthoester reactivity.[9][10]
Protocol: Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy
This protocol describes a method to monitor the hydrolysis of this compound and determine the reaction rate constant.
Objective: To measure the pseudo-first-order rate constant for the acid-catalyzed hydrolysis in a selected solvent system (e.g., DMSO-d₆ with a controlled amount of D₂O).
Materials:
-
This compound (≥98% purity)[11]
-
DMSO-d₆ (anhydrous)
-
Deuterium oxide (D₂O)
-
Trifluoroacetic acid-d (TFA-d) or DCl as a catalyst
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, TMB)
-
NMR tubes, syringes, volumetric flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO-d₆.
-
Prepare a 50 mM stock solution of the internal standard (TMB) in anhydrous DMSO-d₆.
-
Prepare a 10 mM stock solution of the acid catalyst (TFA-d) in DMSO-d₆.
-
Rationale: Stock solutions ensure accurate and reproducible concentrations for each kinetic run. The internal standard allows for precise quantification irrespective of minor volume changes or spectrometer fluctuations.
-
-
Reaction Setup:
-
In a clean, dry vial, combine 250 µL of the orthoester stock solution and 250 µL of the internal standard stock solution.
-
Add 50 µL of D₂O.
-
Rationale: D₂O is used as the nucleophile to avoid a large interfering H₂O peak in the ¹H NMR spectrum.
-
-
Initiation and Monitoring:
-
Place the vial in an NMR spectrometer and acquire an initial spectrum (t=0) to confirm the presence and integration of starting material and internal standard peaks.
-
To initiate the reaction, carefully add 50 µL of the acid catalyst stock solution, mix quickly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 2 minutes for a fast reaction, or every 15 minutes for a slower one).
-
Rationale: Time-course acquisition is essential for kinetic analysis. The choice of time interval should be based on the expected half-life of the reaction to capture the decay curve accurately.[9]
-
-
Data Analysis:
-
Identify the characteristic signals for the starting orthoester (singlet for the nine methoxy protons) and one of the products, methyl pivalate (singlet for the three ester methoxy protons).
-
For each time point, calculate the concentration of the orthoester by comparing the integration of its methoxy peak to the integration of the stable internal standard peak.
-
Plot ln([Orthoester]t / [Orthoester]₀) versus time (in seconds).
-
The slope of this line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
Rationale: For an acid-catalyzed reaction where water and acid concentrations are constant, the kinetics should follow a pseudo-first-order model.[12]
-
Caption: Workflow for kinetic analysis via NMR spectroscopy.
Solvent Effects on Thermal Decomposition
The thermal stability of this compound is a critical parameter for its storage and use in high-temperature applications. Solvents can influence the decomposition mechanism, which may proceed through homolytic (radical) or heterolytic (ionic) pathways.
-
Homolytic Cleavage: In nonpolar solvents, thermal decomposition is likely to proceed via homolytic cleavage of a C-O bond to form an alkoxy radical and a stabilized tertiary radical. The solvent can mediate this process through a "cage effect," where the initially formed radical pair is confined by solvent molecules, favoring recombination over diffusion and reaction with other species.[13]
-
Heterolytic Cleavage: In highly polar solvents, the transition state for heterolytic cleavage to form a carboxonium ion and a methoxide ion may be stabilized, potentially lowering the decomposition temperature.[14]
Protocol: Product Analysis of Thermal Decomposition by GC-MS
Objective: To identify the major decomposition products of this compound in different solvents and infer the dominant reaction mechanism.
Materials:
-
This compound
-
High-boiling point solvents (e.g., dodecane (nonpolar), benzonitrile (polar aprotic))
-
Sealed pressure vessels or ampules
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare 10 mM solutions of the orthoester in dodecane and benzonitrile, respectively.
-
Transfer 1 mL of each solution into separate, pressure-rated glass ampules.
-
Seal the ampules under an inert atmosphere (e.g., Argon).
-
Rationale: Using high-boiling solvents prevents pressure buildup from solvent evaporation. Sealing under inert gas prevents side reactions with atmospheric oxygen.
-
-
Thermolysis:
-
Place the ampules in a preheated oven at a specified temperature (e.g., 200 °C). A temperature screen may be necessary to find the optimal decomposition temperature.
-
Heat for a fixed duration (e.g., 24 hours).
-
Include a control sample stored at room temperature for comparison.
-
Rationale: Comparing products in polar vs. nonpolar solvents will provide insight into whether ionic or radical pathways are favored.[13][14]
-
-
Analysis:
-
After cooling, carefully open the ampules.
-
Directly inject a sample of the reaction mixture into a GC-MS.
-
Identify the products by comparing their mass spectra with library data (NIST).
-
Rationale: GC-MS is the ideal technique for separating and identifying volatile organic compounds, allowing for a comprehensive product profile. The presence of recombination products would suggest a radical mechanism, while products arising from ionic rearrangements would suggest a heterolytic pathway.
-
Conclusion
The reactivity of this compound is inextricably linked to the solvent environment. Acid-catalyzed hydrolysis is dramatically accelerated by polar solvents, particularly protic ones, which can stabilize the key carboxonium ion intermediate. In contrast, thermal stability and decomposition pathways are influenced by the solvent's ability to support either radical or ionic mechanisms. For synthetic applications requiring anhydrous conditions, such as transesterification, the use of non-participating aprotic solvents is essential to prevent hydrolysis and control the reaction outcome.[9] By applying the principles and protocols outlined in this guide, researchers can effectively select solvents to direct the reactivity of this orthoester, leading to improved control, efficiency, and safety in their chemical processes.
References
- 1. This compound CAS 52698-46-1, High Purity & Best Price [jigspharma.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 12. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent and Substituent Effects on the Kinetics of Thermolysis of cis-Fused 1,2,4-Trioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brocku.scholaris.ca [brocku.scholaris.ca]
Application Notes and Protocols for Scale-Up Synthesis Using Trimethyl Orthoisovalerate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the scale-up of chemical syntheses utilizing trimethyl orthoisovalerate. Moving beyond theoretical concepts, this document offers detailed, field-proven protocols and critical insights into the practical application of this versatile reagent in industrial settings. The focus is on the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, to create valuable γ,δ-unsaturated esters, which are key intermediates in the pharmaceutical and fragrance industries. This guide emphasizes process safety, scalability, and efficiency, providing a self-validating system for researchers and process chemists to implement robust and reliable large-scale syntheses.
Introduction: The Strategic Advantage of Trimethyl Orthoisovalerate in Scale-Up Synthesis
Trimethyl orthoisovalerate, also known as 1,1,1-trimethoxypentane, is an orthoester that serves as a cornerstone reagent in modern organic synthesis. Its utility in academic research is well-established, but its true potential is realized in the context of industrial-scale production. The primary application of trimethyl orthoisovalerate in large-scale synthesis is the Johnson-Claisen rearrangement, a[1][1]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[2][3] This reaction is highly valued for its efficiency in creating new carbon-carbon bonds with a high degree of stereoselectivity.[2][4]
The structural features of trimethyl orthoisovalerate offer distinct advantages in a production environment. The isovaleryl group provides specific steric and electronic properties that can influence the reactivity and selectivity of the rearrangement. Furthermore, like other orthoesters, it acts as a water scavenger, which is critical in maintaining anhydrous conditions necessary for many sensitive chemical transformations.[5] This dual functionality simplifies process parameters and can lead to higher yields and purities on a large scale.
This document will provide a detailed protocol for a representative Johnson-Claisen rearrangement, focusing on the practical aspects of scaling up from the laboratory bench to a pilot plant or full production scale. We will delve into the causality behind experimental choices, process safety considerations, and robust purification strategies.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of all reagents is paramount for safe and effective scale-up.
Table 1: Physicochemical Data for Trimethyl Orthoisovalerate
| Property | Value | Reference |
| CAS Number | 13820-09-2 | [6] |
| Molecular Formula | C₈H₁₈O₃ | [6] |
| Molecular Weight | 162.23 g/mol | [6] |
| Boiling Point | 164-166 °C (lit.) | [6] |
| Density | 0.941 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.410 (lit.) | [6] |
Safety and Handling:
Trimethyl orthoisovalerate is a flammable liquid and should be handled with appropriate precautions.[7] It is crucial to consult the Safety Data Sheet (SDS) before use. Key safety considerations for large-scale handling include:
-
Flammability: Use in a well-ventilated area away from ignition sources. All equipment must be properly grounded to prevent static discharge.[8]
-
Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.
-
Spill Management: Have appropriate spill containment and cleanup materials readily available.
Core Application: The Johnson-Claisen Rearrangement for γ,δ-Unsaturated Ester Synthesis
The Johnson-Claisen rearrangement is a thermally induced or acid-catalyzed reaction between an allylic alcohol and an orthoester.[7][9] The reaction proceeds through a ketene acetal intermediate, which then undergoes a concerted[1][1]-sigmatropic rearrangement to form the thermodynamically more stable γ,δ-unsaturated ester.[10][11]
Mechanistic Rationale
A clear understanding of the reaction mechanism is essential for process optimization and troubleshooting.
Caption: Mechanism of the Johnson-Claisen Rearrangement.
The reaction is typically catalyzed by a weak acid, such as propionic acid, which facilitates the initial exchange between the allylic alcohol and one of the methoxy groups of the orthoester.[7][9] The subsequent elimination of methanol generates the key ketene acetal intermediate. This intermediate then undergoes the concerted[1][1]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state.[4] This ordered transition state is responsible for the high stereoselectivity often observed in this reaction.
Scale-Up Protocol: Synthesis of a γ,δ-Unsaturated Ester
This protocol details the synthesis of a representative γ,δ-unsaturated ester via the Johnson-Claisen rearrangement of an allylic alcohol with trimethyl orthoisovalerate in a 50 L glass-lined reactor.
Disclaimer: This is a general protocol and must be adapted and optimized for specific substrates and equipment. A thorough risk assessment should be conducted before any scale-up operation.
Reagents and Equipment
Table 2: Reagent Quantities for 50 L Reactor Scale
| Reagent | Molar Eq. | Quantity | Notes |
| Allylic Alcohol (Substrate) | 1.0 | (To be calculated based on MW) | Ensure substrate is dry. |
| Trimethyl Orthoisovalerate | 3.0 | (To be calculated based on MW) | Excess drives the reaction to completion. |
| Propionic Acid | 0.05 | (To be calculated based on MW) | Catalyst. |
| Toluene | - | 20 L | Anhydrous grade. |
Equipment:
-
50 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Addition funnel (for laboratory scale) or pump (for pilot scale) for reagent addition.
-
Quench vessel.
-
Filtration unit.
-
Distillation apparatus for solvent removal and product purification.
Step-by-Step Procedure
Workflow Diagram:
Caption: Experimental workflow for the scale-up synthesis.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charging Reagents: Charge the allylic alcohol, toluene, and trimethyl orthoisovalerate to the reactor. Begin agitation.
-
Initial Heating: Heat the reaction mixture to approximately 80°C.
-
Catalyst Addition: Slowly add the propionic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 110-120°C). Monitor the progress of the reaction by a suitable analytical method (e.g., GC or TLC). The reaction is typically complete within 4-8 hours.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the propionic acid.
-
Workup:
-
Transfer the mixture to a separatory funnel or a suitable extraction vessel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12]
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Purification: Purify the crude product by vacuum distillation to obtain the desired γ,δ-unsaturated ester.[13]
Process Safety and Scale-Up Considerations
Scaling up a chemical reaction introduces challenges that are not always apparent at the laboratory scale. A proactive approach to process safety is non-negotiable.
Thermal Hazard Assessment
The Johnson-Claisen rearrangement is an exothermic reaction.[8] While manageable on a small scale, the heat generated can become a significant hazard on a larger scale.
-
Heat Management: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[14] Ensure the reactor's cooling system is capable of handling the total heat output of the reaction.[1]
-
Adiabatic Temperature Rise: Calculate the adiabatic temperature rise to understand the worst-case scenario in the event of a cooling failure.[1]
-
Rate of Addition: For highly exothermic reactions, consider controlling the addition rate of the catalyst to manage the rate of heat generation.[14] In some cases, a continuous flow reactor might be a safer alternative for highly exothermic processes.[15]
By-product and Waste Management
The primary by-products of this reaction are methanol and propionic acid (neutralized). Methanol is flammable and toxic, and its removal during workup and purification must be handled in a well-ventilated area with appropriate engineering controls. The aqueous waste containing sodium propionate should be disposed of in accordance with local regulations.
Purification at Scale
Purification of the final product on a large scale requires careful consideration.
-
Distillation: Vacuum distillation is the most common method for purifying γ,δ-unsaturated esters. Ensure the distillation setup is appropriately sized for the batch volume.
-
Fractional Distillation: For products with close-boiling impurities, fractional distillation may be necessary.
-
Chromatography: While common in the lab, column chromatography is often not economically viable for large-scale purification. It is typically reserved for high-value products or when other methods fail.[12]
Conclusion
The scale-up of syntheses using trimethyl orthoisovalerate, particularly the Johnson-Claisen rearrangement, offers an efficient and reliable method for the production of valuable γ,δ-unsaturated esters. Success at an industrial scale hinges on a thorough understanding of the reaction mechanism, meticulous planning, and a robust process safety management strategy. By carefully considering the factors outlined in this guide, researchers and drug development professionals can confidently translate laboratory-scale procedures into safe, efficient, and scalable manufacturing processes. The use of continuous flow systems, especially with microwave assistance, represents a promising avenue for further process intensification and safety enhancement.[6]
References
- 1. amarequip.com [amarequip.com]
- 2. bioinfopublication.org [bioinfopublication.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. data.epo.org [data.epo.org]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Application Notes and Protocols for One-Pot Synthesis Utilizing 1,1,1-Trimethoxy-2-methylpropane
Introduction: The Strategic Advantage of 1,1,1-Trimethoxy-2-methylpropane in One-Pot Synthesis
In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and reduced environmental impact has elevated one-pot reactions from a methodological novelty to a strategic imperative.[1] These processes, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and waste reduction. Central to the design of robust one-pot protocols is the selection of versatile and highly reactive reagents that can orchestrate complex transformations under controlled conditions.
This compound, also known as trimethyl orthoisobutyrate, has emerged as a reagent of significant interest in this domain. As an orthoester, it possesses a unique reactivity profile stemming from the electron-deficient central carbon atom, making it an excellent precursor for in situ generation of reactive intermediates.[2] The presence of the isobutyryl group offers distinct steric and electronic properties compared to simpler orthoesters like trimethyl orthoformate, enabling unique applications and selectivities.
This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for leveraging this compound in two distinct and powerful one-pot synthetic strategies: the Johnson-Claisen rearrangement for stereoselective carbon-carbon bond formation and a three-component synthesis of functionalized pyrimidine heterocycles. The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Application Note 1: One-Pot Johnson-Claisen Rearrangement for the Synthesis of γ,δ-Unsaturated Esters
Principle and Mechanistic Insight
The Johnson-Claisen rearrangement is a powerful variant of the Claisen rearrangement that facilitates the formation of a carbon-carbon bond to produce a γ,δ-unsaturated ester from an allylic alcohol.[3] This reaction is a cornerstone in the synthesis of complex natural products and pharmaceutical intermediates. The use of an orthoester like this compound is particularly advantageous as it allows for the in situ formation of a ketene acetal intermediate, bypassing the need to synthesize and handle potentially unstable allyl vinyl ethers.[1]
The one-pot nature of this reaction is elegant in its efficiency. The process is typically catalyzed by a weak acid, such as propionic acid. The reaction cascade begins with the acid-catalyzed exchange of a methoxy group from the orthoester with the allylic alcohol. Subsequent elimination of two methanol molecules generates the key ketene acetal intermediate. This intermediate then undergoes a concerted, thermally-driven[3][3]-sigmatropic rearrangement through a highly ordered, chair-like transition state to form the new C-C bond and yield the thermodynamically stable γ,δ-unsaturated ester.
Experimental Protocol: Synthesis of Methyl 2,2,5-trimethylhex-4-enoate
This protocol details the reaction of 3-methyl-2-buten-1-ol with this compound.
Materials:
-
This compound (CAS: 52698-46-1)
-
3-Methyl-2-buten-1-ol (Prenol)
-
Propionic acid
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-buten-1-ol (5.0 g, 58.0 mmol, 1.0 eq).
-
Addition of Reagents: Add this compound (28.5 g, 195.0 mmol, 3.4 eq) and a catalytic amount of propionic acid (0.43 g, 5.8 mmol, 0.1 eq). Note: A slight excess of the orthoester is used to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to a gentle reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting allylic alcohol. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the propionic acid catalyst.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure methyl 2,2,5-trimethylhex-4-enoate.
| Parameter | Value |
| Reactant 1 | 3-Methyl-2-buten-1-ol |
| Reactant 2 | This compound |
| Catalyst | Propionic Acid |
| Temperature | Reflux (110-120 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
Application Note 2: One-Pot, Three-Component Synthesis of Dihydropyrimidine Derivatives
Principle and Mechanistic Insight
Multicomponent reactions (MCRs) are a powerful class of one-pot syntheses where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[4] Orthoesters are excellent reagents for MCRs, often serving as a linchpin that connects other components. In this application, this compound participates in a one-pot synthesis of a highly substituted dihydropyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities.
This proposed protocol is based on the well-established principles of pyrimidine synthesis, such as the Biginelli or Hantzsch-type reactions. The reaction brings together an amidine (or urea), an active methylene compound, and the orthoester, which acts as a synthetic equivalent of an activated carbonyl compound.
The reaction cascade is initiated by the condensation of the orthoester with the active methylene compound, likely facilitated by an acid or base catalyst, to form a reactive enol ether or a related intermediate. Concurrently, the amidine can react with the orthoester-derived species. The sequence of events culminates in a cyclocondensation reaction, where the nucleophilic nitrogens of the amidine attack the electrophilic centers of the intermediate derived from the orthoester and the active methylene compound, followed by dehydration to form the stable dihydropyrimidine ring. The one-pot nature of this process avoids the isolation of potentially unstable intermediates and significantly streamlines the synthesis of this valuable heterocyclic core.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-isopropyl-6-methoxypyrimidine
This protocol describes a representative one-pot synthesis of a dihydropyrimidine derivative.
Materials:
-
This compound (CAS: 52698-46-1)
-
Malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Reflux condenser
-
Ice bath
-
Büchner funnel
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (6.8 g, 100 mmol, 2.0 eq) in 100 mL of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (5.25 g, 55 mmol, 1.1 eq). Stir for 20 minutes at room temperature to ensure the formation of free guanidine base.
-
Component Addition: Add malononitrile (3.3 g, 50 mmol, 1.0 eq) to the mixture, followed by the dropwise addition of this compound (7.4 g, 50 mmol, 1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC, observing the consumption of the starting materials.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Place the flask in an ice bath for 1 hour to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to obtain the 2-amino-4-hydroxy-5-isopropyl-6-methoxypyrimidine.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Malononitrile |
| Reactant 3 | Guanidine |
| Base | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 65-75% |
Conclusion
This compound is a versatile and powerful reagent for the development of efficient one-pot synthetic methodologies. The protocols detailed herein for the Johnson-Claisen rearrangement and a three-component pyrimidine synthesis demonstrate its utility in both C-C bond formation and the construction of complex heterocyclic systems. The principles and experimental guidelines provided are intended to serve as a robust foundation for researchers in academic and industrial settings, facilitating the streamlined synthesis of valuable molecular targets. By understanding the mechanistic underpinnings and adopting these one-pot strategies, chemists can significantly enhance the efficiency and sustainability of their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: 1,1,1-Trimethoxy-2-methylpropane in Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the use of 1,1,1-Trimethoxy-2-methylpropane, a sterically hindered orthoester, in acidic conditions.[1] This document is designed to offer practical, field-proven insights to navigate the complexities of orthoester chemistry.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the acid-catalyzed hydrolysis of this compound.
Issue 1: Incomplete or Slow Hydrolysis to the Desired Ester
Symptoms:
-
Low yield of the expected product, methyl isobutyrate.
-
Presence of unreacted this compound in the final reaction mixture.
-
Reaction times are significantly longer than anticipated.
Root Cause Analysis:
Orthoester hydrolysis is highly sensitive to acid catalysis.[2][3] Insufficient acid strength or concentration can lead to a sluggish reaction. The stability of orthoesters is significantly influenced by the pH of the medium; they are generally stable at neutral or alkaline pH but readily hydrolyze under acidic conditions.[3][4][5] The reaction is also reversible, and the presence of excess alcohol (methanol in this case) can shift the equilibrium back towards the starting orthoester.[6]
Resolution Protocol:
-
Optimize Acid Catalyst:
-
Catalyst Choice: Employ stronger Brønsted acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH) in catalytic amounts (e.g., 0.1 mol%).[5] Lewis acids such as BF₃·OEt₂ can also be effective.
-
Concentration: Ensure adequate catalyst concentration. The reaction is first order with respect to the catalyst concentration.[7]
-
-
Water Stoichiometry:
-
Temperature Adjustment:
-
Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious, as excessive heat can promote side reactions.
-
-
Solvent Selection:
-
Use a co-solvent like THF or dioxane to ensure the homogeneity of the reaction mixture, especially if the orthoester has limited solubility in the aqueous acidic medium.[8]
-
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
GC-MS or NMR analysis reveals the presence of compounds other than the starting material, methyl isobutyrate, and methanol.
-
Observed byproducts may include isobutyric acid, other esters, or ethers.
Root Cause Analysis:
Several side reactions can occur during the acid-catalyzed hydrolysis of this compound.
-
Over-hydrolysis to Carboxylic Acid: Prolonged reaction times or harsh acidic conditions can lead to the subsequent hydrolysis of the initially formed methyl isobutyrate to isobutyric acid and methanol.[2][3]
-
Transesterification: If other alcohols are present in the reaction mixture (either as impurities or as part of the reaction design), transesterification can occur, leading to the formation of different esters.[9][10] This is a common side reaction when using alcoholic solvents.[11]
-
Formation of Diethyl Ether and Ethyl Formate (in the presence of ethanol): In some cases with related orthoesters, decomposition to ethers and formates has been observed, particularly with strongly acidic substances.[12]
Preventative Measures and Solutions:
-
Reaction Monitoring:
-
Closely monitor the reaction progress using techniques like TLC, GC, or NMR to quench the reaction once the desired ester is formed and before significant over-hydrolysis occurs.
-
-
Control of Reaction Conditions:
-
Purity of Reagents:
-
Ensure all solvents and reagents are anhydrous (unless water is a reactant) and free from other alcohols to prevent transesterification.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the acid-catalyzed hydrolysis of this compound?
A1: The hydrolysis of orthoesters proceeds through a multi-step mechanism.[14][15]
-
Protonation: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (H₃O⁺).[6][16] This makes the corresponding methanol a good leaving group.
-
Formation of a Dialkoxycarbenium Ion: The protonated oxygen and its methyl group depart as methanol, forming a resonance-stabilized dialkoxycarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carbenium ion.
-
Deprotonation: A proton is lost from the newly added water molecule to yield a hemiacetal ester.
-
Protonation of a Second Methoxy Group: Another methoxy group is protonated.
-
Elimination of a Second Methanol Molecule: The second protonated methoxy group leaves as methanol, and the oxygen from the hydroxyl group forms a double bond with the carbon, yielding a protonated ester.
-
Final Deprotonation: The protonated ester is deprotonated to give the final products: methyl isobutyrate and another molecule of methanol.
Hydrolysis Mechanism of this compound
Caption: Stepwise mechanism of acid-catalyzed orthoester hydrolysis.
Q2: How does the steric hindrance of the isobutyl group affect the reaction?
A2: The bulky isobutyl group in this compound introduces significant steric hindrance.[1] This can influence the reaction rate, generally slowing down the approach of the nucleophile (water) to the central carbon atom. However, the electronic effect of the alkyl group, being electron-donating, can stabilize the intermediate carbocation, which may counteract the steric effect to some extent. The interplay of these steric and electronic factors determines the overall reactivity.
Q3: Can I use this compound as a protecting group for carboxylic acids?
A3: Yes, orthoesters are excellent protecting groups for carboxylic acids.[1][2] They are stable under basic and neutral conditions but are readily cleaved under mild acidic conditions to regenerate the carboxylic acid (via the ester).[1] This orthogonality makes them valuable in multi-step syntheses where other functional groups might be sensitive to basic conditions used for deprotection of other protecting groups.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[17] It is crucial to protect it from moisture and acidic vapors to prevent premature hydrolysis. The container should be tightly sealed.
Section 3: Experimental Protocols
Protocol 1: Standard Hydrolysis to Methyl Isobutyrate
Objective: To hydrolyze this compound to methyl isobutyrate.
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent like DCM in a round-bottom flask.
-
Add dilute hydrochloric acid (1.5 equivalents of water in acid) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude methyl isobutyrate.
-
Purify by distillation if necessary.
Workflow for Standard Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Section 4: Quantitative Data Summary
Table 1: Influence of Acid Catalyst on Hydrolysis Rate (Illustrative)
| Catalyst (0.1 mol%) | Relative Rate |
| Acetic Acid | 1 |
| Formic Acid | 10 |
| Trifluoroacetic Acid | >1000 |
| Methanesulfonic Acid | >1000 |
Note: This table provides illustrative relative rates to demonstrate the impact of acid strength. Actual rates will depend on specific reaction conditions.
References
- 1. 1,1,1-Trimethoxy-2,2-dimethylpropane|97419-16-4 [benchchem.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions [pubmed.ncbi.nlm.nih.gov]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Transesterification - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. scribd.com [scribd.com]
- 13. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. This compound CAS 52698-46-1, High Purity & Best Price [jigspharma.com]
Technical Support Center: Safeguarding 1,1,1-Trimethoxy-2-methylpropane During Workup
Welcome to the technical support center for handling acid-sensitive compounds. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for preventing the hydrolysis of 1,1,1-Trimethoxy-2-methylpropane during reaction workup. Our focus is on explaining the chemical principles behind these procedures to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so sensitive during workup?
This compound is an organic compound classified as an orthoester .[1][2] Orthoesters possess a unique functional group where a single carbon atom is bonded to three alkoxy (-OR) groups.[1][2] This structure makes them highly susceptible to hydrolysis, especially under acidic conditions.[1][2][3][4]
The sensitivity arises from the mechanism of acid-catalyzed hydrolysis. A proton (H⁺) from an acidic source will readily protonate one of the oxygen atoms, creating a good leaving group (an alcohol). The departure of the alcohol is facilitated by the electron-donating effect of the other two oxygen atoms, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is then attacked by water, and subsequent steps rapidly lead to the formation of an ester and two equivalents of alcohol. Because this pathway is initiated by acid, even trace amounts of acid in a workup can lead to complete decomposition of the orthoester product.[4][5]
Q2: What are the typical signs of hydrolysis during my workup?
The primary indicators of orthoester hydrolysis during workup include:
-
Unexpected TLC/LC-MS Results: You may observe the appearance of a new, more polar spot (the resulting ester) and the disappearance of your product spot.
-
Low or No Yield: The most obvious sign is the failure to isolate the desired orthoester product after purification.
-
Changes in NMR Spectra: If you analyze the crude product, you will see signals corresponding to the hydrolyzed ester (e.g., a new carbonyl signal in ¹³C NMR) and the corresponding alcohol (e.g., methanol).
Q3: Can I use a standard aqueous workup (e.g., adding water or dilute HCl)?
No. A standard aqueous workup, especially one involving the addition of any acidic solution (like dilute HCl, NH₄Cl, or even just water, which can be slightly acidic), should be strictly avoided.[6][7][8] Orthoesters are so sensitive to acid that they are readily hydrolyzed by even mild aqueous acid to form an ester and alcohols.[1][2] Using such a workup will almost certainly lead to the complete loss of your product.
Q4: What is the fundamental principle for preventing hydrolysis?
The core principle is to maintain strictly neutral or basic (alkaline) conditions throughout the entire workup and purification process. [1] Since the hydrolysis is acid-catalyzed, preventing any contact with acidic species is paramount. This is achieved by using basic aqueous solutions for washing and ensuring all solvents and reagents are free from acidic impurities.
Troubleshooting Guide & Recommended Protocols
Problem: My this compound product is decomposing upon the addition of an aqueous solution during workup.
Root Cause: The aqueous solution or the reaction mixture is acidic, catalyzing the rapid hydrolysis of the orthoester.
Solution: Employ a workup strategy that rigorously excludes acidic conditions. Below are two field-proven protocols designed to preserve the integrity of your acid-sensitive product.
Protocol 1: Mildly Basic Aqueous Workup
This is the most common and effective method for quenching a reaction and isolating an acid-sensitive product. It uses a saturated solution of sodium bicarbonate to neutralize any residual acid and maintain a basic environment.[6][9][10][11]
Step-by-Step Methodology:
-
Cool the Reaction: Before workup, cool the reaction vessel to 0 °C in an ice-water bath. This slows down any potential exothermic quenching processes and minimizes side reactions.
-
Quench with Saturated Sodium Bicarbonate (NaHCO₃): Slowly add saturated aqueous NaHCO₃ solution to the cooled reaction mixture with vigorous stirring.
-
Causality: Sodium bicarbonate is a weak base that will neutralize any acidic catalysts or byproducts from the reaction.[6][10] The saturation ensures the aqueous layer has a high buffering capacity to remain basic.
-
Caution: If your reaction used reagents that react violently with water or generate gas upon neutralization (e.g., acid chlorides, excess strong acid), add the bicarbonate solution very slowly and ensure adequate venting.[11]
-
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If needed, add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the product fully.[12]
-
Extract the Product: Allow the layers to separate. Drain the aqueous layer and collect the organic layer. To maximize recovery, re-extract the aqueous layer with one or two fresh portions of the organic solvent.[13][14]
-
Wash with Brine: Combine all organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine).
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][13] Swirl the flask until the drying agent no longer clumps together.
-
Isolate the Product: Filter or decant the organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by distillation or chromatography (using a non-acidic system).
Protocol 2: Anhydrous Workup
This method is suitable for reactions conducted under strictly anhydrous conditions where the byproducts are solids that can be removed by filtration.
Step-by-Step Methodology:
-
Dilute with a Non-Polar Solvent: Dilute the reaction mixture with a dry, non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This will help precipitate any inorganic salts.
-
Filter the Mixture: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove all solid byproducts.
-
Rinse: Wash the filter cake with additional dry solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
Data Summary: Comparison of Workup Conditions
| Quenching/Wash Solution | pH | Temperature | Pros | Cons | Suitability for Orthoesters |
| Dilute HCl or NH₄Cl | Acidic | Room Temp | Effective for removing basic impurities. | Causes immediate hydrolysis of orthoesters. | Unsuitable |
| Deionized Water | Neutral (≈7) | Room Temp | Removes water-soluble impurities. | Can become acidic from dissolved CO₂ or reaction byproducts. | Risky; not recommended |
| Sat. Sodium Bicarbonate | Basic (≈8-9) | 0 °C to RT | Excellent for neutralizing acids and maintaining a safe pH. [6][10][11] | Can generate CO₂ gas, requiring careful venting.[11] | Highly Recommended |
| Anhydrous Filtration | N/A | Room Temp | Avoids water entirely. | Only suitable if byproducts are insoluble solids. | Excellent (if applicable) |
Decision-Making Workflow for Workup Selection
The following diagram illustrates a logical workflow for choosing the appropriate workup strategy for a reaction involving this compound.
Caption: Decision flowchart for selecting a workup protocol.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. brainly.com [brainly.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Workup [chem.rochester.edu]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with 1,1,1-Trimethoxy-2-methylpropane
Welcome to the technical support center for 1,1,1-Trimethoxy-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile orthoester. As a sterically hindered yet highly useful reagent, particularly in ketal formation and the Johnson-Claisen rearrangement, achieving high conversion rates requires a nuanced understanding of its reactivity and optimal reaction conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your synthetic endeavors.
Part 1: Troubleshooting Guide - Low Conversion Rates
Low conversion is a common challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving issues when using this compound.
Q1: My reaction has stalled, and TLC/GC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I address them?
Incomplete conversion often points to issues with reaction equilibrium, catalyst activity, or the presence of inhibitors. Let's break down the potential culprits and their solutions.
A. Inefficient Water Removal:
The formation of ketals from orthoesters is a reversible, equilibrium-driven process. The generation of methanol as a byproduct can shift the equilibrium back towards the starting materials. Therefore, efficient removal of alcohol byproducts is paramount for driving the reaction to completion.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Dehydrating Agents: While this compound can act as a dehydrating agent itself, in challenging cases, consider the addition of molecular sieves (3Å or 4Å, freshly activated) to sequester alcohol byproducts.
-
B. Catalyst Inefficiency or Inappropriateness:
Acid catalysis is essential for activating the orthoester. The choice and amount of catalyst can significantly impact the reaction rate and overall conversion.
-
Troubleshooting Steps:
-
Catalyst Choice: For sterically hindered substrates, a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as scandium triflate (Sc(OTf)₃) may be more effective than milder acids.
-
Catalyst Loading: Insufficient catalyst loading will result in a sluggish reaction. A typical starting point is 1-5 mol%, but for challenging reactions, this may need to be increased. Perform a catalyst loading screen to find the optimal concentration.
-
Catalyst Deactivation: Ensure the catalyst is not deactivated by basic impurities in your starting materials or solvent.
-
C. Suboptimal Reaction Temperature:
While many orthoester reactions proceed at room temperature, sterically hindered substrates may require thermal energy to overcome the activation barrier.
-
Troubleshooting Step:
-
Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or GC-MS. Be cautious of potential side reactions at elevated temperatures.
-
Logical Troubleshooting Workflow for Low Conversion
Here is a visual guide to systematically troubleshoot low conversion rates.
Technical Support Center: Purification of Products from Trimethyl Orthoisovalerate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethyl orthoisovalerate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of products derived from this versatile reagent. As an orthoester, trimethyl orthoisovalerate offers unique synthetic possibilities, but its reactivity profile, particularly its sensitivity to acid and moisture, presents specific challenges during product isolation and purification. This document is designed to equip you with the expertise and practical insights needed to navigate these challenges successfully.
The Core Challenge: Hydrolytic Instability
Before addressing specific purification issues, it is crucial to understand the primary chemical property that complicates the handling of orthoester reaction products: their susceptibility to hydrolysis. Orthoesters, including trimethyl orthoisovalerate and its derivatives, are readily hydrolyzed under even mildly acidic aqueous conditions to form the corresponding ester and alcohols.[1][2][3]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation of an alkoxy oxygen atom.
-
Elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion.
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation and subsequent steps lead to the final ester and alcohol products.
This rapid decomposition means that standard workup and purification procedures involving acidic solutions (e.g., an HCl wash) or even neutral water can lead to significant yield loss and contamination of the desired product with hydrolysis byproducts like methyl isovalerate and methanol.[2][4] Therefore, all purification strategies must be designed to rigorously exclude acidic conditions and minimize contact with water.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of products from reactions involving trimethyl orthoisovalerate.
Question 1: My NMR analysis shows the presence of methyl isovalerate and methanol in my final product. What is the cause and how can I purify my compound?
Answer:
This is a classic sign of product hydrolysis during the reaction workup. The presence of these contaminants indicates that your target orthoester derivative has decomposed.
-
Causality: The root cause is exposure of your product to acidic conditions or prolonged contact with water. Standard silica gel used in chromatography can also be acidic enough to catalyze this decomposition.[1]
-
Troubleshooting & Protocol:
-
Neutralize Immediately: Upon completion of the reaction, quench it with a mild, non-aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (NEt₃) in an organic solvent is recommended. The goal is to neutralize any acid catalyst or acidic byproducts before any aqueous contact.
-
Minimize Water Contact: During the workup, use a saturated sodium chloride solution (brine) for aqueous washes instead of deionized water.[5] Brine helps to reduce the solubility of organic compounds in the aqueous layer and minimizes the formation of emulsions. Perform extractions quickly.
-
Rigorous Drying: After phase separation, thoroughly dry the organic layer with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off completely.
-
Purification by Distillation: For thermally stable products, fractional distillation under reduced pressure is the most effective method to remove lower-boiling impurities like methanol and methyl isovalerate.
Table 1: Boiling Points of Common Compounds
Compound Boiling Point (°C) at 760 mmHg Notes Methanol 64.7 Common hydrolysis byproduct. Methyl Isovalerate 116-117 Common hydrolysis byproduct. | Trimethyl Orthoisovalerate | 148-150 | Starting material. |
-
Question 2: My reaction workup generates a persistent emulsion during liquid-liquid extraction. How can I resolve this?
Answer:
Emulsions are common in reaction workups and can make phase separation nearly impossible. They are stabilized by finely dispersed droplets and potential surfactant-like byproducts.
-
Causality: Vigorous shaking of the separatory funnel is a primary cause. The presence of polar, high-molecular-weight byproducts can also stabilize emulsions.
-
Troubleshooting & Protocol:
-
Add Brine: Break the emulsion by adding a significant amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the mechanical energy that creates emulsions.
-
Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking it.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to coalesce the dispersed droplets.
-
Question 3: Can I use silica gel column chromatography for purification? My product is a high-boiling point oil.
Answer:
While possible, using standard silica gel chromatography is fraught with risk due to its inherent acidity, which can lead to complete decomposition of the orthoester product on the column.
-
Causality: The surface silanol groups (Si-OH) on silica gel are weakly acidic (pKa ≈ 4-5) and can readily catalyze the hydrolysis of sensitive orthoesters.
-
Troubleshooting & Protocol:
-
Use Neutralized Silica: You must use neutralized silica gel. This can be prepared by making a slurry of silica gel in an eluent containing 1-2% triethylamine (or another volatile base), allowing it to stand for an hour, and then packing the column.
-
Consider Alumina: Basic or neutral alumina can be a safer alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system than you might otherwise choose to ensure rapid elution.
-
Dry Loading: If possible, adsorb your crude product onto a small amount of Celite or neutralized silica and load it dry onto the column. This avoids introducing potentially wet solvents directly with your sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a reaction with trimethyl orthoisovalerate? A1: Aside from unreacted starting materials, the most common impurities arise from hydrolysis: methyl isovalerate and methanol. Depending on the reaction partners, other byproducts can form. For instance, in reactions with alcohols, you may see the formation of unsymmetrical ethers as a side reaction.
Q2: How should I properly handle and store trimethyl orthoisovalerate? A2: Trimethyl orthoisovalerate is moisture-sensitive and flammable.[6][7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from sources of ignition.[8][9]
Q3: My product is thermally unstable and cannot be distilled. What is my best purification option? A3: If your product is thermally labile and acid-sensitive, your options are limited but not exhausted. The primary method would be chromatography on a carefully neutralized stationary phase, as described above. Another potential, though less common, method is affinity purification if a suitable tag can be incorporated into the molecule that allows for selective binding and mild elution.[10]
Q4: What is the purpose of a basic wash (e.g., with NaHCO₃ solution) during the workup? A4: A wash with a mild base like sodium bicarbonate is critical for two reasons.[5] First, it neutralizes any remaining acid catalyst from the reaction. Second, it removes any acidic starting materials or byproducts (like unreacted carboxylic acids if they were part of the synthesis) by converting them into their water-soluble salts, which are then partitioned into the aqueous layer.
Key Experimental Workflows & Protocols
Workflow 1: General Post-Reaction Workup for Orthoester Products
This workflow is designed to minimize hydrolytic decomposition.
Caption: Standard workup to prevent hydrolysis.
Decision Tree: Selecting a Purification Method
Use this decision tree to select the most appropriate purification technique for your orthoester product.
Caption: Decision tree for purification method selection.
Protocol: Preparation of Neutralized Silica Gel
-
Weigh the required amount of silica gel for your column.
-
Prepare the desired non-polar eluent (e.g., hexane/ethyl acetate mixture).
-
Add triethylamine (NEt₃) to the eluent to a final concentration of 1.5% (v/v).
-
Create a slurry of the silica gel in the triethylamine-containing eluent.
-
Allow the slurry to stand for at least 30 minutes, with occasional swirling. This allows the base to neutralize the acidic sites on the silica surface.
-
Pack the column using this slurry as you normally would.
-
Run the column using an eluent that also contains 1.5% triethylamine to maintain the neutral environment.
References
- 1. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. US20200190129A1 - Orthoester compositions for affinity purification of oligonucleotides - Google Patents [patents.google.com]
Technical Support Center: Navigating the Reactivity of 1,1,1-Trimethoxy-2-methylpropane
Welcome to the technical support center for 1,1,1-Trimethoxy-2-methylpropane (also known as trimethyl orthoisobutyrate). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered orthoester in their synthetic endeavors. Here, we address common challenges and frequently asked questions, providing in-depth troubleshooting advice and practical protocols to ensure the success of your experiments.
The Challenge of Steric Hindrance
This compound is a valuable reagent in organic synthesis, often employed in the formation of ketals and other protecting groups, and as a precursor in various transformations. However, its unique structure, featuring a bulky tert-butyl group adjacent to the reactive orthoester carbon, presents significant steric hindrance. This spatial crowding can dramatically influence its reactivity compared to less substituted analogues like trimethyl orthoacetate, often leading to slower reaction rates and requiring carefully optimized conditions. This guide will help you understand and overcome these steric challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so much slower than with other trimethyl orthoesters?
A: The reduced reactivity is a direct consequence of steric hindrance. The large tert-butyl group adjacent to the central carbon physically obstructs the approach of nucleophiles, increasing the activation energy of the reaction. In contrast, less bulky orthoesters have a more accessible reaction center, allowing for faster reaction rates. The reactivity of aliphatic orthoesters is generally better than aromatic ones, but large aliphatic groups can also significantly slow down reactions[1][2].
Q2: What are the optimal pH conditions for reactions involving this compound, such as hydrolysis?
A: Like other orthoesters, this compound is susceptible to acid-catalyzed hydrolysis. It is relatively stable in neutral or basic conditions. For reactions requiring the cleavage of the orthoester, such as deprotection, acidic conditions are necessary. The rate of hydrolysis is tunable by the choice of substituents and the pH[3][4]. For sterically hindered orthoesters, a stronger acidic catalyst or higher temperatures may be needed to achieve a reasonable reaction rate compared to less hindered orthoesters.
Q3: Can I use this compound as a water scavenger?
A: While orthoesters are known to react with water, making them potential drying agents, the reduced reactivity of this compound due to steric hindrance may render it less effective for this purpose compared to less hindered orthoesters like trimethyl orthoformate. The reaction with water would be sluggish, and for efficient water scavenging, a more reactive orthoester is generally preferred.
Q4: Are there any specific safety precautions I should take when working with this compound?
A: this compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. As with all orthoesters, it is sensitive to moisture and should be stored under an inert atmosphere to prevent hydrolysis. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Reaction is extremely slow or appears to have stalled.
Primary Cause: The steric bulk of the tert-butyl group is preventing the reaction from proceeding at a reasonable rate under standard conditions.
| Troubleshooting Strategy | Detailed Explanation |
| Increase Catalyst Loading | For acid-catalyzed reactions, a higher concentration of the acid catalyst can increase the concentration of the protonated, reactive intermediate, thereby accelerating the reaction. |
| Elevate Reaction Temperature | Increasing the temperature provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures. |
| Use a Stronger Acid Catalyst | If using a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS), switching to a stronger acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid may be necessary to facilitate the reaction. |
| Prolong Reaction Time | Sterically hindered reactions may simply require more time to reach completion. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) over an extended period. |
| Choice of Solvent | Ensure that all reactants are fully soluble. In some cases, a more polar solvent can help stabilize charged intermediates and accelerate the reaction. |
Problem 2: Low yield of the desired product.
Primary Cause: Incomplete reaction due to steric hindrance, or decomposition of starting materials or products under harsh reaction conditions.
| Troubleshooting Strategy | Detailed Explanation |
| Incremental Temperature Increase | Instead of a drastic temperature increase, try a stepwise increase while monitoring the reaction. This can help find an optimal temperature that promotes the desired reaction without causing significant degradation. |
| Optimize Catalyst and Loading | An inappropriate catalyst or incorrect loading can lead to side reactions. A screening of different acid catalysts (both Brønsted and Lewis acids) and their concentrations may be necessary to find the optimal conditions. |
| Anhydrous Conditions | For reactions other than hydrolysis, ensure that all reagents and solvents are scrupulously dry. The presence of water will consume the orthoester through hydrolysis, reducing the yield of the desired product. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, which can lead to unwanted hydrolysis of the orthoester. |
Problem 3: Difficulty in purifying the product due to unreacted starting material.
Primary Cause: The slow reaction rate leads to a significant amount of unreacted this compound remaining at the end of the reaction.
| Troubleshooting Strategy | Detailed Explanation |
| Drive the Reaction to Completion | Employ the strategies from "Problem 1" to push the reaction as close to completion as possible. This will simplify the subsequent purification. |
| Aqueous Work-up with Mild Acid | During the work-up, a wash with a dilute aqueous acid solution can hydrolyze the remaining orthoester into more water-soluble byproducts (isobutyric acid methyl ester and methanol), which can then be more easily separated from the desired product during extraction. |
| Chromatographic Separation | If the product is stable, column chromatography can be an effective method for separating the product from the non-polar unreacted orthoester. |
Visualization of Steric Hindrance and Reactivity
Diagram 1: Steric Hindrance in this compound
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Proactive Management of Exothermic Events with Trimethyl Orthoisovalerate
Welcome to the Technical Support Center for advanced reaction management. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of controlling highly exothermic reactions. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the use of trimethyl orthoisovalerate as a proactive and controllable quenching agent to mitigate thermal runaway events. Our focus is on providing not just procedural steps, but the underlying chemical principles to ensure both safety and experimental success.
Introduction: Beyond Cooling—A Chemical Approach to Thermal Control
Traditional methods for managing exothermic reactions primarily rely on physical heat removal, such as cooling baths and reactor jackets. While essential, these methods can be overwhelmed by the rapid heat evolution of highly energetic reactions, such as those involving organometallics, strong acids, or polymerization initiators. A thermal runaway occurs when the rate of heat generation surpasses the rate of heat removal, leading to a dangerous, uncontrolled increase in temperature and pressure.[1][2]
Trimethyl orthoisovalerate offers a chemical-based solution to this challenge. As an orthoester, it can function as a highly effective quenching agent. Its utility stems from its rapid, acid-catalyzed hydrolysis and its ability to react with and neutralize highly reactive species. This guide will explore the mechanisms of action and provide practical protocols for its application.
Frequently Asked Questions (FAQs)
Q1: What is trimethyl orthoisovalerate and why is it used for managing exothermic reactions?
Trimethyl orthoisovalerate, with the linear formula CH₃CH₂CH₂CH₂C(OCH₃)₃, is the trimethyl orthoester of valeric acid.[3] It is employed as a chemical quenching agent to control exothermic reactions. Its efficacy is based on two primary mechanisms:
-
Dehydration: It reacts rapidly with water, which is often a catalyst or a reactive component in runaway reactions. By scavenging water, it can slow or halt the exothermic process.[4]
-
Reaction with Electrophiles and Acids: The orthoester functional group is susceptible to rapid, acid-catalyzed hydrolysis.[5][6] This reaction consumes the acid, which may itself be the cause of the exotherm, and the hydrolysis process can have a thermal profile that helps to moderate the temperature of the reaction mixture.
Q2: How does trimethyl orthoisovalerate compare to other quenching agents like water or alcohols?
While water and alcohols are common quenching agents, they can be dangerously reactive with certain reagents, such as organolithium compounds, leading to violent gas evolution and a rapid exotherm. Trimethyl orthoisovalerate offers a more controlled reaction. Its reaction with many highly reactive species is less vigorous than that of protic agents, providing a "softer" quench that is easier to manage.
Q3: Is the quenching reaction with trimethyl orthoisovalerate itself exothermic?
The overall thermal effect of quenching with trimethyl orthoisovalerate depends on the specific reactive species it is neutralizing. While the hydrolysis of the orthoester is generally considered to be exothermic, its controlled and predictable nature allows it to be used to temper a much more violent and unpredictable thermal event. The key is to introduce the quenching agent at a controlled rate to manage the heat generated from the quenching reaction itself.
Q4: What types of reactions are suitable for quenching with trimethyl orthoisovalerate?
Trimethyl orthoisovalerate is particularly well-suited for quenching reactions involving:
-
Organometallic Reagents: Such as Grignard reagents and organolithium compounds, where traditional protic quenching agents can be hazardous.[7][8]
-
Strong Lewis or Brønsted Acids: Where the orthoester can be consumed in a rapid hydrolysis reaction.[9]
-
Water-Sensitive Reactions: Where the presence of water could trigger a dangerous exotherm.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the application of trimethyl orthoisovalerate for exothermic control.
Issue 1: The quenching process itself is causing a significant temperature spike.
-
Possible Cause: The rate of addition of trimethyl orthoisovalerate is too high for the cooling capacity of the system. Even a controlled quench generates heat.
-
Recommended Action:
-
Immediately halt the addition of the quenching agent.
-
Ensure maximum cooling is applied to the reactor.
-
Once the temperature is stable, resume addition at a significantly slower rate .
-
For highly energetic systems, consider diluting the trimethyl orthoisovalerate in an inert, anhydrous solvent (e.g., toluene, heptane) to better control its delivery and heat evolution.
-
Issue 2: The exotherm is not being controlled, even after adding trimethyl orthoisovalerate.
-
Possible Cause 1: The amount of trimethyl orthoisovalerate added is insufficient to quench the reactive species.
-
Recommended Action: Carefully calculate the stoichiometry. Ensure at least one equivalent of the orthoester is used for each equivalent of the species being quenched. It is often prudent to use a slight excess.
-
-
Possible Cause 2: The reaction mechanism does not involve a species that is readily quenched by the orthoester.
-
Recommended Action: This highlights the importance of understanding the reaction chemistry. If the exotherm is not caused by water, acid, or a highly reactive electrophile, trimethyl orthoisovalerate may not be the appropriate quenching agent.
-
-
Possible Cause 3: Poor mixing is leading to localized "hot spots" where the quenching agent is not reaching the reactive components.
-
Recommended Action: Ensure vigorous and efficient stirring throughout the reaction vessel. For viscous reaction mixtures, specialized agitation equipment may be necessary.
-
Issue 3: Unexpected side products are observed after quenching.
-
Possible Cause: The hydrolysis of trimethyl orthoisovalerate produces methanol and methyl isovalerate.[6] These byproducts may react with other components in the reaction mixture.
-
Recommended Action:
-
Analyze the product mixture to identify the byproducts.
-
Consider the reactivity of methanol and methyl isovalerate with your desired product and other reagents.
-
If these byproducts are problematic, an alternative quenching strategy may be required.
-
Issue 4: The quenched reaction mixture is difficult to work up.
-
Possible Cause: The hydrolysis products (methanol, methyl isovalerate) and the quenched species may form a complex mixture.
-
Recommended Action:
-
Aqueous extraction is often effective for removing the water-soluble methanol.
-
Distillation can be used to remove the volatile methyl isovalerate.
-
The choice of workup procedure will be highly dependent on the specific components of the reaction mixture.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Quenching a Highly Exothermic Reaction
This protocol provides a general guideline for using trimethyl orthoisovalerate to quench a reaction that is showing signs of a thermal runaway.
Materials:
-
Reaction vessel equipped with a temperature probe, efficient stirring, and a cooling system.
-
Addition funnel or syringe pump for controlled delivery of the quenching agent.
-
Trimethyl orthoisovalerate (anhydrous).
-
Inert, anhydrous solvent (e.g., toluene, heptane) for dilution, if necessary.
Procedure:
-
Pre-cool the Quenching Agent: Before addition, cool the trimethyl orthoisovalerate in an ice bath.
-
Ensure Maximum Cooling: Activate the reactor's cooling system to its maximum capacity.
-
Controlled Addition: Slowly add the trimethyl orthoisovalerate to the reaction mixture via an addition funnel or syringe pump. Crucially, monitor the internal temperature of the reaction closely. The rate of addition should be adjusted to maintain a stable and controlled temperature.
-
Observe for Cessation of Exotherm: Continue the addition until the internal temperature no longer rises when the addition is paused. This indicates that the reactive species has been consumed.
-
Allow for Thermal Equilibration: Once the quench is complete, continue to stir the mixture with full cooling until the internal temperature has stabilized.
-
Proceed with Workup: Once the reaction is thermally stable, proceed with the appropriate workup procedure to isolate the desired product.
Quantitative Data: Properties of Trimethyl Orthoisovalerate
The following table summarizes key physical properties of trimethyl orthoisovalerate, which are important for its safe handling and application.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₃ | [3] |
| Molecular Weight | 162.23 g/mol | [3] |
| Boiling Point | 164-166 °C | [3] |
| Density | 0.941 g/mL at 25 °C | [3] |
| Flash Point | 42 °C (107.6 °F) | [3] |
Visualizing the Mechanism and Workflow
Mechanism of Action: Acid-Catalyzed Hydrolysis
The primary mechanism for quenching acidic or water-containing exothermic reactions is the rapid, acid-catalyzed hydrolysis of the orthoester.
Caption: Acid-catalyzed hydrolysis of trimethyl orthoisovalerate.
Decision Workflow for Exotherm Management
This workflow provides a logical sequence for assessing and responding to a potential thermal runaway event.
Caption: Decision workflow for managing a thermal event.
References
- 1. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
- 2. US3485808A - Method for controlling temperature of an exothermic polymerization reaction - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. reddit.com [reddit.com]
- 9. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives [mdpi.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 1,1,1-Trimethoxy-2-methylpropane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address specific issues of catalyst deactivation, particularly poisoning, that you may encounter when working with 1,1,1-trimethoxy-2-methylpropane and related orthoesters. Catalyst deactivation is an inevitable challenge that can lead to increased costs, process downtime, and reduced product yield and quality[1][2]. This document is designed to provide you with the foundational knowledge and practical steps to diagnose, mitigate, and resolve these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst poisoning.
Q1: What is catalyst poisoning?
Catalyst poisoning is the chemical deactivation of a catalyst caused by the strong adsorption (chemisorption) of substances onto its active sites.[3][4][5] These substances, known as poisons, can be impurities in the feedstock, reaction byproducts, or even the reactants themselves.[3][5] Unlike other deactivation mechanisms like thermal degradation (sintering) or physical fouling (coking), poisoning is a direct chemical interaction that blocks or alters the catalyst's surface properties, rendering it less effective or completely inactive.[3][6]
Q2: My reaction involving this compound has stalled. Could it be catalyst poisoning?
A sudden or rapid loss of catalytic activity is a classic symptom of poisoning.[7] Common indicators include:
-
A significant decrease in the reaction rate or a complete halt to the reaction.[8]
-
A noticeable drop in product yield.[8]
-
A change in reaction selectivity, leading to the formation of undesired byproducts.[8]
-
The need for higher catalyst loading or harsher conditions (e.g., increased temperature or pressure) to achieve the same conversion.[8]
Q3: What are the most likely poisons when using acid catalysts (e.g., p-TSA, BF₃·OEt₂) with orthoesters like this compound?
Reactions involving orthoesters are frequently catalyzed by Brønsted or Lewis acids.[9][10][11] The primary "poison" in this context is often a substance that neutralizes the acid catalyst or competes with the intended reaction.
-
Water: Orthoesters are sensitive to hydrolysis in the presence of acid and water.[10][12] If moisture is present in your reagents or solvent, it will consume the orthoester to form an ester and alcohol, preventing your desired transformation.
-
Basic Impurities: Amines, amides, or other basic compounds present as impurities in the feedstock will neutralize the acid catalyst, rendering it inactive.
-
Certain Alcohols: While alcohols are part of the orthoester exchange reaction, highly reactive or sterically hindered alcohols might form stable, non-productive intermediates with the catalyst.
Q4: I am using a heterogeneous metal catalyst (e.g., Pd/C, PtO₂) in a process involving this compound. What are the likely poisons?
If your reaction scheme involves hydrogenation, hydrogenolysis, or other metal-catalyzed transformations, the catalyst is susceptible to a well-known class of poisons.
-
Sulfur Compounds: H₂S, thiols, and thioethers are potent poisons for many metal catalysts, including palladium, platinum, and nickel.[3][4][5] They form strong metal-sulfur bonds that irreversibly block active sites.[13]
-
Nitrogen Compounds: Amines, nitriles, and nitrogen-containing heterocycles can strongly adsorb to metal surfaces and deactivate them.[4][14]
-
Halides: Chloride, bromide, and iodide ions can poison metal catalysts by forming stable metal-halide complexes on the surface.[4][8]
-
Carbon Monoxide (CO): CO binds very strongly to many transition metals, particularly platinum, effectively blocking sites needed for the reaction.[15]
-
Phosphorus Compounds: Phosphines and phosphates are common poisons for metal catalysts.[4]
Q5: How can I determine if the poisoning is reversible or irreversible?
Poisoning can be either reversible or irreversible.[2][3]
-
Reversible Poisoning: This occurs when the poison is weakly adsorbed and can be removed by simply stopping the flow of the impure feed or by a mild increase in temperature.[2] For example, the deactivation of some cracking catalysts by nitrogen compounds can be temporary.[2]
-
Irreversible Poisoning: This involves strong chemisorption, where the poison forms a stable chemical bond with the active site.[3] Deactivation by sulfur or heavy metals is often irreversible and requires aggressive regeneration procedures or complete catalyst replacement.[3]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnosing and resolving common catalyst deactivation scenarios.
Scenario 1: Rapid and Severe Deactivation
Issue: My reaction shows good initial activity but dies within the first run or even within minutes. The conversion rate plummets unexpectedly.
Analysis: This pattern strongly suggests the presence of a potent, fast-acting poison in one of your feed streams. The troubleshooting workflow should focus on identifying and eliminating this contaminant.
Troubleshooting Workflow for Suspected Acute Poisoning
Caption: A logical workflow for troubleshooting suspected acute catalyst poisoning.
Scenario 2: Gradual Decline in Performance
Issue: My catalyst works well for the first few runs, but its activity and/or selectivity slowly decrease over time. I need to increase the temperature or reaction time to get the same yield.
Analysis: This behavior is characteristic of either slow poisoning by trace impurities that accumulate over time or fouling, where non-poisonous substances physically block pores and active sites.
Troubleshooting Comparison: Slow Poisoning vs. Fouling
| Symptom / Cause | Slow Poisoning | Fouling (Coking) |
| Primary Cause | Accumulation of trace chemical poisons (e.g., sulfur, halides) from insufficiently pure reagents or solvents.[1] | Deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface and in its pores.[16] |
| Effect on Catalyst | Chemical deactivation of active sites.[4] | Physical blockage of active sites and pores, restricting reactant access.[16] |
| Diagnostic Clues | Elemental analysis (XPS, EDX) of the spent catalyst reveals the presence of poisoning elements (S, Cl, P, etc.). | BET surface area analysis shows a significant decrease in surface area and pore volume.[6] TGA may show weight loss at high temperatures due to coke burn-off. |
| Common Solutions | - Implement rigorous purification of all feedstocks (see Protocol 1).[7] - Install a "guard bed" of a sacrificial adsorbent to capture poisons before they reach the catalyst bed.[8] | - Optimize reaction conditions (e.g., lower temperature, different reactant ratios) to minimize byproduct formation.[7] - Implement a periodic catalyst regeneration cycle to burn off coke deposits (see Protocol 3).[14] |
Scenario 3: Loss of Product Selectivity
Issue: Initially, my reaction produced the desired product with >95% selectivity. Now, after several cycles, I am observing a significant increase in side products.
Analysis: A loss of selectivity can be a nuanced form of catalyst poisoning. It occurs when a poison does not deactivate all active sites uniformly. Instead, it may preferentially block the specific type of active site responsible for the desired reaction, leaving other sites that catalyze side reactions relatively unaffected.[4] For instance, in hydrogenation, selective poisoning is used intentionally in Lindlar's catalyst to stop the reaction at the alkene stage without reducing it further to an alkane.[17] An unintentional version of this phenomenon could be occurring in your system.
Troubleshooting Steps:
-
Analyze Byproducts: Identify the structure of the new side products. This can provide clues about the reaction pathways that are becoming dominant.
-
Re-evaluate Potential Poisons: Consider if any impurity could be acting as a "selective" poison. For example, a Lewis basic impurity might coordinate to and block more acidic sites on a catalyst surface, favoring pathways that proceed on less acidic sites.
-
Perform Catalyst Characterization: Techniques like Temperature Programmed Desorption (TPD) with probe molecules (e.g., ammonia, CO) can be used to characterize the different types of active sites on fresh versus used catalysts, revealing which ones have been lost.
Section 3: Key Experimental Protocols
As a Senior Application Scientist, I stress that robust and reproducible results depend on meticulous experimental technique. The following protocols provide a starting point for addressing catalyst poisoning.
Protocol 1: Feedstock Purification via Activated Alumina Column
Objective: To remove polar impurities, including water and potential inorganic poisons, from solvents or liquid reagents.
Methodology:
-
Prepare the Column: Select a glass chromatography column. Place a small plug of glass wool at the bottom.
-
Pack the Column: In a fume hood, prepare a slurry of activated alumina (basic or neutral, depending on your application) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Drain the solvent until it is level with the top of the alumina bed.
-
Load the Sample: Carefully add the solvent or liquid reagent to be purified to the top of the column.
-
Elute: Elute the purified liquid using gravity or gentle positive pressure (e.g., with nitrogen or argon). Collect the purified liquid in a clean, dry flask.
-
Verification: Before use, verify the purity. For example, check the water content using Karl Fischer titration.
Protocol 2: Diagnostic Reaction to Confirm Poisoning
Objective: To definitively determine if a specific feedstock is the source of a catalyst poison.
Methodology:
-
Establish a Baseline: Run the reaction under standard, optimized conditions using a fresh batch of catalyst and brand new, high-purity reagents and solvents. This result is your "golden standard."
-
Test the Suspect Feedstock: Set up an identical reaction, but substitute only one of the new reagents with the corresponding reagent from the batch used in the failed reactions (the "suspect" feedstock).
-
Compare Results: If the reaction with the suspect feedstock shows significantly lower activity, yield, or selectivity compared to the baseline, you have confirmed it is the source of the poison.
-
Repeat: Repeat this process for each reagent and solvent to pinpoint the exact source of the contamination.
Protocol 3: General Catalyst Regeneration Procedures
Objective: To restore the activity of a poisoned or fouled catalyst. Caution: The optimal regeneration method is highly specific to the catalyst, support, and the nature of the deactivating species. These are general guidelines; always consult literature specific to your catalytic system.
A) Thermal Regeneration (for Coking/Fouling)
This method uses high temperatures to oxidize and remove carbonaceous deposits.[13]
-
Place the spent catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen, argon).
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to the target regeneration temperature (typically 300-500 °C, but must be below the temperature at which the catalyst sinters).
-
Once at temperature, switch the gas flow to a dilute stream of air or oxygen in nitrogen (e.g., 1-5% O₂). This is an exothermic process; careful temperature control is critical to avoid thermal runaway and catalyst damage. [13]
-
Hold at this temperature until CO₂ analysis of the off-gas indicates that coke combustion is complete.
-
Cool the catalyst slowly under an inert gas stream.
B) Chemical Washing (for Certain Chemical Poisons)
This method uses a liquid solvent or solution to dissolve and wash away poisons.[13]
-
Solvent Selection: Choose a solvent that will dissolve the poison but not the catalyst. For example, an acidic wash might be used to remove basic metal deposits.[13] A recent study demonstrated that washing a spent SCR catalyst with nitric acid was effective at removing poisoning elements like calcium and sulfur.[18]
-
Procedure: Gently wash the catalyst with the chosen solution at a controlled temperature.
-
Rinsing: Thoroughly rinse the catalyst with a clean solvent to remove any residual washing agent.
-
Drying: Dry the catalyst carefully, often under vacuum at a mild temperature, before reuse.
Section 4: Visualizing Poisoning Mechanisms
Understanding the mechanism of deactivation is key to preventing it.
Caption: Mechanism of active site blockage by a chemical poison.
References
- 1. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 10. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 13. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. Catalyst Poisoning → Term [energy.sustainability-directory.com]
- 16. ammoniaknowhow.com [ammoniaknowhow.com]
- 17. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 18. pubs.acs.org [pubs.acs.org]
Stability of 1,1,1-Trimethoxy-2-methylpropane under different reaction conditions.
Welcome to the technical support center for 1,1,1-Trimethoxy-2-methylpropane (CAS No. 52698-46-1), also known as Trimethyl Orthoisobutyrate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile orthoester.
Introduction: Understanding the Core Chemistry
This compound belongs to the orthoester functional group, characterized by three alkoxy groups attached to a single carbon atom.[1][2] This structure imparts a unique reactivity profile, making it a valuable reagent and intermediate in organic synthesis, for applications such as a protecting group or a precursor in rearrangement reactions.[1][3] However, the very nature of the orthoester linkage, an acetal of a hydrated ester, dictates its stability landscape. The central carbon is highly electrophilic due to the inductive effect of the three oxygen atoms, making it susceptible to nucleophilic attack, particularly after protonation.[3] This guide will address the practical implications of this reactivity.
Physical & Chemical Properties
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₃ | [4][5][6] |
| Molecular Weight | 148.20 g/mol | [4][5] |
| Appearance | Colorless liquid | [7][8] |
| Boiling Point | 130-135 °C | [9][10] |
| Density | ~0.93 g/cm³ | [10][11] |
| Storage | Inert atmosphere, Room Temperature | [7][8][10] |
| Solubility | Miscible with common organic solvents; limited solubility in water | [1][7][9] |
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound in synthetic protocols.
Question: My reaction yield is significantly lower than expected when using this compound. What is the likely cause?
Answer: The most common cause of low yields in reactions involving orthoesters is their sensitivity to acidic conditions and the presence of water.[1][12]
-
Causality: this compound is readily hydrolyzed in the presence of even catalytic amounts of acid and water. This irreversible reaction decomposes the orthoester into methyl isobutyrate and methanol, consuming your starting material.[1][13] The electron-donating nature of the isobutyl group substituent makes this particular orthoester more reactive and prone to hydrolysis compared to those with electron-withdrawing groups.[12][14]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Using molecular sieves can help scavenge trace amounts of water.[2]
-
Check Reagent Acidity: Verify the pH of your reaction mixture if possible. Some reagents, even if not explicitly acidic, may contain acidic impurities. For instance, certain grades of chloroform can contain trace HCl.
-
Purify Starting Materials: If reagents have been stored for extended periods, consider purification to remove any absorbed moisture or acidic degradation products.
-
Question: I am observing unexpected byproducts in my reaction, specifically methyl isobutyrate and an unknown ether. Where are these coming from?
Answer: The formation of methyl isobutyrate is a clear indicator of orthoester hydrolysis. The presence of an unknown ether suggests a side reaction with an alcohol, catalyzed by acid.
-
Causality:
-
Hydrolysis: As mentioned, any trace acid and water will lead to the formation of methyl isobutyrate.
-
Transesterification/Etherification: If your reaction involves an alcohol nucleophile and an acidic catalyst, this compound can participate in competitive side reactions. It can react with the alcohol to form a new, mixed orthoester (transesterification) or, in some cases, lead to the formation of methyl ethers. Studies have shown that the interaction of orthoesters with alcohols in the presence of acid catalysts can lead to O-alkylation products (unsymmetrical ethers).[3]
-
-
Troubleshooting & Mitigation:
-
Control Catalyst Loading: Use the minimum effective amount of acid catalyst. High concentrations can accelerate side reactions.
-
Temperature Management: Perform the reaction at the lowest feasible temperature to minimize the rate of side reactions relative to your desired transformation.
-
Reagent Addition Order: Consider adding the orthoester last to a pre-mixed solution of your substrate and other reagents to minimize its exposure to potentially unfavorable conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the stability of this compound.
Q1: How stable is this compound to acidic conditions?
A1: It is highly unstable under acidic conditions. Orthoesters readily undergo hydrolysis in mild aqueous acid to form the corresponding ester and alcohols.[1] The reaction is acid-catalyzed and proceeds rapidly. The mechanism involves protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized dialkoxycarbenium ion. This cation is then attacked by water, and subsequent steps lead to the final ester and alcohol products. Due to this reactivity, it is critical to avoid acidic conditions unless hydrolysis or an acid-catalyzed reaction is the desired outcome.
Mechanism: Acid-Catalyzed Hydrolysis
The diagram below illustrates the stepwise mechanism for the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Q2: What is the stability of this compound under basic and neutral conditions?
A2: It is generally stable under neutral and alkaline (basic) pH conditions.[1] Unlike esters, which are readily saponified by base, the orthoester functional group is resistant to nucleophilic attack by hydroxide ions. This stability under basic conditions is a key feature exploited in its use as a protecting group for carboxylic acids.[2] You can safely use non-nucleophilic bases in its presence, but caution is advised with strong, sterically unhindered nucleophiles which might lead to substitution reactions, although this is less common than acid-catalyzed decomposition.
Q3: How does thermal stress affect this compound?
Q4: Is this compound compatible with common oxidizing and reducing agents?
A4: Compatibility depends on the specific reagent and conditions.
-
Oxidizing Agents: Strong oxidizing agents should be used with caution. While the orthoester itself is in a high oxidation state, the C-H bonds on the isobutyl and methoxy groups can be susceptible to oxidation. Aggressive oxidants could potentially lead to degradation. There is little evidence to suggest it is reactive towards mild oxidants (e.g., PCC, PDC) under standard conditions.
-
Reducing Agents: It is generally stable to common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as there is no readily reducible functional group. It should also be stable to catalytic hydrogenation (e.g., H₂/Pd), provided the catalyst is not acidic.
Q5: What are the best practices for handling and storing this compound?
A5: Proper handling and storage are crucial to maintaining the integrity of the compound.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air.[8][10] It should be kept in a cool, dry, and well-ventilated area away from sources of heat, ignition, and acids.[7]
-
Handling: Handle in a well-ventilated fume hood. Use dry syringes and cannulation techniques for transfers to maintain anhydrous conditions. Avoid contact with skin and eyes.[9]
Experimental Protocol: Kinetic Stability Assay via ¹H NMR
This protocol provides a method for quantifying the stability of this compound under mildly acidic conditions by monitoring its hydrolysis over time.
Workflow Diagram
Caption: Workflow for NMR-based kinetic analysis of orthoester hydrolysis.
Step-by-Step Methodology
-
Preparation:
-
Prepare a deuterated buffer solution at the desired pH (e.g., 0.1 M acetate buffer in D₂O, pH 5.0).
-
Add a known concentration of a water-soluble internal standard that does not react under the experimental conditions (e.g., DSS or a small, precisely weighed amount of t-butanol).
-
Transfer a precise volume (e.g., 600 µL) of the buffered solution to a clean, dry NMR tube.
-
-
Initiation of Experiment:
-
Add a small, accurately known amount of this compound (e.g., 5-10 µL) to the NMR tube. This marks time zero (t=0).
-
Quickly cap, invert the tube several times to mix, and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Immediately acquire the first ¹H NMR spectrum. This is your t=0 reading.
-
Keep the NMR tube at a constant, known temperature (e.g., 25 °C).
-
Acquire subsequent spectra at regular, timed intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).
-
-
Data Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Identify the characteristic signals for this compound (e.g., the singlet for the three methoxy groups) and the product, methyl isobutyrate.
-
For each time point, integrate the orthoester signal and the internal standard signal.
-
Calculate the concentration of the orthoester at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the orthoester concentration (ln[Orthoester]) versus time. For a first-order reaction, this should yield a straight line. The negative slope of this line is the observed rate constant (k_obs).
-
This protocol allows for a quantitative assessment of stability and can be adapted for various pH levels, temperatures, and solvent systems to fully characterize the compound's reactivity profile.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound CAS 52698-46-1, High Purity & Best Price [jigspharma.com]
- 8. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound CAS#: 52698-46-1 [amp.chemicalbook.com]
- 11. chemwhat.com [chemwhat.com]
- 12. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,1,1-Trimethoxy-2-methylpropane and Other Orthoesters for Researchers
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of the reactivity of 1,1,1-trimethoxy-2-methylpropane (also known as trimethyl orthoisobutyrate) with other common orthoesters. As versatile reagents in organic synthesis, understanding the nuances of their reactivity is paramount for drug development professionals and researchers aiming to optimize reaction conditions, control outcomes, and design novel synthetic pathways. This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, supported by mechanistic insights and validated experimental protocols.
The Fundamental Reactivity of Orthoesters
Orthoesters are a class of organic compounds featuring a central carbon atom bonded to three alkoxy groups (-OR').[1] They can be considered the "saturated" analogs of esters, with the central carbon in a higher oxidation state.[2] Their primary utility stems from their role as protecting groups for carboxylic acids and as precursors in the synthesis of aldehydes, acetals, and various heterocyclic systems.[3][4][5][6]
The defining characteristic of orthoesters is their sensitivity to moisture, particularly under acidic conditions. They readily undergo hydrolysis to yield an ester and two equivalents of alcohol.[1] This reaction is not a simple one-step conversion but a carefully orchestrated sequence that is highly dependent on the orthoester's structure and the reaction environment.
The Mechanism of Acid-Catalyzed Hydrolysis
The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters proceeds through three key stages.[7] Understanding this pathway is crucial for rationalizing the differences in reactivity among various orthoesters.
-
Protonation and Formation of a Dialkoxycarboxonium Ion: The reaction is initiated by the rapid and reversible protonation of one of the alkoxy oxygens. This is followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarboxonium ion. This step is often the rate-determining step in dilute acid.[7][8]
-
Hydration of the Cation: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion. This results in the formation of a protonated hemiorthoester intermediate.[7]
-
Decomposition of the Hemiorthoester: The hemiorthoester intermediate is unstable and rapidly decomposes. Following proton transfer, it eliminates a second molecule of alcohol to form the final ester product.[7]
The rate-determining step can shift depending on the pH and the stability of the intermediates.[8][9][10] For instance, at very low pH, the decomposition of the hemiorthoester can become rate-limiting.[9][10]
Caption: General mechanism of acid-catalyzed orthoester hydrolysis.
Structural Influences on Reactivity: A Comparative Analysis
The rate of orthoester hydrolysis is profoundly influenced by both electronic and steric effects originating from the substituents on the central carbon atom (R) and the alkoxy groups (R').
Electronic Effects
The stability of the key dialkoxycarboxonium ion intermediate is the dominant factor governing reactivity.
-
Electron-Donating Groups (EDGs): Substituents at the central carbon that donate electron density, such as alkyl groups, stabilize the positively charged carboxonium ion. This stabilization lowers the activation energy for its formation, leading to a significant increase in the hydrolysis rate.[11][12]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density (e.g., -CF₃, -C₆H₅, triazolium) destabilize the carboxonium ion.[7][11][12] This increases the activation energy, rendering the orthoester more stable and less prone to hydrolysis.[11][12]
Steric Effects
Steric hindrance plays a more complex role. While bulky groups can sterically shield the central carbon from the approaching water nucleophile, this is often a secondary effect compared to the electronic stabilization of the intermediate.[13] However, significant steric crowding in the starting material can lead to a release of strain upon forming the planar carboxonium ion, thereby accelerating the reaction. The interplay between these factors determines the final observed reactivity.
Caption: Factors influencing orthoester hydrolysis rates.
Performance Comparison: this compound vs. Alternatives
Let's compare the reactivity of this compound with other widely used trimethyl orthoesters based on the principles discussed.
| Orthoester Name | Structure of 'R' Group | Electronic Effect | Steric Hindrance | Expected Relative Hydrolysis Rate |
| Trimethyl Orthoformate | -H | Neutral (Reference) | Very Low | Slowest |
| Trimethyl Orthoacetate | -CH₃ | Electron-Donating | Low | Fast |
| This compound | -CH(CH₃)₂ | Strongly Electron-Donating | Moderate | Fastest |
| Trimethyl Orthobenzoate | -C₆H₅ | Electron-Withdrawing | Moderate | Slower than Orthoformate |
| Trimethyl Orthovalerate | -CH₂(CH₂)₂CH₃ | Electron-Donating | Low-Moderate | Fast (Similar to Orthoacetate) |
Analysis:
-
Trimethyl Orthoformate (TMOF): As the simplest orthoester, it serves as a baseline.[3] Its hydrolysis is relatively slow compared to its alkyl-substituted counterparts. It is widely used for formylation and as a dehydrating agent.[3][6][14]
-
Trimethyl Orthoacetate (TMOA): The methyl group is electron-donating, which stabilizes the carboxonium ion intermediate.[11][12] Consequently, TMOA hydrolyzes significantly faster than TMOF. It is a common reagent in the Johnson-Claisen rearrangement.[5]
-
This compound (Trimethyl Orthoisobutyrate): The isopropyl group is a stronger electron-donating group than methyl. This enhanced inductive effect provides greater stabilization to the carboxonium ion, leading to a very high rate of hydrolysis. Despite the moderate steric bulk of the isopropyl group, the electronic effect is dominant. This makes it a highly reactive orthoester, useful when rapid hydrolysis or reaction is desired. It serves as a key chemical intermediate in the synthesis of pharmaceuticals and resins.[15][16]
-
Trimethyl Orthovalerate: The butyl group is also electron-donating, leading to high reactivity similar to TMOA.[17][18][19] Subtle differences in rate compared to TMOA or trimethyl orthoisobutyrate would arise from the interplay between the slightly different inductive effects and steric profiles of the alkyl chains.
Experimental Protocol: Kinetic Analysis of Orthoester Hydrolysis
To provide a self-validating system for comparing reactivity, the following protocol for a classic acid-catalyzed hydrolysis kinetics experiment is described. This method relies on titrating the carboxylic acid produced over time.
Objective:
To determine and compare the pseudo-first-order rate constants for the hydrolysis of different orthoesters.
Materials:
-
Orthoester (e.g., this compound)
-
Hydrochloric acid (0.1 M HCl)
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Constant temperature water bath
-
Stopwatch, pipettes, burette, conical flasks
Methodology:
-
Temperature Equilibration: Place separate flasks containing the 0.1 M HCl solution and the orthoester into a constant temperature bath (e.g., 25°C) and allow them to equilibrate for at least 15 minutes.[20]
-
Reaction Initiation: Pipette a known volume of the orthoester (e.g., 2 mL) into the flask containing a known volume of the equilibrated HCl solution (e.g., 100 mL). Start the stopwatch immediately upon addition. This is t=0.
-
Sampling at t=0: Immediately withdraw a 10 mL aliquot of the reaction mixture and transfer it to a conical flask containing ~25 mL of ice-cold deionized water. The ice water quenches the reaction by rapidly lowering the temperature and diluting the catalyst.[20][21]
-
Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a faint, persistent pink color is observed. Record this volume as V₀. This initial titration accounts for the acid catalyst present.[20]
-
Time-Course Sampling: Withdraw additional 10 mL aliquots at regular time intervals (e.g., every 10, 20, or 30 minutes, depending on the expected reactivity). Quench each aliquot in ice-cold water and titrate as described above. Record these volumes as Vₜ.
-
Infinity Reading (V∞): To determine the titration volume at the completion of the reaction, heat a sealed sample of the reaction mixture in a warm water bath (~50-60°C) for an extended period (e.g., 2 hours) to drive the hydrolysis to completion. Cool the sample, withdraw a 10 mL aliquot, and titrate it. Record this volume as V∞.[21]
-
Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the integrated rate law:
-
k = (1/t) * ln[(V∞ - V₀) / (V∞ - Vₜ)]
-
A plot of ln(V∞ - Vₜ) versus time (t) will yield a straight line with a slope of -k.
-
Alternative Method: For more precise and continuous monitoring, ¹H NMR spectroscopy can be employed to follow the disappearance of the orthoester reactant signal and the appearance of the ester and alcohol product signals over time.[11][12][22]
Caption: Workflow for the kinetic study of orthoester hydrolysis.
Conclusion for the Practicing Scientist
The reactivity of orthoesters is a tunable and predictable property governed primarily by the electronic nature of the substituent on the central carbon. This compound , with its electron-donating isopropyl group, stands out as a highly reactive orthoester, hydrolyzing more rapidly than less substituted analogs like trimethyl orthoacetate and significantly faster than trimethyl orthoformate.
This heightened reactivity is an asset when rapid conversion is required, but it also necessitates more stringent handling to avoid premature degradation from atmospheric moisture. For researchers, the choice of orthoester should be a deliberate one, balancing the need for stability during storage and handling against the desired reaction rate and conditions in a given synthetic application. By understanding the mechanistic principles outlined in this guide, scientists can make informed decisions, leading to more efficient and successful outcomes in their research and development endeavors.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound CAS 52698-46-1, High Purity & Best Price [jigspharma.com]
- 16. This compound, CasNo.52698-46-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 17. bloomtechz.com [bloomtechz.com]
- 18. 原戊酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 19. Trimethyl Orthovalerate [drugfuture.com]
- 20. youtube.com [youtube.com]
- 21. nitt.edu [nitt.edu]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Trimethyl Orthoisovalerate vs. Trimethyl Orthoformate
In the landscape of organic synthesis, particularly within drug development and complex molecule construction, the choice of reagent can dictate the success of a multi-step sequence. Orthoesters are a foundational class of reagents, prized for their utility as protecting groups, dehydrating agents, and precursors for a variety of functional groups.[1][2] The most ubiquitous of these is Trimethyl Orthoformate (TMOF), a simple, reactive C1 building block.[3][4] However, for chemists navigating the challenges of steric congestion and chemoselectivity, a more nuanced tool is often required. This guide provides an in-depth comparison of Trimethyl Orthoformate with its bulkier analogue, Trimethyl Orthoisovalerate, highlighting the distinct advantages the latter offers in specific, demanding applications.
The Fundamental Difference: Steric Influence on Reactivity and Stability
The core distinction between trimethyl orthoisovalerate and trimethyl orthoformate lies in the substituent at the central orthoester carbon. TMOF possesses a simple hydrogen atom, offering minimal steric hindrance. In contrast, TMOiV features a bulky isobutyl group. This structural difference is not trivial; it fundamentally alters the molecule's electronic and steric profile, which in turn governs its reactivity and stability.
-
Electronic Effect: The isobutyl group is more electron-donating than hydrogen, which slightly destabilizes the ground state of the orthoester and would be expected to accelerate the formation of the key carboxonium ion intermediate during acid-catalyzed reactions.[5]
-
Steric Effect: This is the dominant factor. The large isobutyl group acts as a steric shield, hindering the approach of nucleophiles and, critically, solvated protons required for acid-catalyzed hydrolysis.[6] This steric impediment often overrides the electronic effect, leading to significantly different practical outcomes.
The interplay of these effects means that trimethyl orthoisovalerate provides a unique reactivity profile, favoring stability and selectivity in sterically crowded environments.
Advantage 1: Enhanced Stability Under Acidic Conditions
Orthoesters are labile in the presence of aqueous acid, hydrolyzing to form an ester and alcohols.[7][8] The generally accepted mechanism proceeds through a protonation step followed by the elimination of an alcohol to form a resonance-stabilized dialkoxycarboxonium ion, which is then attacked by water.[9] This hydrolysis is often the rate-determining step in orthoester-mediated reactions.[8]
The steric bulk of the isovalerate group in TMOiV physically obstructs the protonation of the oxygen atoms and the subsequent approach of water molecules. This results in a markedly slower rate of hydrolysis compared to TMOF under identical mild acidic conditions. This enhanced stability is a significant advantage when working with substrates that contain other acid-sensitive functional groups or when prolonged reaction times are necessary.
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]
- 5. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZNGLab - 89. Steric Effects in ortho C-H Activation of Aromatic Systems [zng.elte.hu]
- 7. Ortho ester - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1,1,1-Trimethoxy-2-methylpropane: A Comparative Analysis of GC-MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the precise quantification of reagents and intermediates is paramount to ensuring the integrity and reproducibility of their work. 1,1,1-Trimethoxy-2-methylpropane, an orthoester utilized in organic synthesis, is one such compound where accurate measurement is critical.[1] This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound against alternative analytical techniques. The methodologies presented are designed to be self-validating, rooted in established analytical principles, and supported by experimental data paradigms.
The Analytical Imperative: Why Choose the Right Method?
The selection of an analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of your workflow. For a volatile, non-UV absorbing compound like this compound, the choice of technique is not trivial. This guide will explore the nuances of a robust GC-MS method and compare its performance characteristics with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering unparalleled specificity through mass-based detection.[2] This makes it an ideal choice for the unambiguous identification and quantification of this compound, even in complex matrices.
The Rationale Behind the GC-MS Approach
The volatility of this compound makes it an excellent candidate for gas chromatography. The mass spectrometer provides definitive identification by analyzing the fragmentation pattern of the molecule upon ionization, a significant advantage over less specific detectors. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by focusing on characteristic ions of the analyte.
A plausible fragmentation pathway for this compound (Molecular Weight: 148.20 g/mol ) in an electron ionization (EI) source would likely involve the loss of a methoxy group (-OCH3) or an isobutyl group (-CH(CH3)2). The base peak would likely result from a stable carbocation. Based on the structure, key ions for quantification and confirmation would be selected.
Experimental Protocol: GC-MS
This protocol is a robust starting point and should be validated for your specific application and matrix according to International Council for Harmonisation (ICH) guidelines.[3]
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile, inert solvent such as hexane or ethyl acetate. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For liquid samples, a direct dilution with the chosen solvent may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A mid-polarity column is recommended. A good starting point is a DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.[4]
-
Inlet: Split/splitless inlet at 250 °C. A split ratio of 50:1 is a good starting point to avoid column overload.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Based on the structure of this compound (C7H16O3), likely ions to monitor would be m/z 117 (M-OCH3)+ and m/z 91.
-
3. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of this compound in unknown samples.
Visualizing the GC-MS Workflow
Caption: The GC-MS quantitative analysis workflow.
Alternative Methodologies: A Comparative Overview
While GC-MS provides exceptional performance, other techniques may be suitable depending on the specific requirements of the analysis, such as sample throughput, cost, and the need for mass spectral confirmation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds.[5] It is generally less expensive to operate and maintain than a GC-MS system.
Causality of Choice: FID is a "carbon counting" detector, meaning its response is proportional to the number of carbon atoms in the analyte.[4] This provides a relatively uniform response factor for many organic compounds, which can simplify quantification, especially when an authentic standard is unavailable for every analyte. However, it lacks the specificity of MS detection and relies solely on retention time for identification, which can be ambiguous in complex samples.[1]
Experimental Protocol: GC-FID
The sample preparation and GC conditions would be similar to the GC-MS method. The key difference is the detector.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Gases: Hydrogen and Air for the flame.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For non-volatile or thermally labile compounds, HPLC is the method of choice. While this compound is volatile, HPLC could be considered if a GC is unavailable. Since it lacks a UV chromophore, a universal detector like a Refractive Index Detector (RID) would be necessary.[6]
Causality of Choice: HPLC-RID is a universal detection method that responds to any analyte that has a different refractive index from the mobile phase.[6] This makes it suitable for non-UV absorbing compounds. However, RID is significantly less sensitive than GC-MS or GC-FID and is not compatible with gradient elution, which limits its utility for complex sample analysis.
Experimental Protocol: HPLC-RID
-
HPLC System: Agilent 1260 Infinity II or equivalent with an RID.
-
Column: A normal-phase column such as silica or a polar-modified column would be appropriate.
-
Mobile Phase: A non-polar mobile phase like hexane with a small percentage of a more polar solvent like isopropanol. The mobile phase must be isocratic.
-
Detection: Refractive Index Detector. The detector cell temperature must be strictly controlled.
Performance Comparison
The following table provides a comparative summary of the expected performance of each technique for the quantification of this compound.
| Parameter | GC-MS (SIM) | GC-FID | HPLC-RID |
| Specificity | High (Mass Spectrum) | Moderate (Retention Time) | Low (Universal Detector) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (ng/mL) | High (µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL) | Moderate (ng/mL) | High (µg/mL) |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Throughput | Moderate | High | Low |
| Cost (Instrument/Maintenance) | High | Moderate | Moderate |
Logical Framework for Method Selection
The choice of analytical technique should be guided by the specific needs of the project. The following diagram illustrates a decision-making framework.
Caption: Decision tree for analytical method selection.
Conclusion and Senior Scientist's Recommendation
For the robust and reliable quantification of this compound, GC-MS operating in SIM mode is the unequivocally recommended technique. Its high specificity ensures accurate identification and quantification, which is crucial in research and drug development where certainty is non-negotiable. While GC-FID presents a viable, higher-throughput alternative for routine quality control where the sample matrix is well-characterized, it lacks the confirmatory power of mass spectrometry. HPLC-RID should only be considered in the absence of gas chromatography instrumentation due to its significantly lower sensitivity and limitations with complex samples.
The successful implementation of any of these methods relies on proper validation to ensure the data generated is fit for its intended purpose. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions and generate high-quality, reliable data in their pursuit of scientific advancement.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
- 5. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
A Comparative Guide to Catalysts for Orthoester Formation: From Classical Brønsted Acids to Modern Solid-State Systems
For researchers, synthetic chemists, and professionals in drug development, the efficient synthesis of orthoesters is a critical step in the creation of a wide array of valuable molecules. Orthoesters serve as versatile protecting groups, key intermediates in Claisen rearrangements, and precursors to a multitude of functional groups.[1] The choice of catalyst for orthoester formation is paramount, directly influencing reaction efficiency, yield, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems for orthoester synthesis, grounded in experimental evidence and mechanistic insights to empower you in your experimental design.
The Crucial Role of Catalysis in Orthoester Synthesis
Orthoesters, possessing a central carbon atom bonded to three alkoxy groups, are thermodynamically less stable than their corresponding esters and are susceptible to hydrolysis.[1] Their formation, therefore, necessitates catalytic intervention to facilitate the reaction of precursors such as nitriles, esters, or lactones with alcohols. The catalyst's role is to activate the substrate, making it more susceptible to nucleophilic attack by the alcohol. This guide will dissect the performance of three major classes of catalysts: Brønsted acids, Lewis acids, and heterogeneous solid acids.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a multi-faceted decision, balancing reactivity, selectivity, cost, and ease of handling. The following table summarizes the performance of representative catalysts from each class in orthoester formation.
| Catalyst Type | Catalyst Example | Typical Substrates | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Brønsted Acid | Hydrogen Chloride (HCl) | Nitriles, Alcohols (Pinner Reaction) | Anhydrous, often low temperatures | Moderate to Good | Well-established, readily available | Stoichiometric amounts often required, corrosive, sensitive to moisture, potential for side reactions.[1][2] |
| p-Toluenesulfonic acid (p-TSA) | Alcohols, existing orthoesters (transesterification) | Anhydrous, often with heating | Good to Excellent | Catalytic amounts, easy to handle solid | Can be difficult to remove from the reaction mixture, sensitive to moisture. | |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Alcohols, Lactones | Anhydrous, mild to low temperatures | Good to Excellent | High reactivity, effective for challenging substrates | Moisture sensitive, can be difficult to handle, potential for side reactions.[3] |
| Scandium triflate (Sc(OTf)₃) | Alcohols, Aldehydes | Anhydrous, mild conditions | Good to Excellent | Highly active at low loadings, water-tolerant in some cases, recyclable.[3] | High cost. | |
| Solid Acid | Montmorillonite KSF | Alcohols, Orthoesters | Anhydrous, mild temperatures | Good | Reusable, environmentally friendly, easy to separate from the reaction mixture.[3] | Lower activity compared to homogeneous catalysts, potential for diffusion limitations.[4] |
| Amberlyst-15 | Alcohols, Orthoesters | Anhydrous, mild to moderate temperatures | Good to Excellent | Reusable, high thermal stability, easy to handle beads | Can be fragile, potential for leaching of acidic sites.[3] | |
| Zeolites | Alcohols, Orthoesters | Anhydrous, elevated temperatures | Moderate to Good | Shape-selective, reusable, thermally stable | Can require higher temperatures, potential for pore blockage. |
Delving into the Mechanisms: A Tale of Three Catalysts
Understanding the underlying mechanism of catalysis is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges.
Brønsted Acid Catalysis: The Classic Pinner Reaction
The Pinner reaction is a cornerstone of orthoester synthesis from nitriles and alcohols, catalyzed by a strong Brønsted acid like hydrogen chloride.[2][5] The reaction proceeds through the formation of a Pinner salt (an imidate salt), which is then alcoholyzed to the orthoester.
The mechanism involves:
-
Protonation of the nitrile: The Brønsted acid protonates the nitrogen atom of the nitrile, activating the carbon atom towards nucleophilic attack.
-
Nucleophilic attack by alcohol: An alcohol molecule attacks the activated nitrile carbon.
-
Formation of the imidate: A proton transfer and subsequent elimination of water leads to the formation of an imidate.
-
Protonation and further alcoholysis: The imidate is protonated, and two more equivalents of alcohol add to the carbon atom, leading to the final orthoester product after the elimination of an ammonium salt.
Caption: Pinner reaction mechanism for orthoester synthesis.
Lewis Acid Catalysis: Activating through Coordination
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and scandium triflate (Sc(OTf)₃), catalyze orthoester formation by coordinating to an oxygen atom of the substrate, thereby increasing its electrophilicity.[3] For instance, in the reaction of a lactone with an alcohol, the Lewis acid activates the carbonyl group of the lactone.
The mechanism involves:
-
Coordination of the Lewis acid: The Lewis acid coordinates to the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: The alcohol attacks the activated carbonyl carbon, leading to the opening of the lactone ring.
-
Formation of a hemiacetal-like intermediate: This is followed by subsequent reactions with the orthoester present in the reaction mixture (often used in excess or as a co-reagent) to form the final orthoester product.
Caption: Generalized mechanism of Lewis acid-catalyzed orthoester formation from a lactone.
Heterogeneous Solid Acid Catalysis: The Sustainable Approach
Solid acid catalysts, such as montmorillonite clays, zeolites, and sulfonic acid-functionalized resins like Amberlyst-15, offer significant advantages in terms of catalyst recovery, reusability, and process simplification.[3] Their catalytic activity stems from Brønsted or Lewis acid sites on their surface. The mechanism is analogous to their homogeneous counterparts, with the reaction occurring at the active sites on the catalyst surface.
Experimental Protocol: Synthesis of Ethyl Orthoacetate via the Pinner Reaction
This protocol provides a detailed, self-validating procedure for the synthesis of ethyl orthoacetate from acetonitrile and ethanol using hydrogen chloride as the catalyst.
Materials:
-
Acetonitrile (CH₃CN), anhydrous
-
Ethanol (CH₃CH₂OH), absolute, anhydrous
-
Hydrogen chloride (HCl) gas or a saturated solution in anhydrous diethyl ether
-
Anhydrous diethyl ether
-
Sodium metal
-
Round-bottom flask with a magnetic stir bar
-
Gas inlet tube
-
Drying tube (filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide (Catalyst Precursor): Causality: The Pinner reaction is sensitive to water; therefore, all reagents and glassware must be scrupulously dry. Sodium ethoxide is prepared in situ to ensure anhydrous conditions.
-
In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 100 mL of absolute ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
-
Pinner Salt Formation: Causality: The nitrile is activated by the in-situ generated HCl. Low temperature is maintained to control the exothermicity of the reaction and to prevent side reactions.
-
To the freshly prepared sodium ethoxide solution, add 4.1 g (0.1 mol) of anhydrous acetonitrile.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring, or add a saturated solution of HCl in anhydrous diethyl ether dropwise. Continue the addition until the solution is saturated and a white precipitate of the Pinner salt (ethyl acetimidate hydrochloride) forms.
-
-
Alcoholysis to Orthoester: Causality: The excess ethanol acts as a nucleophile to convert the Pinner salt to the desired orthoester.
-
Remove the gas inlet tube and stopper the flask. Allow the mixture to stand at room temperature for 24-48 hours. During this time, the Pinner salt will slowly react with the excess ethanol to form ethyl orthoacetate.
-
-
Work-up and Purification: Causality: The work-up procedure is designed to remove the ammonium chloride byproduct and unreacted starting materials.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation at atmospheric pressure.
-
The crude ethyl orthoacetate is then purified by fractional distillation. Collect the fraction boiling at 144-146 °C.
-
Self-Validation:
-
The formation of the white precipitate of the Pinner salt is a key indicator of the initial reaction success.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The boiling point of the purified product should match the literature value.
Caption: Experimental workflow for the synthesis of ethyl orthoacetate.
Conclusion and Future Outlook
The choice of catalyst for orthoester formation is a critical decision that impacts the efficiency, selectivity, and sustainability of the synthesis. While traditional Brønsted acids remain valuable for their simplicity and low cost, Lewis acids offer enhanced reactivity for more challenging substrates. The future of orthoester synthesis undoubtedly lies in the further development and application of heterogeneous solid acid catalysts. Their inherent advantages of reusability and ease of separation align with the growing demand for greener and more economical chemical processes. Further research into designing highly active and robust solid acid catalysts with well-defined active sites will continue to drive innovation in this important area of organic synthesis.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. Montmorillonite KSF as an Inorganic, Water Stable, and Reusable Catalyst for the Knoevenagel Synthesis of Coumarin-3-carboxylic Acids [organic-chemistry.org]
- 5. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]
A Comparative Guide to the Synthesis and Validation of 1,1,1-Trimethoxy-2-methylpropane
This guide provides an in-depth technical analysis of a synthetic route for 1,1,1-trimethoxy-2-methylpropane, also known as trimethyl orthoisobutyrate. It is designed for researchers, scientists, and drug development professionals who utilize orthoesters as key intermediates, protecting groups, or building blocks in complex organic synthesis. We will explore a validated synthetic pathway, compare it with viable alternatives, and detail the rigorous analytical procedures required to confirm the identity, purity, and yield of the final product.
Introduction: The Strategic Importance of Orthoesters
Orthoesters are a unique class of organic compounds characterized by three alkoxy groups attached to a single carbon atom.[1][2] Their utility in modern organic synthesis is extensive, primarily serving as versatile protecting groups for carboxylic acids, precursors in carbon-carbon bond-forming reactions like the Johnson-Claisen rearrangement, and as building blocks for various heterocyclic compounds.[3][4]
This compound (C7H16O3) is a sterically hindered orthoester whose isopropyl group offers distinct reactivity and stability profiles.[5][6] Its stability under basic conditions and clean deprotection under mild acidic conditions make it a valuable tool for multi-step synthesis where precise control over reactivity is paramount.[3] This guide focuses on validating an efficient and reliable laboratory-scale synthesis of this important reagent.
Primary Synthetic Route: The Pinner Reaction
The Pinner reaction, a classic method for synthesizing orthoesters, proceeds via the reaction of a nitrile with an alcohol under acidic conditions.[2] This pathway is often favored for its reliability and the accessibility of starting materials.
Causality of Experimental Design
The choice of the Pinner reaction is predicated on several factors:
-
Starting Material Availability: Isobutyronitrile and methanol are common, relatively inexpensive laboratory reagents.
-
Reaction Conditions: The reaction proceeds under anhydrous conditions, driven by a strong acid catalyst (e.g., hydrogen chloride gas). Anhydrous conditions are critical to prevent the hydrolysis of the reactive imido ester intermediate back to an amide or ester, which would terminate the desired reaction pathway.
-
Mechanism: The reaction first forms an imido ester hydrochloride salt. This intermediate is then alcoholyzed by the excess methanol present in the reaction mixture, undergoing two successive nucleophilic additions to form the final orthoester product and ammonium chloride as a byproduct.[2]
Visualizing the Pinner Reaction Workflow
Caption: Workflow for the Pinner Reaction Synthesis.
Experimental Protocol: Pinner Synthesis
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser with a drying tube (filled with CaCl₂), and a thermometer. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Charge the flask with isobutyronitrile (1.0 eq) and anhydrous methanol (10 eq). Cool the mixture to 0°C in an ice bath.
-
Acidification: Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction temperature, ensuring it does not rise significantly. Continue until the solution is saturated and a precipitate (the imido ester hydrochloride) begins to form.
-
Reaction: Seal the flask and allow it to stand at room temperature for 48 hours, during which the intermediate converts to the orthoester. The formation of solid ammonium chloride will be observed.
-
Workup: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of cold, dry ether. Concentrate the filtrate under reduced pressure to remove excess methanol and ether.
-
Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure this compound.
Comparative Analysis of Synthetic Routes
To validate the choice of the Pinner reaction, it is essential to compare it with other established methods for orthoester synthesis. A primary alternative involves the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide.[2]
| Feature | Route A: Pinner Reaction | Route B: Trihaloalkane Alkoxylation |
| Starting Materials | Isobutyronitrile, Methanol | 1,1,1-Trichloro-2-methylpropane, Sodium Methoxide |
| Key Reagents | Anhydrous HCl (gas) | Sodium Methoxide |
| Reaction Conditions | 0°C to RT, anhydrous | Reflux, anhydrous |
| Typical Yield | 60-75% | 50-70% |
| Pros | Milder initial conditions; common starting materials. | Avoids handling of gaseous HCl. |
| Cons | Requires handling of corrosive HCl gas; long reaction time. | Precursor (trihaloalkane) is less common; risk of elimination side reactions.[2] |
| Safety | HCl Gas: Highly corrosive and toxic, requires a fume hood and specialized handling. | Sodium Methoxide: Highly caustic and moisture-sensitive, can cause severe burns.[3] |
Logic for Route Selection
Caption: Decision matrix for selecting a synthetic route.
For most laboratory settings, the Pinner reaction, despite its long reaction time and the need for careful handling of HCl gas, often represents the more practical choice due to the high cost and limited availability of the corresponding trichlorinated starting material.
Validation: Confirming Product Identity and Purity
Rigorous analytical validation is non-negotiable. It provides empirical proof of a successful synthesis, ensuring the material is suitable for subsequent use.
Validation Workflow
Caption: Stepwise workflow for product validation.
A. Spectroscopic Characterization
Spectroscopy provides the foundational evidence for the molecular structure of the synthesized compound.
| Technique | Expected Result for this compound | Interpretation |
| ¹H NMR | Singlet, ~3.1-3.3 ppm (9H); Septet, ~2.0-2.2 ppm (1H); Doublet, ~0.9-1.1 ppm (6H) | Corresponds to the nine equivalent methoxy protons, the single methine proton, and the six equivalent methyl protons of the isopropyl group, respectively. |
| ¹³C NMR | ~115 ppm (quaternary C); ~50 ppm (methoxy C); ~33 ppm (methine C); ~17 ppm (methyl C) | Confirms the four distinct carbon environments in the molecule. |
| FTIR | Strong C-O stretches (~1100-1200 cm⁻¹); Absence of C=O stretch (~1700-1750 cm⁻¹) | Confirms the presence of the orthoester functionality and the complete conversion of the nitrile or ester starting material. |
| Mass Spec (GC-MS) | Molecular Ion (M+) at m/z = 148.11 | Confirms the molecular weight of the target compound (C7H16O3).[5][7] |
B. Chromatographic Purity Assessment
Gas Chromatography (GC) is the ideal method for determining the purity of a volatile liquid like this compound.
Protocol: Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a dilute solution of the purified product (~1%) in a suitable volatile solvent (e.g., dichloromethane or ether).
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically effective.
-
Method Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the sample. The purity is determined by the relative area percentage of the main product peak. A successful synthesis should yield a purity of >98%. The retention time should be consistent across multiple runs.
Safety and Handling
Orthoesters and their synthetic precursors require careful handling in a well-ventilated laboratory fume hood.[8][9]
-
This compound: Flammable liquid. Keep away from heat, sparks, and open flames.
-
Trimethyl Orthoacetate (Analogue): A highly flammable liquid and vapor that causes serious eye irritation.[8][10] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, is mandatory.
-
Reagents: Both HCl gas and sodium methoxide are highly corrosive and require specialized handling procedures to prevent exposure.[11]
Conclusion
The synthesis of this compound via the Pinner reaction offers a reliable and accessible route for laboratory-scale production. While alternative methods exist, the Pinner reaction provides a balance of reagent availability and manageable reaction conditions. The validation of this synthetic route is critically dependent on a multi-faceted analytical approach. The combination of NMR and FTIR spectroscopy confirms the structural identity, while GC-MS provides definitive evidence of molecular weight and purity. By following the detailed protocols and understanding the causality behind the experimental choices presented in this guide, researchers can confidently synthesize and validate high-purity this compound for their advanced research and development needs.
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. 1,1,1-Trimethoxy-2,2-dimethylpropane|97419-16-4 [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Trimethyl orthoacetate | C5H12O3 | CID 15050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.de [fishersci.de]
A Researcher's Guide to the Cost-Benefit Analysis of Trimethyl Orthoisovalerate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagents is a critical decision point, balancing efficacy with economic viability. Trimethyl orthoisovalerate, a member of the orthoester family, presents itself as a valuable tool for various transformations. This guide offers a comprehensive cost-benefit analysis of employing trimethyl orthoisovalerate, comparing its performance against common alternatives in key applications, supported by experimental data and protocols.
Introduction to Trimethyl Orthoisovalerate: A Multifaceted Reagent
Trimethyl orthoisovalerate, also known as 1,1,1-trimethoxypentane, is an orthoester that serves as a versatile reagent in organic synthesis. Its utility stems from its ability to act as a protecting group, a precursor in rearrangements, and a dehydrating agent in esterification and ketalization reactions.[1][2] This guide will focus on its application in the esterification of sterically hindered carboxylic acids and the formation of ketals from challenging ketone substrates.
Cost Analysis: A Comparative Overview
A primary consideration for any laboratory or manufacturing process is the cost of reagents. The following table provides a comparative cost analysis of trimethyl orthoisovalerate and its common alternatives for esterification. Prices are based on currently available data from various suppliers and are subject to change.
| Reagent | Typical Application | Price (USD/kg) | Price (USD/mol) | Key Considerations |
| Trimethyl Orthoisovalerate | Esterification, Ketalization | ~$2,250[3] | ~$365 | Byproducts are volatile; can be used in excess. |
| Dicyclohexylcarbodiimide (DCC) | Esterification (Steglich) | ~$150 - $950[4][5][6] | ~$31 - $196 | Forms insoluble dicyclohexylurea (DCU) byproduct, requiring filtration. |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst for Esterification | ~$100 - $500[1][7][8] | ~$8 - $41 | Used in catalytic amounts; can be difficult to remove completely. |
| Trimethylsilyldiazomethane (TMS-Diazomethane) | Methyl Esterification | ~$8,500 (for 100mL of 2.0M solution)[9] | ~$4,250 (per mole of TMSCHN2) | Highly efficient for methyl esters, but hazardous and expensive. |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Performance Analysis: Esterification of Sterically Hindered Acids
The esterification of sterically hindered carboxylic acids is a common challenge in organic synthesis. Traditional Fischer esterification often fails or gives poor yields with bulky substrates. This section compares the performance of trimethyl orthoisovalerate with two common alternatives: the Steglich esterification (DCC/DMAP) and methylation with trimethylsilyldiazomethane.
Trimethyl Orthoisovalerate in Esterification
Mechanism: In the presence of an acid catalyst, trimethyl orthoisovalerate reacts with a carboxylic acid to form a mixed orthoester intermediate. This intermediate then eliminates methanol to generate a reactive acylium ion, which is subsequently attacked by the alcohol to form the desired ester. The methanol byproducts can be removed by distillation to drive the reaction to completion.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. Trimethyl orthovalerate, 97% 13820-09-2 manufacturers in India | Trimethyl orthovalerate, 97% - India with worldwide shipping [ottokemi.com]
- 4. Dicyclohexylcarbodiimide price,buy Dicyclohexylcarbodiimide - chemicalbook [m.chemicalbook.com]
- 5. DCC 0.99 N,N′-Dicyclohexylcarbodiimide [sigmaaldrich.com]
- 6. 113900010 [thermofisher.com]
- 7. 4-Dimethylaminopyridine price,buy 4-Dimethylaminopyridine - chemicalbook [m.chemicalbook.com]
- 8. 4-(ジメチルアミノ)ピリジン ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
The Pivaloyl Group: A Comprehensive Guide to the Efficacy of 1,1,1-Trimethoxy-2-methylpropane as a Carboxylic Acid Protecting Group
For researchers, scientists, and professionals in drug development, the strategic selection of a protecting group for carboxylic acids is a pivotal decision that can dictate the success of a complex synthetic route. This guide provides an in-depth, objective comparison of the pivaloyl (Piv) protecting group, introduced via 1,1,1-trimethoxy-2-methylpropane (trimethyl orthopivalate), against other commonly employed protecting groups. We will delve into the mechanistic underpinnings, comparative stability, and detailed experimental protocols, offering the necessary data to make informed decisions in your synthetic endeavors.
Introduction: The Critical Role of Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, the carboxylic acid moiety presents a unique challenge. Its acidic proton and electrophilic carbonyl carbon render it susceptible to a wide array of reagents, including bases, nucleophiles, and reducing agents. Consequently, its temporary masking, or "protection," is often a prerequisite for achieving chemoselectivity and high yields in subsequent transformations. An ideal protecting group should be readily introduced and removed in high yield under mild conditions, while remaining inert to the reaction conditions employed in intermediate steps.
This guide focuses on the efficacy of the pivaloyl group, a sterically hindered ester, as a robust protecting strategy for carboxylic acids. We will explore its formation using trimethyl orthopivalate and compare its performance against industry-standard protecting groups: methyl, benzyl, and silyl esters.
The Pivaloyl Group via Trimethyl Orthopivalate: A Unique Approach to Esterification
The use of this compound, also known as trimethyl orthopivalate, offers a distinct method for the formation of pivalate esters from carboxylic acids. Orthoesters serve as valuable reagents for esterification, particularly under neutral or mildly acidic conditions.[1][2]
Mechanism of Protection
The reaction of a carboxylic acid with a trialkyl orthoester, such as trimethyl orthopivalate, proceeds through an acid-catalyzed mechanism. The initial protonation of the orthoester generates a highly reactive carboxonium ion. The carboxylic acid then acts as a nucleophile, attacking the activated orthoester. Subsequent elimination of two molecules of methanol and a proton yields the desired pivalate ester. This process is driven by the formation of stable alcohol byproducts.
Figure 1: Proposed mechanism for the protection of a carboxylic acid using trimethyl orthopivalate.
Comparative Efficacy: Pivaloyl vs. Other Common Protecting Groups
The choice of a protecting group is fundamentally a balance between its stability under various reaction conditions and the ease of its selective removal. The pivaloyl group, owing to its bulky tert-butyl substituent, exhibits a unique stability profile compared to less sterically hindered esters.
Data-Driven Stability Comparison
The following table summarizes the relative stability of pivalate, methyl, benzyl, and tert-butyldimethylsilyl (TBDMS) esters under a range of common synthetic conditions. This data is compiled from various sources and is intended as a general guide.[3][4][5][6]
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., LiOH, NaOH) | Nucleophiles (e.g., RLi, RMgX) | Hydrogenolysis (H₂, Pd/C) | Reductive Cleavage (e.g., LiAlH₄) |
| Pivaloyl (Piv) | Stable (mild), Labile (strong) | Stable (mild), Labile (harsh) | Generally Stable | Stable | Labile [7] |
| Methyl (Me) | Stable (mild), Labile (strong) | Labile | Labile | Stable | Labile |
| Benzyl (Bn) | Stable (mild), Labile (strong) | Generally Stable | Labile | Labile | Labile |
| Silyl (e.g., TBDMS) | Labile | Labile | Labile | Stable | Labile |
Key Insights from the Data:
-
Enhanced Stability: The pivaloyl group demonstrates superior stability towards basic hydrolysis and attack by many nucleophiles compared to methyl and benzyl esters, a direct consequence of the steric hindrance provided by the t-butyl group.[4] This makes it an excellent choice for syntheses involving organometallic reagents or basic reaction steps.
-
Orthogonality: The stability of the pivaloyl group to hydrogenolysis provides orthogonality with the benzyl protecting group, allowing for selective deprotection strategies in complex molecules.
-
Deprotection Versatility: While robust, the pivaloyl group can be cleaved under strongly acidic, strongly basic, or reductive conditions, offering multiple avenues for deprotection.[3]
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols for the protection of a generic carboxylic acid with this compound and for the deprotection of the resulting pivalate ester.
Protection of a Carboxylic Acid using Trimethyl Orthopivalate
This protocol describes a general procedure for the formation of a pivalate ester.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (trimethyl orthopivalate) (1.5 - 3.0 equiv)
-
Acid catalyst (e.g., p-toluenesulfonic acid, CSA, or a Lewis acid like Sc(OTf)₃) (0.05 - 0.1 equiv)[8]
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of the carboxylic acid in the anhydrous solvent, add this compound.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pivalate ester.
Expected Yield: Yields are typically good to excellent, ranging from 70-95%, depending on the substrate's steric and electronic properties.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pivalic acid - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 1,1,1-Trimethoxy-2-methylpropane
For: Researchers, scientists, and drug development professionals.
Abstract
1,1,1-Trimethoxy-2-methylpropane, an orthoester also known as trimethyl orthoisobutyrate, is a valuable reagent in organic synthesis, often employed as a protecting group for carboxylic acids or as a synthetic intermediate.[1] In the pharmaceutical industry, the purity of such reagents is paramount, as impurities can negatively impact reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the identification and characterization of common impurities in commercial batches of this compound. We will compare the utility of orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—and provide detailed, field-proven protocols to ensure robust and reliable impurity profiling.
The Origin Story: Understanding Potential Impurities
Effective impurity characterization begins with a theoretical understanding of their origin. Impurities in commercial this compound typically arise from two main sources: the synthetic route used for its manufacture and its subsequent degradation.
-
Synthesis-Related Impurities: The common synthesis involves the reaction of a pivalic acid derivative (like pivaloyl chloride) or isobutyronitrile with methanol.[1] This process can leave behind unreacted starting materials or generate intermediate byproducts.
-
Starting Materials: Methanol, Isobutyric acid, Methyl isobutyrate.[2]
-
Intermediates: Partially methoxylated species (e.g., 1,1-dimethoxy-2-methylpropane).
-
-
Degradation Products: Orthoesters are susceptible to hydrolysis, especially in the presence of trace acid and water. This is the most common degradation pathway, reverting the orthoester to its corresponding ester and alcohol.[3]
-
Hydrolysis Products: Methyl isobutyrate and Methanol.
-
The following diagram illustrates these potential formation pathways.
A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a sample's purity. A robust characterization strategy relies on an orthogonal approach, where different methods provide complementary information. Our recommended workflow prioritizes the strengths of each technique for a comprehensive and efficient analysis.
Comparative Analysis of Core Techniques
The choice of analytical instrumentation is driven by the physicochemical properties of the target analyte and its potential impurities. For a relatively volatile and non-chromophoric compound like this compound, GC-MS and NMR are the primary tools.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and boiling point, followed by mass-based identification.[4] | Non-destructive structural analysis based on the magnetic properties of atomic nuclei. | Separation based on polarity and differential partitioning between mobile and stationary phases. |
| Primary Use Case | Rapid screening and identification of volatile and semi-volatile impurities. Excellent for detecting starting materials and key degradation products. | Definitive structural elucidation of unknown impurities. Provides unambiguous confirmation of molecular structure.[5] | Analysis of non-volatile or thermally labile impurities. Less common for this specific analyte but useful as a complementary technique. |
| Sensitivity | Very high (ppm to ppb levels), especially with Selected Ion Monitoring (SIM). | Moderate (typically requires >0.1% impurity level for routine detection). | High (ppm levels), dependent on the presence of a UV chromophore, which most expected impurities lack. |
| Structural Info | Provides molecular weight and fragmentation patterns, which are used for library matching and tentative identification.[6] | Provides a complete molecular map (connectivity of atoms), enabling absolute structure determination.[7] | Primarily provides retention time and quantitative data; structural information is minimal without a coupled mass spectrometer (LC-MS). |
| Quantification | Good, especially when using an internal standard with a Flame Ionization Detector (GC-FID). | Excellent and absolute (qNMR) without the need for reference standards of the impurities. | Excellent, but requires reference standards for each impurity to generate a calibration curve. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, providing a robust starting point for your laboratory's standard operating procedures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the ideal first-line technique due to the volatility of this compound and its likely impurities.[8][9] A non-polar column separates compounds primarily by boiling point, providing a logical and predictable elution order.
Protocol:
-
Sample Preparation: Dilute the commercial sample 1:1000 in a suitable solvent such as Dichloromethane or Ethyl Acetate. Add an internal standard (e.g., Dodecane) if quantification is intended.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).[10]
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.[11]
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35-400.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify the main peak corresponding to this compound. For impurity peaks, perform a library search (e.g., NIST) and analyze the fragmentation pattern to propose structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: When GC-MS provides a tentative identification or reveals a completely novel impurity, NMR is the gold standard for unambiguous structural confirmation.[7][12] Its non-destructive nature allows for further analysis of the same sample if needed.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the commercial sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS) if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (as ¹³C is less sensitive).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
In the ¹H NMR, identify the characteristic singlets for the main compound: ~3.1-3.2 ppm (9H, three -OCH₃ groups) and ~0.9-1.0 ppm (9H, tert-butyl group).[1]
-
Analyze smaller peaks in the spectrum. Compare their chemical shifts, integrations, and coupling patterns to reference spectra of suspected impurities (e.g., methyl isobutyrate will show characteristic signals around 3.67 ppm and 1.15 ppm).
-
Utilize 2D NMR techniques (e.g., COSY, HSQC) if necessary to piece together the structure of unknown impurities.
-
Data in Action: Comparing Commercial Lots
To illustrate the practical application of these methods, the table below presents hypothetical data from the analysis of two different commercial lots of this compound.
| Impurity | Lot A (Area % by GC-MS) | Lot B (Area % by GC-MS) | Method of Confirmation |
| Methanol | 0.08% | 0.05% | GC-MS Library Match |
| Methyl Isobutyrate | 0.25% | 0.11% | GC-MS Library Match & NMR |
| Unknown Impurity 1 (MW 132) | Not Detected | 0.09% | GC-MS, structure proposed by NMR |
| Purity (by area %) | 99.67% | 99.75% | - |
This comparative data highlights Lot B as the higher purity material and demonstrates the power of this workflow to detect and identify unexpected impurities that may be present in one batch but not another.
Conclusion and Best Practices
The characterization of impurities in raw materials like this compound is a non-negotiable aspect of quality control in pharmaceutical development and scientific research.
-
Prioritize GC-MS: For routine screening of volatile impurities, GC-MS offers the best combination of speed, sensitivity, and identifying power.
-
Employ NMR for the Unknown: Never rely solely on MS library matches for novel impurities. NMR spectroscopy is the definitive tool for structural elucidation.
-
Consider Hydrolytic Stability: Given the susceptibility of orthoesters to hydrolysis, samples should be stored in tightly sealed containers under an inert atmosphere and handled in dry conditions to prevent degradation.[3][13]
-
Document Everything: Rigorous documentation of chromatograms, spectra, and interpretations is essential for regulatory compliance and batch-to-batch consistency.
By implementing this multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality of their starting materials, leading to more reliable, reproducible, and safer scientific outcomes.
References
- 1. 1,1,1-Trimethoxy-2,2-dimethylpropane|97419-16-4 [benchchem.com]
- 2. This compound | CAS#:52698-46-1 | Chemsrc [chemsrc.com]
- 3. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 4. jeol.com [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. jigspharma.com [jigspharma.com]
A Comparative Guide to the Kinetic Landscape of Trimethyl Orthoisovalerate and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired reaction outcomes and ensuring product stability. Orthoesters, a class of compounds known for their utility as protecting groups, synthetic intermediates, and components of drug delivery systems, exhibit a wide range of reactivity profiles. This guide provides an in-depth technical comparison of the kinetic behavior of trimethyl orthoisovalerate against other commonly used orthoesters, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to Orthoesters and the Significance of Kinetic Studies
Orthoesters are organic compounds featuring three alkoxy groups attached to a single carbon atom. Their susceptibility to acid-catalyzed hydrolysis to form an ester and an alcohol makes them valuable as protecting groups for carboxylic acids and in the synthesis of various heterocyclic compounds.[1] Furthermore, the controlled hydrolysis of orthoesters is a key mechanism in the design of pH-sensitive drug delivery systems.
The kinetic stability and reactivity of an orthoester are critical parameters that dictate its suitability for a specific application. A comprehensive understanding of the reaction kinetics allows for precise control over reaction times, optimization of yields, and the rational design of molecules with desired stability profiles. This guide will focus on the kinetic studies of reactions involving trimethyl orthoisovalerate, providing a comparative analysis with other relevant orthoesters.
Comparative Kinetics of Orthoester Hydrolysis
The hydrolysis of orthoesters is a well-studied reaction that proceeds via an acid-catalyzed mechanism. The rate of hydrolysis is significantly influenced by the steric and electronic properties of the substituents on the orthoester. Generally, orthoesters with electron-donating groups at the central carbon are more reactive, while those with bulky substituents tend to react more slowly.
A study on the gas-phase elimination kinetics of various trimethyl orthoesters provides valuable insight into their intrinsic stability. The unimolecular decomposition of these compounds follows a first-order rate law.[2] While not directly translatable to solution-phase reactivity, these studies offer a baseline for understanding the electronic effects of the alkyl substituent.
Table 1: Comparison of Gas-Phase Elimination Kinetic Parameters for Various Trimethyl Orthoesters
| Orthoester | log A (s⁻¹) | Eₐ (kJ mol⁻¹) | Reference |
| Trimethyl Orthoacetate | 13.58 ± 0.10 | 194.7 ± 1.2 | [2] |
| Trimethyl Orthobutyrate | 13.97 ± 0.37 | 195.3 ± 1.6 | [2] |
| Trimethyl Orthovalerate | 14.00 ± 0.28 | 196.3 ± 1.7 | [3] |
A is the pre-exponential factor and Eₐ is the activation energy.
The data in Table 1 suggests that in the gas phase, the activation energies for the elimination reaction are quite similar for trimethyl orthoacetate, orthobutyrate, and orthovalerate, with a slight increase with the size of the alkyl chain. This trend, however, does not fully capture the reactivity differences observed in solution-phase hydrolysis.
In solution, the reactivity of orthoesters is highly dependent on the pH of the medium.[4] A qualitative study on water-reactive chemicals for anti-icing additives in aviation fuels found that trimethyl orthovalerate, along with trimethyl orthoformate and trimethyl orthoacetate, requires acid catalysis to initiate a reaction with water.[2] It has been generally observed that bulkier orthoesters, such as trimethyl orthovalerate, exhibit lower reactivity in some synthetic applications compared to their less sterically hindered counterparts like trimethyl orthoacetate.
Experimental Protocol: Kinetic Analysis of Orthoester Hydrolysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of chemical reactions in situ.[1][5][6][7][8] This protocol outlines a general procedure for determining the hydrolysis kinetics of an orthoester.
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of an orthoester (e.g., trimethyl orthoisovalerate) by monitoring the disappearance of the reactant and the appearance of the product signals over time.
Materials:
-
Orthoester (e.g., trimethyl orthoisovalerate, trimethyl orthoacetate)
-
Deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture)
-
Acid catalyst (e.g., deuterated acetic acid, DCl)
-
Internal standard (e.g., trimethylsilyl propionate (TSP), optional)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the orthoester in the chosen deuterated solvent.
-
Prepare a stock solution of the acid catalyst in the same deuterated solvent.
-
If using an internal standard, add it to the orthoester stock solution.
-
-
NMR Spectrometer Setup:
-
Set the NMR spectrometer to the desired temperature and allow it to equilibrate.
-
Tune and shim the spectrometer using a sample of the deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine the orthoester stock solution with the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the catalyst.
-
Initiate the reaction by adding a known amount of the acid catalyst stock solution to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.
-
Start acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a unique proton of the starting orthoester (e.g., the methoxy protons) and a unique proton of the ester product.
-
Normalize the integrals to an internal standard or assume the total integral of reactant and product remains constant.
-
Plot the natural logarithm of the concentration (or normalized integral) of the starting orthoester versus time.
-
The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
Causality Behind Experimental Choices:
-
Deuterated Solvents: The use of deuterated solvents is essential to avoid a large solvent signal that would obscure the signals of the reactants and products.
-
Acid Catalyst: The hydrolysis of orthoesters is acid-catalyzed; the concentration of the acid will directly influence the observed reaction rate.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining reproducible kinetic data.
-
Internal Standard: An internal standard provides a reference signal of constant concentration, allowing for more accurate quantification of the changes in reactant and product concentrations.
Transesterification Reactions Involving Trimethyl Orthoisovalerate
Transesterification is another important reaction of orthoesters, where the alkoxy groups are exchanged with other alcohols.[9] This reaction is also typically acid-catalyzed. The kinetics of transesterification are influenced by the nature of the orthoester, the alcohol, and the catalyst used.[10][11][12]
While specific comparative kinetic data for the transesterification of trimethyl orthoisovalerate is scarce in the literature, the general principles of reactivity apply. It is expected that the steric bulk of the isovalerate group would lead to a slower rate of transesterification compared to smaller orthoesters like trimethyl orthoacetate under similar conditions.
Factors Influencing Reaction Kinetics
Several factors can significantly impact the rate of reactions involving orthoesters:
-
pH: As discussed, acid catalysis is crucial for both hydrolysis and transesterification. The reaction rate is generally proportional to the concentration of the acid catalyst.[4]
-
Temperature: Increasing the temperature typically increases the reaction rate, following the Arrhenius equation.
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediates in the reaction mechanism, thereby affecting the reaction rate.
-
Steric Hindrance: Bulky substituents on the orthoester or the attacking nucleophile (water or alcohol) can slow down the reaction rate due to steric hindrance.
-
Electronic Effects: Electron-donating groups attached to the central carbon of the orthoester can stabilize the carbocation intermediate, thus increasing the reaction rate. Conversely, electron-withdrawing groups decrease the rate.
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of orthoester hydrolysis by NMR.
Acid-Catalyzed Hydrolysis Mechanism of an Orthoester
Caption: Generalized mechanism for the acid-catalyzed hydrolysis of an orthoester.
Conclusion
The kinetic behavior of trimethyl orthoisovalerate is a critical consideration for its application in organic synthesis and drug delivery. While gas-phase studies provide a foundational understanding of its stability, solution-phase kinetics, particularly hydrolysis and transesterification, are more relevant for practical applications. The available evidence suggests that trimethyl orthoisovalerate is generally less reactive than its smaller counterparts like trimethyl orthoacetate, primarily due to steric hindrance. For researchers and drug development professionals, this translates to greater stability under certain conditions, which can be advantageous for applications requiring controlled release or protection of functional groups. The provided experimental protocol for NMR-based kinetic analysis offers a robust method for quantifying these reactivity differences and selecting the optimal orthoester for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 10. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Estimation of Reaction Rates of Transesterification Pathways [frontiersin.org]
- 12. Kinetic study of transesterification using particle swarm optimization method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Esterification: Theoretical vs. Experimental Yields with 1,1,1-Trimethoxy-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the efficient formation of esters from carboxylic acids is a cornerstone of molecular construction. This guide provides an in-depth comparison of the theoretical and experimental yields for the esterification of carboxylic acids, with a specific focus on the utility of 1,1,1-Trimethoxy-2-methylpropane (also known as trimethyl orthoisobutyrate) as a powerful esterifying agent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and objectively compare its performance against the traditional Fischer esterification, supported by experimental data.
The Challenge of Esterification: Equilibrium and Yield
The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, is a fundamentally reversible reaction.[1][2] This equilibrium poses a significant challenge to achieving high yields of the desired ester. To drive the reaction forward, chemists often employ a large excess of the alcohol or remove water as it is formed, which can complicate purification and increase costs.[2]
This compound: A Potent Alternative
Orthoesters, such as this compound, offer a compelling alternative to circumvent the equilibrium limitations of Fischer esterification. These reagents act as both the alcohol source and a dehydrating agent, driving the reaction to completion and often resulting in higher experimental yields.
Mechanism of Action
The reaction of a carboxylic acid with this compound proceeds under acidic catalysis. The carboxylic acid protonates one of the methoxy groups of the orthoester, creating a good leaving group (methanol). The carboxylate then attacks the central carbon, leading to a tetrahedral intermediate. Subsequent elimination of two molecules of methanol results in the formation of the methyl ester of the carboxylic acid and methyl isobutyrate as a byproduct. The key to the high yield is that the water produced in a traditional esterification is not formed; instead, the byproducts are volatile alcohols that do not participate in a reverse reaction.
Head-to-Head Comparison: Esterification of Isobutyric Acid
To provide a clear and objective comparison, we will examine the synthesis of methyl isobutyrate from isobutyric acid using both this compound and the conventional Fischer esterification method.
Theoretical Yield Calculation
For any chemical reaction, the theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no losses. It is calculated based on the stoichiometry of the balanced chemical equation.
For the reaction of isobutyric acid with methanol (Fischer esterification):
CH₃CH(CH₃)COOH + CH₃OH ⇌ CH₃CH(CH₃)COOCH₃ + H₂O
And for the reaction with this compound:
CH₃CH(CH₃)COOH + C(OCH₃)₃CH(CH₃)₂ → CH₃CH(CH₃)COOCH₃ + CH₃CH(CH₃)COOCH₃ + CH₃OH
In both cases, the limiting reagent will determine the theoretical yield.
Experimental Protocols and Data
Method 1: Esterification using this compound
Experimental Protocol:
-
To a solution of isobutyric acid (1 equivalent) in an inert solvent such as dichloromethane, add this compound (1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure methyl isobutyrate.
Based on similar reactions with orthoesters, the expected experimental yield for this method is typically high, often exceeding 90%.
Method 2: Fischer Esterification of Isobutyric Acid
A documented procedure for the Fischer esterification of isobutyric acid provides a concrete point of comparison.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine isobutyric acid (1 equivalent) and a large excess of ethanol (e.g., 10 equivalents).[3]
-
Carefully add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (2% w/w of the acid).[3]
-
Heat the mixture to reflux and monitor the reaction until completion.[3]
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the mixture sequentially with water, a saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol by distillation.
-
Purify the resulting ethyl isobutyrate by fractional distillation.
The reported experimental yield for the synthesis of ethyl isobutyrate using this method is 68.9% .[3]
Performance Comparison
| Parameter | Esterification with this compound | Fischer Esterification |
| Theoretical Yield | Dependent on the limiting reagent. | Dependent on the limiting reagent. |
| Experimental Yield | Typically >90% (expected) | 68.9% (for ethyl isobutyrate)[3] |
| Reaction Conditions | Mild (often room temperature) | Requires heating (reflux)[3] |
| Equilibrium Constraints | Essentially irreversible | Reversible, requires strategies to drive to completion[1] |
| Byproducts | Volatile alcohols (e.g., methanol) | Water[1] |
| Purification | Standard workup and distillation | Requires removal of excess alcohol and water |
Logical Workflow and Causality
The choice of esterification method is dictated by the specific requirements of the synthesis, including the sensitivity of the substrate, the desired yield, and practical considerations such as purification.
Caption: A comparison of the experimental workflows for esterification.
Conclusion: A Superior Method for High-Yield Ester Synthesis
For researchers and professionals in drug development and chemical synthesis, where maximizing yield and simplifying purification are paramount, the use of this compound presents a significant advantage over traditional Fischer esterification. The inherently irreversible nature of the reaction under mild conditions leads to substantially higher experimental yields. While the initial cost of the orthoester reagent may be higher than that of simple alcohols, the benefits of increased yield, reduced reaction times, and simpler purification often outweigh this consideration, making it a more efficient and economical choice in the long run, particularly for complex and valuable substrates.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Trimethoxy-2-methylpropane
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel are paramount. While 1,1,1-Trimethoxy-2-methylpropane (also known as Trimethyl Orthoisobutyrate) is a valuable reagent in organic synthesis, its handling and disposal demand a rigorous, scientifically-grounded approach. This guide provides essential, step-by-step procedures for its safe disposal, moving beyond a simple checklist to explain the causality behind each critical action. Our goal is to empower your team with the knowledge to manage this chemical waste stream responsibly, ensuring both operational safety and regulatory compliance.
Section 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound (CAS No: 52698-46-1) is the foundation of its safe management. This compound is not merely another solvent; it possesses specific hazards that dictate its entire lifecycle in the laboratory, from storage to final disposal.
The primary, immediate hazard is flammability . Classified as a Flammable Liquid, Category 3, it releases vapors that can form explosive mixtures with air at ambient temperatures.[1][2] This characteristic mandates stringent control over ignition sources and specialized storage.
Beyond flammability, it is also recognized as being harmful if swallowed and an irritant to the eyes, skin, and respiratory system.[3] While not a simple ether, its molecular structure contains ether-like linkages. As a proactive safety measure, it is prudent to handle it with the same caution afforded to peroxide-forming chemicals. Ethers are known to form shock-sensitive and explosive peroxides over time, especially after exposure to air and light.[4][5] Therefore, dating containers upon receipt and upon opening is a critical, field-proven best practice to prevent the accumulation of potentially hazardous peroxides.[6]
Chemical & Safety Data Summary
| Property | Value / Information | Source(s) |
| CAS Number | 52698-46-1 | [7] |
| Molecular Formula | C7H16O3 | [1] |
| Primary Hazards | H226: Flammable liquid and vapor | [1] |
| R22: Harmful if swallowed | [3] | |
| R36/37/38: Irritating to eyes, respiratory system and skin | [3] | |
| GHS Pictograms |
| [1] |
| Required PPE | Chemical safety goggles, protective gloves (Nitrile or equivalent), lab coat, face shield (if splash risk exists) | [2] |
| RCRA Waste Code | Likely D001 (Ignitability) | [8] |
Section 2: Pre-Disposal Procedures & Waste Accumulation
Proper disposal begins long before the waste container is full. A systematic approach to waste accumulation is a self-validating system that minimizes risk at every stage.
Step 1: Container Selection The choice of container is your first line of defense. Waste this compound must be collected in a designated, leak-proof container that is chemically compatible. If possible, use the original container.[9] If not, a glass bottle is a suitable alternative as it is inert.[4] Never use metal containers that could rust if aqueous waste is inadvertently mixed in. The container must have a tightly sealing cap to prevent the escape of flammable vapors.
Step-2: Labeling Proper labeling is a non-negotiable regulatory and safety requirement. The waste container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The date accumulation started
This ensures that anyone handling the container is immediately aware of its contents and the associated dangers.
Step 3: Segregation and Storage Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be:
-
Cool and well-ventilated , preferably within a flammable storage cabinet.[2]
-
Away from all sources of ignition , including heat, sparks, open flames, and direct sunlight.[2]
-
Segregated from incompatible materials , particularly strong oxidizing agents and strong acids.[6]
-
Within secondary containment to control any potential leaks or spills.[5]
Keep the waste container sealed at all times, except when adding waste.[5][6]
Section 3: Step-by-Step Disposal Protocol
Disposal of this compound is governed by strict environmental regulations. Under the Resource Conservation and Recovery Act (RCRA) in the United States, it is classified as a hazardous waste.[10][11] As such, it must be managed through a licensed hazardous waste disposal service.
Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [4][12] This action is illegal and poses a significant risk of fire, explosion, and environmental contamination.[13]
Disposal Decision Workflow
Caption: Disposal Decision Workflow for this compound.
Operational Plan:
-
Initiate Disposal Request: Once the waste container is nearly full, contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[5][9]
-
Prepare for Transport: Ensure the container cap is tightly secured and the exterior is clean and free of contamination. Verify that the label is legible and complete.
-
Documentation: Complete all required hazardous waste manifests or pickup forms provided by your EHS department or the disposal vendor. Accurate documentation is a critical component of regulatory compliance under RCRA.
-
Transfer Custody: Hand over the waste container to the authorized personnel. Never leave hazardous waste unattended awaiting pickup.
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is required to mitigate risks.[9]
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation by opening a fume hood sash.
-
Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.
-
Assess the Spill Size:
-
Small Spills (<100 mL): If you are trained and have the proper equipment, you may clean up the spill. Wear appropriate PPE. Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial solvent spill kit.[9] Do not use combustible materials like paper towels.
-
Large Spills (>100 mL): Do not attempt to clean up a large spill. Evacuate the lab, close the doors, and contact your institution's emergency response team or EHS immediately.[6]
-
-
Disposal of Cleanup Materials: All materials used to clean the spill (absorbents, gloves, etc.) must be collected in a sealed container, labeled as hazardous waste, and disposed of through the same channels as the chemical itself.[9][14]
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding its specific hazards—particularly its flammability—and implementing a robust system for waste accumulation, storage, and professional disposal, you build a self-validating system of safety. Adherence to these protocols not only ensures compliance with critical regulations like RCRA but also fosters a culture of safety that is indispensable in the scientific community.
References
- 1. This compound | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS#:52698-46-1 | Chemsrc [chemsrc.com]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chemwhat.com [chemwhat.com]
- 8. youtube.com [youtube.com]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. triumvirate.com [triumvirate.com]
- 13. youtube.com [youtube.com]
- 14. vumc.org [vumc.org]
Navigating the Nuances of 1,1,1-Trimethoxy-2-methylpropane: A Guide to Safe and Effective Handling
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that progress in the lab is intrinsically linked to the safety and precision of our practices. This guide provides essential, immediate safety and logistical information for handling 1,1,1-Trimethoxy-2-methylpropane. More than a mere checklist, this document delves into the "why" behind each recommendation, empowering you to work with confidence and scientific integrity. Our goal is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Understanding the Compound: Hazard Profile of this compound
This compound, an orthoester, is a valuable reagent in organic synthesis. However, its utility is accompanied by specific hazards that demand careful management. The primary risks associated with this compound are:
-
Flammability: It is classified as a Flammable Liquid, Category 3.[1] This means it can be ignited under typical laboratory conditions.
-
Irritation: The compound is irritating to the eyes, respiratory system, and skin.[2]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.[2]
A thorough understanding of these hazards is the first step toward implementing effective safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific risks of the procedure being performed. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[3] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive work, consider using thicker gloves or double-gloving. |
| Eye Protection | Chemical splash goggles. | To protect against splashes that could cause serious eye irritation. |
| Skin and Body Protection | Flame-resistant lab coat. | A flame-resistant lab coat provides a crucial barrier against accidental splashes and in the event of a fire. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. | Due to its respiratory irritant properties, minimizing inhalation exposure is critical. An organic vapor cartridge will adsorb the chemical's vapors from the air.[4][5] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is paramount for minimizing risk.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control vapor inhalation.[6]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and unobstructed.
-
Spill Kit: Have a spill kit specifically for flammable liquids readily available. This should include absorbent materials, such as vermiculite or sand, and appropriate waste disposal bags.
Handling:
-
Grounding and Bonding: When transferring the chemical from a larger container, use proper grounding and bonding techniques to prevent the buildup of static electricity, which can be an ignition source.[6]
-
Avoid Incompatibilities: Orthoesters are sensitive to acids and moisture, which can lead to hydrolysis.[7][8] Keep the chemical away from these substances. It is also prudent to avoid contact with strong oxidizing agents.
-
Heating: Do not use an open flame to heat this compound.[6] Use a heating mantle, steam bath, or oil bath with a temperature controller.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste - Flammable Liquid."
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] Never pour this chemical down the drain.[10]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert others.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use a spill kit for flammable liquids to absorb the spill.
-
Clean: Once the liquid is absorbed, clean the area with soap and water.
-
Dispose: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Fire:
-
Alert: Activate the fire alarm and alert personnel in the vicinity.
-
Extinguish: For a small fire, use a Class B fire extinguisher (dry chemical or carbon dioxide).
-
Evacuate: If the fire is large or cannot be safely extinguished, evacuate the area immediately and follow your institution's emergency procedures.
By integrating these safety protocols into your daily workflow, you can handle this compound with the respect it demands, ensuring a safe and productive research environment.
References
- 1. samex-env.com [samex-env.com]
- 2. This compound | CAS#:52698-46-1 | Chemsrc [chemsrc.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 5. 3m.com [3m.com]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ortho ester - Wikipedia [en.wikipedia.org]
- 9. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 10. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
